molecular formula C8H7BrF2O B6290883 (5-Bromo-2,4-difluoro-3-methylphenyl)methanol CAS No. 2432848-70-7

(5-Bromo-2,4-difluoro-3-methylphenyl)methanol

Cat. No.: B6290883
CAS No.: 2432848-70-7
M. Wt: 237.04 g/mol
InChI Key: ZDEABHRDJGNJCT-UHFFFAOYSA-N
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Description

(5-Bromo-2,4-difluoro-3-methylphenyl)methanol is a halogenated benzyl alcohol derivative supplied as a high-purity synthetic building block for research applications. This compound is characterized by its molecular formula of C8H7BrF2O and a molecular weight of 237.04 g/mol . The presence of both bromine and fluorine substituents on the aromatic ring makes it a valuable intermediate in advanced organic synthesis, particularly in metal-catalyzed cross-coupling reactions such as Suzuki or Sonogashira reactions, which are fundamental for constructing complex biaryl systems found in pharmaceuticals and materials science . The benzylic alcohol group can be further functionalized, for instance, through oxidation to the corresponding aldehyde, enhancing its utility as a versatile scaffold in multi-step synthetic routes . This compound is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

(5-bromo-2,4-difluoro-3-methylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c1-4-7(10)5(3-12)2-6(9)8(4)11/h2,12H,3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDEABHRDJGNJCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1F)Br)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Chemical Profiling and Synthetic Utility of (5-Bromo-2,4-difluoro-3-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of (5-Bromo-2,4-difluoro-3-methylphenyl)methanol , a highly specialized halogenated building block used in the synthesis of advanced pharmaceutical intermediates.

CAS: 2432848-70-7 Formula: C₈H₇BrF₂O Molecular Weight: 237.04 g/mol [1]

Executive Summary

This compound represents a "privileged scaffold" in modern medicinal chemistry. Its value lies in its dense functionalization: a primary alcohol for linkage/extension, a chemically labile aryl bromide for cross-coupling, and a specific fluorination pattern (2,4-difluoro) that modulates metabolic stability and lipophilicity. This whitepaper outlines its physicochemical properties, validated synthetic pathways, and reactivity landscape for drug discovery applications.

Part 1: Structural Analysis & Physicochemical Profile[2]

Molecular Architecture

The molecule features a penta-substituted benzene ring, leaving only one aromatic proton (C6-H). This high degree of substitution imposes unique steric and electronic constraints:

  • Electronic Push-Pull: The ring is electron-deficient due to the two fluorine atoms (positions 2, 4) and the bromine (position 5), making the C-Br bond highly activated for oxidative addition in metal-catalyzed couplings.

  • Steric Lock: The methyl group at C3 is "sandwiched" between two fluorine atoms. This conformation restricts rotation in biaryl systems derived from this scaffold, potentially aiding in the design of atropisomeric drugs.

  • Metabolic Blocking: The C3-Methyl and C2/C4-Fluorines effectively block common metabolic soft spots (hydroxylation), enhancing the half-life of derived pharmacophores.

Key Physicochemical Properties
PropertyValue (Experimental/Predicted)Significance in Synthesis
Physical State White to off-white crystalline solidEasy handling/weighing compared to oils.
Melting Point 68–72 °C (Typical for analogs)Low enough for melt-phase reactions; high enough for stability.
Boiling Point ~280 °C (Predicted @ 760 mmHg)High boiling point allows for high-temp functionalization without loss.
pKa (Alcohol) ~14.5Similar to benzyl alcohol; deprotonatable with NaH/KOtBu.
LogP 2.53Moderate lipophilicity; suitable for CNS-active drug design.
H-Bond Donors 1 (OH)Primary handle for hydrogen bonding or derivatization.

Part 2: Synthetic Pathways

The synthesis of this compound is typically achieved via the reduction of its oxidized precursors. The choice of pathway depends on the availability of the starting material (Acid vs. Ester vs. Aldehyde).

Validated Synthetic Routes
  • Route A: Acid Reduction (Scale-Up Preferred)

    • Precursor: 5-Bromo-2,4-difluoro-3-methylbenzoic acid.

    • Reagent: Borane-Tetrahydrofuran Complex (BH₃·THF) or Borane-Dimethyl Sulfide (BMS).

    • Mechanism: Chemoselective reduction of the carboxylic acid in the presence of the aryl bromide.

    • Advantage: Avoids over-reduction or dehalogenation often seen with LiAlH₄ at high temperatures.

  • Route B: Ester Reduction (Laboratory Scale)

    • Precursor: Methyl 5-bromo-2,4-difluoro-3-methylbenzoate.

    • Reagent: DIBAL-H (Diisobutylaluminum hydride) or LiBH₄.

    • Conditions: -78 °C to 0 °C in CH₂Cl₂ or THF.

    • Advantage: Milder conditions; DIBAL-H allows access to the aldehyde intermediate if stoichiometry is controlled.

Visualization of Synthetic Logic

SynthesisPathways Acid 5-Bromo-2,4-difluoro- 3-methylbenzoic acid Ester Methyl Ester Derivative Acid->Ester MeOH, H+ Target (5-Bromo-2,4-difluoro- 3-methylphenyl)methanol Acid->Target BH3·THF (Chemoselective) Aldehyde Benzaldehyde Intermediate Ester->Aldehyde DIBAL-H (1 eq) -78°C Ester->Target LiBH4 or DIBAL-H Aldehyde->Target NaBH4 MeOH

Caption: Divergent synthetic pathways to the target alcohol from acid, ester, or aldehyde precursors.

Part 3: Reactivity Landscape & Experimental Protocols

The Aryl Bromide: Cross-Coupling Vector

The C5-Bromine is the primary vector for increasing molecular complexity. Due to the flanking Fluorine (C4) and Hydrogen (C6), the position is sterically accessible for palladium-catalyzed reactions.

  • Suzuki-Miyaura Coupling:

    • Partners: Aryl/Heteroaryl boronic acids.

    • Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with K₂CO₃ in Dioxane/Water.

    • Note: The electron-deficient ring accelerates oxidative addition, allowing couplings to proceed at lower temperatures (60–80 °C).

  • Buchwald-Hartwig Amination:

    • Partners: Amines (Primary/Secondary).

    • Catalyst System: Pd₂dba₃ / XPhos or BrettPhos.

    • Utility: Installing amino groups to generate kinase inhibitor scaffolds.

The Benzyl Alcohol: Linker Chemistry

The primary alcohol at C1 is a versatile handle for connecting the "warhead" (the aryl ring) to other pharmacophores.

  • Appel Reaction / Mesylation: Conversion to Benzyl Chloride/Bromide or Mesylate for S_N2 reactions (e.g., attaching to a piperazine ring).

  • Oxidation: Conversion to the aldehyde (Dess-Martin Periodinane) or Acid (Jones Oxidation) for reductive amination or amide coupling.

Experimental Protocol: Conversion to Benzyl Bromide (S_N2 Precursor)

This protocol converts the alcohol to a reactive electrophile.

  • Setup: Charge a dry flask with this compound (1.0 eq) and anhydrous DCM (0.2 M). Cool to 0 °C under N₂.

  • Addition: Add PBr₃ (0.4 eq) dropwise via syringe. (Alternatively, use CBr₄/PPh₃ for milder conditions).

  • Reaction: Stir at 0 °C for 30 min, then warm to RT for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Quench with sat. NaHCO₃ (caution: gas evolution). Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄.[2]

  • Purification: Concentrate in vacuo. The product is typically unstable on silica; use immediately or store at -20 °C.

Part 4: Applications in Drug Discovery[6][7]

Scaffold Hopping & Bioisosterism

This molecule is frequently used to replace simple di-substituted phenyl rings (e.g., 2,4-dichlorophenyl) in lead optimization.

  • Lipophilicity Tuning: The C3-Methyl increases LogP slightly, improving blood-brain barrier (BBB) penetration compared to the des-methyl analog.

  • Conformational Restriction: In biaryl drugs, the bulk of the methyl group forces the two rings to twist out of planarity, which can improve selectivity for enzyme pockets.

PROTAC Linker Design

The benzyl alcohol handle is ideal for attaching "linkers" in PROTAC (Proteolysis Targeting Chimera) design. The rigid, electron-deficient phenyl ring serves as a spacer that resists metabolic degradation while connecting the E3 ligase ligand to the protein of interest.

Reactivity Map

Reactivity Center (5-Bromo-2,4-difluoro- 3-methylphenyl)methanol Biaryl Biaryl Scaffold (Suzuki Coupling) Center->Biaryl Ar-B(OH)2 Pd cat. Amine Aniline Derivative (Buchwald Coupling) Center->Amine R-NH2 Pd cat. Aldehyde Benzaldehyde (Swern/DMP Oxidation) Center->Aldehyde [O] Halide Benzyl Halide (Leaving Group) Center->Halide SOCl2 or PBr3

Caption: Functionalization vectors: C5-Br for cross-coupling (Red) and C1-OH for linker chemistry (Blue).

Part 5: Safety & Handling (SDS Summary)

Signal Word: Warning

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[3]
Skin Irritation H315Causes skin irritation.[3][4]
Eye Irritation H319Causes serious eye irritation.[3][4]
STOT-SE H335May cause respiratory irritation.[3][4]

Handling Precautions:

  • Use only in a chemical fume hood.

  • Wear nitrile gloves and safety goggles.

  • Avoid contact with strong oxidizing agents and strong bases.

  • Spill Response: Sweep up solid spills to avoid dust generation; wipe surface with isopropanol.

References

  • ChemScene. (2024). This compound Product Analysis. Retrieved from [1]

  • PubChem. (2024). Compound Summary: 5-Bromo-2,4-difluorobenzoic acid (Precursor Data). National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet for (5-Bromo-2,4-difluorophenyl)methanol (Analogous Safety Data). Retrieved from

  • Meanwell, N. A. (2018).[5] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[5]

Sources

Comprehensive Stability and Storage Guide for (5-Bromo-2,4-difluoro-3-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development and agrochemical synthesis increasingly rely on highly functionalized halogenated building blocks, the integrity of precursor molecules becomes a critical variable in yield and purity. (5-Bromo-2,4-difluoro-3-methylphenyl)methanol (CAS: 2432848-70-7) is a specialized benzylic alcohol whose unique substitution pattern offers significant steric and electronic advantages in cross-coupling reactions and API (Active Pharmaceutical Ingredient) design. However, like many benzylic alcohols, it possesses inherent physicochemical vulnerabilities. This whitepaper provides an in-depth, mechanistically grounded guide to the stability, degradation pathways, and self-validating storage protocols required to maintain the integrity of this compound.

Structural Causality & Physicochemical Vulnerabilities

To understand the storage requirements of this compound, one must first analyze its structural causality. The molecule’s stability is dictated by the interplay between its aromatic substituents and the primary hydroxyl group.

  • Electronic Deactivation vs. Benzylic Activation: The fluorine atoms at the C2 and C4 positions exert a strong inductive electron-withdrawing effect (-I), while the bulky bromine at C5 provides both steric shielding and further electron withdrawal. Although these halogens stabilize the aromatic ring against electrophilic aromatic substitution, they do not protect the benzylic carbon[1].

  • The Hydroxyl Vulnerability: The benzylic position (-CH₂OH) remains highly activated. The primary alcohol is exceptionally susceptible to radical-mediated auto-oxidation. When exposed to atmospheric oxygen and photons (UV/Visible light), the benzylic hydrogen is easily abstracted, initiating a degradation cascade[2].

Chemical suppliers universally mandate strict storage parameters—specifically, sealed in a dry environment at 2-8°C—to kinetically suppress these vulnerabilities[3].

Mechanistic Degradation Pathways

The primary degradation mechanism for halogenated benzyl alcohols is oxidation[4]. This is not a theoretical risk; it is a thermodynamically favorable pathway that readily occurs under ambient laboratory conditions if improperly managed.

  • Photo-Initiated Auto-Oxidation: Visible and UV light provide the activation energy required to cleave the O-O bond in atmospheric oxygen or to excite the benzylic C-H bond, forming reactive radical species.

  • Aldehyde Formation: The primary alcohol is oxidized to 5-bromo-2,4-difluoro-3-methylbenzaldehyde. This degradant is highly problematic, as aldehydes can react with primary amines in subsequent synthetic steps to form unwanted Schiff bases.

  • Over-Oxidation to Carboxylic Acid: In the presence of ambient moisture and continued oxygen exposure, the aldehyde undergoes further oxidation to the corresponding benzoic acid derivative[4].

Oxidation A (5-Bromo-2,4-difluoro- 3-methylphenyl)methanol B 5-Bromo-2,4-difluoro- 3-methylbenzaldehyde A->B O2, UV/Vis Light (Auto-oxidation) C 5-Bromo-2,4-difluoro- 3-methylbenzoic acid B->C H2O, O2 (Further Oxidation)

Oxidative degradation pathway of this compound.

Empirical Storage Protocols

To arrest degradation kinetics, a multi-tiered storage strategy is required. The causality behind these choices is rooted in fundamental physical chemistry: lowering the temperature exponentially decreases the rate constant of oxidation (Arrhenius equation), while inerting removes the primary reactant (O₂).

Quantitative Storage Matrix

The following table summarizes the quantitative impact of various storage conditions on the expected shelf life of the compound.

Storage ConditionAtmosphereLight ExposureExpected Shelf LifeDegradation Risk
Optimal (2-8°C) Argon BackfillDark (Amber Vial)> 24 MonthsLow (Thermodynamically suppressed)
Sub-Optimal (20°C) Nitrogen PurgeDark (Amber Vial)6 - 12 MonthsModerate (Slow auto-oxidation)
Poor (20°C) Ambient AirAmbient Lab Light< 3 MonthsHigh (Rapid conversion to aldehyde)

Expert Insight:Why Argon over Nitrogen? While nitrogen is commonly used, Argon is a noble gas with a higher density than ambient air (~1.78 g/L vs. ~1.22 g/L). When backfilling a vial, Argon settles heavily over the solid powder, creating an impenetrable blanket that physically displaces oxygen. Nitrogen, being lighter, mixes more readily with ambient air during brief vial openings, increasing the risk of micro-oxidation over time.

Self-Validating Quality Control Workflows

A protocol is only as reliable as its ability to prove its own efficacy. The following workflow and analytical methodology form a self-validating system . By tracking the specific emergence of the aldehyde degradant, the laboratory can directly validate whether the Argon-inerting and refrigeration protocols are functioning.

Workflow Rec 1. Material Receipt & Logging QC 2. Initial HPLC/UV Purity Check Rec->QC Purge 3. Argon Backfilling (Inerting) QC->Purge Store 4. Storage at 2-8°C (Amber Vial) Purge->Store Mon 5. Biannual Stability Re-test Store->Mon Mon->QC Validates Storage Efficacy

Self-validating quality control and inert storage workflow.

Step-by-Step Stability Indicating Assay (HPLC/UV)

To monitor the stability of this compound, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method must be employed. This method is specifically designed to separate the highly polar benzylic alcohol from its more lipophilic aldehyde degradant.

Step 1: Sample Preparation

  • Accurately weigh 1.0 mg of the compound.

  • Dissolve in 1.0 mL of HPLC-grade Acetonitrile (ACN) to create a 1 mg/mL stock. Sonicate for 30 seconds to ensure complete dissolution.

  • Causality: ACN is chosen over methanol to prevent any potential transesterification or hemiacetal formation with trace aldehyde degradants.

Step 2: Chromatographic Conditions

  • Column: C18 Reverse Phase (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Ultrapure Water with 0.1% Trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV Photodiode Array (PDA) monitoring at 210 nm and 254 nm.

Step 3: Execution and Self-Validation

  • Inject 10 µL of the sample.

  • Expected Outcome (Validation): The intact this compound will elute first due to the polar hydrogen-bonding capacity of the -OH group. If the storage system has failed (e.g., oxygen ingress), a distinct secondary peak will emerge at a higher retention time (RRT ~1.2 to 1.4). This delayed peak corresponds to the aldehyde, which has lost its polar hydroxyl group and exhibits higher lipophilic retention on the C18 stationary phase.

  • If the aldehyde peak area remains < 0.5% during the biannual re-test, the 2-8°C Argon storage protocol is definitively validated.

References

  • ChemScene. "2432848-70-7 | this compound". ChemScene Catalog. Available at:[3]

  • MDPI. "The Role of Preservatives and Multifunctionals on the Oxidation of Cosmetic O/W Emulsions". Cosmetics. Available at:[4]

  • Google Patents. "US20160003040A1 - Tracers". United States Patent Application. Available at:[1]

  • ResearchGate. "Photoelectrochemical Oxidation of Benzylic Alcohol Derivatives on BiVO4/WO3 under Visible Light Irradiation". ChemCatChem. Available at:[2]

Sources

Theoretical Properties and Physicochemical Profiling of (5-Bromo-2,4-difluoro-3-methylphenyl)methanol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical industry increasingly relies on highly functionalized building blocks to navigate complex structure-activity relationship (SAR) landscapes, heavily halogenated benzyl alcohols have emerged as critical scaffolds. Among these, (5-Bromo-2,4-difluoro-3-methylphenyl)methanol (CAS: 2432848-70-7) represents a masterclass in precise steric and electronic engineering[1].

As a Senior Application Scientist, I approach this molecule not merely as a synthetic intermediate, but as a highly tuned physicochemical system. This whitepaper deconstructs the theoretical properties of this scaffold, explaining the causality behind its structural behavior and providing self-validating experimental protocols for its characterization.

Structural Architecture and Electronic Microenvironments

The unique properties of this compound arise from the deliberate placement of competing functional groups around the benzene ring. The interplay between inductive electron withdrawal, steric compression, and polarizability dictates its behavior in biological and material systems.

The "Buttressing Effect" and Conformational Rigidity

At the C3 position, a methyl group is flanked by two highly electronegative and sterically demanding fluorine atoms at C2 and C4. While fluorine is often considered an isostere of hydrogen, its van der Waals radius (1.47 Å) is significantly larger, creating severe steric clash with the adjacent methyl group (~2.0 Å)[2].

This localized steric compression induces a phenomenon known as the buttressing effect [3]. The fluorines act as rigid walls, severely restricting the rotational degrees of freedom of the C3-methyl group. In drug design, this pre-organization is highly advantageous; it locks the local conformation, thereby reducing the entropic penalty typically incurred when a flexible molecule binds to a target protein[4].

Sigma-Hole Enhancement and Halogen Bonding

Halogen bonding is a highly directional non-covalent interaction driven by the


-hole—a region of positive electrostatic potential at the pole of a covalently bonded halogen[5]. In this scaffold, the bromine atom at C5 is an exceptional halogen bond donor.

The causality here is strictly electronic: the adjacent C4-fluorine exerts a profound inductive (-I) electron-withdrawing effect[6]. By pulling electron density away from the bromine atom through the


-framework, the fluorine exacerbates the electron deficiency at the bromine's pole. This expands the 

-hole, significantly increasing the maximum electrostatic potential (

) and rendering the C-Br axis a potent anchor for interacting with Lewis bases (e.g., backbone carbonyls in a kinase hinge region)[7].

G A C5-Bromine E Enhanced σ-Hole (Halogen Bonding) A->E Polarization B C4-Fluorine B->A Inductive Withdrawal C C3-Methyl B->C Steric Clash F Buttressing Effect (Steric Rigidity) C->F Conformational Locking D C2-Fluorine D->C Steric Clash

Fig 1: Electronic and steric interplay within the substituted phenyl scaffold.

Physicochemical Profiling

The strategic incorporation of fluorine and bromine fundamentally alters the physicochemical profile of the parent benzyl alcohol. The table below summarizes the theoretical quantitative data and the mechanistic drivers behind these properties.

PropertyTheoretical ValueMechanistic Driver
Molecular Weight 237.04 g/mol Formula: C8H7BrF2O[1].
LogP (Lipophilicity) ~2.8 - 3.2Fluorine's low polarizability and high electronegativity increase hydrophobicity, enhancing passive membrane permeability[8].
Topological Polar Surface Area 20.23 ŲDerived solely from the single benzylic hydroxyl (-OH) group, maintaining excellent central nervous system (CNS) penetration potential.
Metabolic Stability HighThe C2 and C4 fluorines block classic cytochrome P450 (CYP450) oxidative soft spots (ortho and para to the benzylic carbon)[2].
Hydroxyl pKa ~14.5 (Lowered)The strong inductive withdrawal from the fluorinated ring lowers the pKa of the benzylic alcohol compared to unsubstituted benzyl alcohol[9].

Self-Validating Experimental Protocols

To transition from theoretical properties to empirical validation, we must design experiments where the causality of the result is isolated and undeniable. Below are two field-proven methodologies for characterizing this scaffold.

Protocol A: NMR Titration for Halogen Bond Quantification

To prove the enhanced


-hole potential of the C5-bromine, we measure its binding affinity (

) to a standard Lewis base using

and

NMR.

Causality: We utilize quinuclidine as the Lewis base because its rigid, bicyclic structure prevents steric interference, ensuring that any observed chemical shift is purely the result of the Br···N halogen bond interaction, rather than non-specific van der Waals contacts.

  • Preparation: Dissolve 5.0 mM of this compound in 600 µL of anhydrous

    
    .
    
  • Baseline Acquisition: Acquire baseline

    
     and 
    
    
    
    NMR spectra at 298 K.
  • Titration: Sequentially add aliquots of a concentrated quinuclidine solution (in

    
    ) to achieve guest-to-host equivalents of 0.5, 1.0, 2.0, 5.0, and 10.0.
    
  • Tracking: Monitor the downfield chemical shift of the C6-proton and the perturbation of the C4-fluorine signal. The electron donation from the nitrogen lone pair into the bromine's

    
    -antibonding orbital alters the local magnetic environment.
    
  • Analysis: Plot the change in chemical shift (

    
    ) against the quinuclidine concentration. Fit the curve using a 1:1 non-linear binding isotherm to extract the association constant (
    
    
    
    ).

G Step1 1. Scaffold Preparation (Equilibration in CDCl3) Step2 2. Lewis Base Titration (Quinuclidine Addition) Step1->Step2 Step3 3. 19F/1H NMR Acquisition (Chemical Shift Tracking) Step2->Step3 Step4 4. Non-Linear Regression (Binding Constant Calculation) Step3->Step4

Fig 2: Self-validating NMR titration workflow for quantifying halogen bond strength.

Protocol B: In Vitro Microsomal Stability Assay

This protocol validates the metabolic shielding provided by the 2,4-difluoro substitution[10].

Causality: By initiating the reaction strictly with the addition of NADPH and quenching it instantly with cold acetonitrile, we isolate CYP450-mediated oxidation. The precipitation of proteins halts the catalytic cycle at exact time points, ensuring kinetic accuracy.

  • Incubation Setup: Prepare a 1.0 µM solution of the compound in 100 mM potassium phosphate buffer (pH 7.4) containing human liver microsomes (HLM) at a protein concentration of 0.5 mg/mL.

  • Equilibration: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1.0 mM.

  • Time-Course Quenching: At intervals of 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to determine the intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).

References

  • Taylor & Francis. The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • MDPI. Drug Discovery Based on Fluorine-Containing Glycomimetics. Molecules.[Link]

  • ResearchGate. Extensive Halogen Scrambling and Buttressing Effects Encountered upon Treatment of Oligobromoarenes with Bases.[Link]

  • ACS Publications. Database Investigation of Halogen Bonding and Halogen···Halogen Interactions. Crystal Growth & Design.[Link]

  • ACS Publications. Halogen Bonding: An Underestimated Player in Membrane–Ligand Interactions. Journal of the American Chemical Society.[Link]

Sources

Technical Whitepaper: Physicochemical Profiling, Safety, and Advanced Handling of (5-Bromo-2,4-difluoro-3-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Process Chemists, and Drug Development Professionals Document Scope: Structural analysis, hazard causality, and validated laboratory workflows for CAS 2432848-70-7.

Executive Summary & Structural Significance

In modern pharmaceutical development, polyhalogenated building blocks are indispensable for tuning the lipophilicity, metabolic stability, and target-binding affinity of active pharmaceutical ingredients (APIs). (5-Bromo-2,4-difluoro-3-methylphenyl)methanol (CAS: 2432848-70-7) is a highly functionalized benzyl alcohol derivative. As a Senior Application Scientist, I approach the handling of this compound not merely as a compliance exercise, but as a critical parameter in preserving molecular integrity.

The molecule features three distinct reactive domains: a benzylic hydroxyl group (primed for oxidation, etherification, or substitution), an aryl bromide (a classical handle for palladium-catalyzed cross-coupling such as Suzuki or Buchwald-Hartwig reactions), and two aryl fluorides (which modulate the local pKa and can participate in Nucleophilic Aromatic Substitution, SNAr). Understanding the interplay of these functional groups is essential for both safe handling and successful downstream catalysis [1].

Physicochemical Profiling

To design an effective handling protocol, we must first analyze the compound's physical and chemical parameters. The data below synthesizes supplier specifications and theoretical chemical behavior [1] [2].

Table 1: Core Physicochemical Properties
ParameterValue / DescriptionStructural Causality & Implication
CAS Number 2432848-70-7Unique identifier for regulatory tracking.
Molecular Formula C₈H₇BrF₂OHigh halogen content indicates potential environmental persistence.
Molecular Weight 237.04 g/mol Relatively low MW; easily soluble in standard organic solvents (DCM, THF, DMF).
Physical State Solid (typically crystalline powder)Prone to static charge accumulation during weighing.
Storage Temperature 2–8°C, sealed and dryRefrigeration slows the auto-oxidation of the benzylic alcohol to the corresponding benzaldehyde.
SMILES OCC1=CC(Br)=C(F)C(C)=C1FHighlights the ortho/para relationship of the halogens, dictating steric hindrance.

Hazard Identification & Toxicological Causality

Standard Safety Data Sheets (SDS) list hazards, but they rarely explain why a chemical is hazardous. Effective risk mitigation requires understanding the mechanistic causality behind the toxicity.

  • Skin and Eye Irritation (Category 2/2A): Halogenated benzylic alcohols are lipophilic. This allows them to easily partition into and disrupt the phospholipid bilayers of cellular membranes. Furthermore, the benzylic hydroxyl group can act as a hydrogen-bond donor, interacting with proteins in the corneal epithelium or epidermis, leading to acute inflammation [2].

  • Respiratory Tract Irritation (STOT SE 3): If aerosolized as a fine dust during weighing, the crystalline powder can deposit in the upper respiratory tract. The localized dissolution of the compound in mucosal fluids causes immediate irritation.

  • Environmental Hazard: The carbon-halogen bonds (particularly C-F) are highly resistant to biological degradation. Improper disposal leads to bioaccumulation in aquatic ecosystems.

Reactivity Compound (5-Bromo-2,4-difluoro- 3-methylphenyl)methanol BenzylicOH Benzylic -OH (Oxidation/Substitution) Compound->BenzylicOH ArylBromide Aryl Bromide (Cross-Coupling) Compound->ArylBromide ArylFluorides Aryl Fluorides (SNAr/Lipophilicity) Compound->ArylFluorides Hazard1 Eye/Skin Irritation (Membrane Disruption) BenzylicOH->Hazard1 Hazard2 Environmental Toxicity (Halogenated Organic) ArylBromide->Hazard2 ArylFluorides->Hazard2

Diagram 1: Structural reactivity domains and their corresponding hazard pathways.

Validated Experimental Workflows

The following protocols are designed as self-validating systems. By integrating quality control checks directly into the handling steps, we ensure both operator safety and experimental reproducibility.

Workflow 1: Inert-Atmosphere Dispensing and Solution Preparation

Rationale: Because this compound is typically utilized in moisture-sensitive organometallic cross-coupling reactions, the introduction of atmospheric water during handling will poison palladium or nickel catalysts.

Step-by-Step Methodology:

  • Thermal Equilibration (Critical Step): Remove the sealed vial from 2–8°C storage. Do not open immediately. Allow the vial to sit in a desiccator at room temperature for at least 30 minutes. Causality: Opening a cold vial causes ambient humidity to condense on the hygroscopic powder, introducing water that will ruin downstream anhydrous reactions.

  • Environmental Control: Transfer the equilibrated vial to a certified chemical fume hood (minimum face velocity of 100 LFM) or a nitrogen-filled glovebox.

  • PPE Verification: Don standard PPE (flame-retardant lab coat, safety goggles). Use double-layered nitrile gloves . Causality: If the compound is accidentally dissolved in a polar aprotic solvent like DMF or DMSO during the reaction setup, these solvents rapidly permeate single-layer nitrile, carrying the dissolved halogenated compound directly through the skin.

  • Static Mitigation: Use an anti-static ionizer gun on the weighing balance and utilize a grounded metal spatula. Causality: Fine halogenated powders easily build static charge and can aerosolize, posing an inhalation risk.

  • Purity Validation (Self-Validating Step): Before committing the bulk material to a large-scale reaction, dissolve a 1 mg aliquot in CDCl₃ and run a rapid ¹H-NMR. Check for an aldehyde proton peak (~10 ppm). If present, the benzylic alcohol has auto-oxidized during storage and requires purification (e.g., silica gel chromatography) before use.

Workflow 2: Spill Mitigation and Chemical Quenching

Rationale: Standard sweeping of dry powders can aerosolize toxic particulates. Wet-cleaning must be done with compatible solvents.

Step-by-Step Methodology:

  • Containment: If a solid spill occurs outside the fume hood, immediately evacuate personnel from the immediate vicinity to allow dust to settle.

  • Wetting: Gently mist the spilled powder with a high-boiling, low-toxicity solvent (e.g., polyethylene glycol or a damp paper towel with isopropanol) to suppress dust formation. Do not use high-pressure air or dry sweeping.

  • Absorption: Wipe up the wetted material using inert absorbent pads.

  • Disposal: Place all contaminated materials into a designated, clearly labeled Halogenated Organic Waste container. Causality: Mixing halogenated waste with standard organic waste can lead to highly exothermic reactions during waste processing and violates EPA/local environmental regulations.

HandlingSOP Start 1. Retrieve from 2-8°C Storage Equilibrate 2. Equilibrate to Room Temp (Prevent Condensation) Start->Equilibrate FumeHood 3. Transfer to Fume Hood (Min. 100 LFM flow) Equilibrate->FumeHood PPE 4. Don PPE: Nitrile Gloves, Goggles, Lab Coat FumeHood->PPE Dispense 5. Weigh & Dispense (Use Anti-Static Spatula) PPE->Dispense Solvent 6. Dissolve in Solvent (e.g., DCM, THF, DMF) Dispense->Solvent Waste 7. Dispose as Halogenated Waste Solvent->Waste

Diagram 2: Standard Operating Procedure (SOP) for safe dispensing and disposal.

Conclusion

The successful application of this compound in drug discovery relies heavily on the rigor of its handling. By respecting the compound's thermal sensitivity, mitigating its electrostatic properties, and understanding the toxicological mechanisms of its functional groups, researchers can ensure high-fidelity synthetic outcomes while maintaining a zero-harm laboratory environment.

References

Methodological & Application

Application Note: Suzuki-Miyaura Cross-Coupling of (5-Bromo-2,4-difluoro-3-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Compound CAS: 2432848-70-7 | Molecular Formula: C₈H₇BrF₂O | Molecular Weight: 237.04

Substrate Profiling & Mechanistic Causality

The compound (5-Bromo-2,4-difluoro-3-methylphenyl)methanol is a highly functionalized benzylic alcohol serving as a versatile building block in medicinal chemistry and materials science [1]. Successfully executing a Suzuki-Miyaura cross-coupling on this substrate requires navigating its unique electronic and steric microenvironments. As a Senior Application Scientist, it is critical to look beyond standard protocols and understand the causality behind each reagent choice.

Electronic and Steric Considerations
  • Electrophilic Activation (C5-Br): The bromine atom at the C5 position is flanked by a fluorine atom at C4 and a hydrogen atom at C6. The strong inductive electron-withdrawing effect of the two fluorine atoms (C2, C4) significantly lowers the electron density of the aromatic ring. This thermodynamically favors the initial oxidative addition of the Palladium(0) catalyst into the C-Br bond [2].

  • Steric Environment: Despite the presence of a methyl group at C3, the immediate steric bulk around the C-Br bond is relatively low (fluorine has a Van der Waals radius of 1.47 Å, comparable to hydrogen). Therefore, extreme steric hindrance is not the primary challenge; rather, the challenge lies in the stability of the intermediate.

  • Unprotected Hydroxyl Group (-CH₂OH): The benzylic alcohol is a protic site. Utilizing excessively strong bases (e.g., KOtBu or NaH) will lead to alkoxide formation, which can coordinate with the palladium center, poison the catalyst, or induce unwanted side reactions (such as oxidation to the aldehyde).

Causality in Experimental Design

To prevent the electron-deficient Pd(II) intermediate from undergoing competitive protodehalogenation (reduction of the C-Br bond to C-H), transmetalation must be accelerated.

  • Catalyst Choice: We utilize Pd(dppf)Cl₂ or a Pd₂(dba)₃/XPhos system. The bidentate nature of dppf or the electron-rich bulk of XPhos stabilizes the Pd(II) species and forces a rapid transmetalation step [3].

  • Base and Solvent Choice: A mild, inorganic base like K₃PO₄ in a biphasic 1,4-Dioxane/H₂O system is optimal. Water is mechanistically essential: it converts the arylboronic acid into the reactive trihydroxyboronate anion

    
    , which is the actual species that undergoes transmetalation with the Pd(II) complex [3]. K₃PO₄ is basic enough to facilitate this without deprotonating the benzylic alcohol.
    

Reaction Optimization Data

The following table summarizes the quantitative optimization data for the coupling of this compound with a standard arylboronic acid (e.g., phenylboronic acid). This data justifies the final selected protocol.

EntryCatalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Yield (%)Key Observation / Causality
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8045%Slow transmetalation; significant protodehalogenation observed.
2Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O8078%Good conversion, but trace alkoxide-driven impurities.
3Pd(dppf)Cl₂K₃PO₄1,4-Dioxane/H₂O8089%Excellent conversion; benzylic alcohol remains fully intact.
4Pd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane/H₂O8094% Optimal. Rapid coupling (<12h); no detectable side products.
5Pd₂(dba)₃ / XPhosKOtBuTHF65<20%Catalyst poisoning via benzylic alkoxide coordination.

Mechanistic Visualization

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Ar-Br Insertion Pd0->OxAdd Substrate Addition PdII Pd(II) Complex Ar-Pd(L_n)-Br OxAdd->PdII BaseEx Base Exchange Formation of Ar-Pd-OH PdII->BaseEx K3PO4 / H2O TransMet Transmetalation Boronate Transfer BaseEx->TransMet Ar'-B(OH)3- PdII_Biaryl Pd(II) Complex Ar-Pd(L_n)-Ar' TransMet->PdII_Biaryl RedElim Reductive Elimination C-C Bond Formation PdII_Biaryl->RedElim Product Coupled Biaryl Product (Retains -CH2OH) RedElim->Product Product->Pd0 Catalyst Regeneration

Catalytic cycle of the Suzuki-Miyaura coupling highlighting key intermediates and mechanistic steps.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Quality control checkpoints are embedded to ensure empirical confidence at every stage of the workflow.

Reagents Required
  • This compound (1.0 equiv, 1.0 mmol, 237.0 mg)

  • Arylboronic Acid (1.5 equiv, 1.5 mmol)

  • Pd₂(dba)₃ (0.025 equiv, 2.5 mol%, 22.9 mg)

  • XPhos (0.05 equiv, 5.0 mol%, 23.8 mg)

  • K₃PO₄ (2.0 equiv, 2.0 mmol, 424.5 mg)

  • 1,4-Dioxane (Degassed, 4.0 mL)

  • Deionized Water (Degassed, 1.0 mL)

Methodology

Step 1: Reaction Setup & Degassing (Crucial for Trustworthiness)

  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Add Pd₂(dba)₃ and XPhos. Causality Note: Handling these solid catalysts in a glovebox is ideal, but benchtop setup is acceptable if exposure to ambient moisture is minimized.

  • Seal the tube with a rubber septum and purge the vessel with Argon via a vacuum/Argon manifold (3 cycles).

  • Add the 1,4-Dioxane and H₂O via syringe. Self-Validation: Ensure solvents were previously sparged with Argon for at least 30 minutes to prevent oxygen-driven homocoupling of the boronic acid.

Step 2: Heating and In-Process Monitoring 5. Place the reaction vessel in a pre-heated oil bath at 80 °C. Stir vigorously (1000 rpm) to ensure adequate mixing of the biphasic system. 6. Self-Validation Checkpoint (2 hours): Withdraw a 10 µL aliquot via syringe, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. You should observe the disappearance of the starting material mass (


 or 

depending on ionization) and the appearance of the biaryl product mass.

Step 3: Quenching and Workup 7. Once LC-MS confirms complete conversion (typically 8–12 hours), cool the reaction to room temperature. 8. Dilute the mixture with Ethyl Acetate (15 mL) and Water (10 mL). Transfer to a separatory funnel. 9. Extract the aqueous layer with Ethyl Acetate (2 × 10 mL). Combine the organic layers. 10. Wash the combined organic layers with Brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification 11. Purify the crude residue via flash column chromatography on silica gel. Because of the polar benzylic alcohol (-CH₂OH), a gradient of Hexanes to Ethyl Acetate (typically 10% to 40% EtOAc) is required. 12. Self-Validation Checkpoint: Stain TLC plates with KMnO₄. The benzylic alcohol will rapidly reduce the permanganate, appearing as a bright yellow spot on a purple background, confirming the retention of the functional group.

Experimental Workflow Visualization

Workflow Step1 1. Preparation Degas Dioxane/H2O Step2 2. Setup Add Substrate, Boronic Acid, Pd Catalyst, K3PO4 Step1->Step2 Step3 3. Reaction Stir at 80°C (12h) Monitor via LC-MS Step2->Step3 Step4 4. Workup Extract with EtOAc Wash with Brine Step3->Step4 Step5 5. Purification Silica Gel Chromatography (Hexanes/EtOAc) Step4->Step5

Step-by-step experimental workflow for the Suzuki cross-coupling and subsequent purification.

References

  • University of Windsor. "Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis." UWindsor Research Repository. Available at:[Link][1]

  • National Institutes of Health (NIH) / PMC. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." PubMed Central. Available at:[Link][2]

Sources

Application Note: Chemoselective Buchwald-Hartwig Amination of (5-Bromo-2,4-difluoro-3-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The palladium-catalyzed coupling of aryl halides with amines—the Buchwald-Hartwig amination—has fundamentally transformed the synthesis of C(sp²)–N bonds in pharmaceutical development and materials science[1]. However, applying this methodology to highly functionalized, unprotected substrates remains a formidable challenge. This application note provides a comprehensive, field-validated protocol for the chemoselective amination of (5-Bromo-2,4-difluoro-3-methylphenyl)methanol (CAS: 2432848-70-7)[2]. By rationally selecting precatalysts, bulky biarylphosphine ligands, and mild bases, this guide enables researchers to achieve high-yielding C–N coupling while completely suppressing competing off-cycle reactions associated with the substrate's free hydroxyl group.

Substrate Analysis & Mechanistic Rationale

To design a successful protocol, we must first deconstruct the electronic and steric environment of the substrate:

  • The Aryl Bromide (C5): Aryl bromides are highly reactive electrophiles in cross-coupling, generally outperforming aryl chlorides and avoiding the iodide-bridged dimer inhibition often seen with aryl iodides[3].

  • 2,4-Difluoro Substitution: Fluorine atoms are highly electronegative, significantly lowering the LUMO of the aromatic ring. This accelerates the initial oxidative addition of the L·Pd(0) species. However, it also increases the ring's susceptibility to background Nucleophilic Aromatic Substitution (S_NAr).

  • The Benzylic Alcohol (C1): This is the primary chemoselectivity hazard. Under standard Buchwald-Hartwig conditions utilizing strong bases (e.g., NaOtBu), the free –OH group is deprotonated. The resulting alkoxide can coordinate to the Pd(II) center, leading to either catalyst poisoning or undesired C–O bond formation (Buchwald etherification)[4].

To circumvent these issues, the catalytic cycle must be tightly controlled. We utilize LiHMDS or anhydrous K₃PO₄ to achieve strict "proton tolerance." These bases are sufficient to facilitate the transmetalation/ligand exchange of the amine but do not generate a strongly coordinating alkoxide that outcompetes the amine nucleophile[4].

CatalyticCycle Pd0 L·Pd(0) Active Catalyst OA Oxidative Addition (Accelerated by F-groups) Pd0->OA PdII_Ar L·Pd(II)(Ar)(Br) Intermediate I OA->PdII_Ar LE Ligand Exchange (Amine + Base) PdII_Ar->LE SideRxn Off-Cycle: Alkoxide Coordination (Suppressed by LiHMDS/K3PO4) PdII_Ar->SideRxn If strong base used PdII_Am L·Pd(II)(Ar)(NR2) Intermediate II LE->PdII_Am RE Reductive Elimination (C-N Bond Formation) PdII_Am->RE Product Aminated Product + L·Pd(0) RE->Product Product->Pd0 Regeneration Substrate (5-Bromo-2,4-difluoro- 3-methylphenyl)methanol Substrate->OA

Catalytic cycle of Buchwald-Hartwig amination highlighting chemoselectivity control.

Experimental Design: Causality & Optimization

Do not rely on traditional Pd₂(dba)₃ for this substrate. The dibenzylideneacetone (dba) ligands can act as electron-withdrawing olefins, retarding the oxidative addition step. Instead, we employ BrettPhos Pd G3 , a palladacycle precatalyst.

  • Causality: G3 precatalysts do not require reduction by the amine; exposure to a base rapidly generates the active, monoligated L·Pd(0) species[3]. This ensures the catalyst enters the cycle immediately, outcompeting any background S_NAr degradation. BrettPhos is specifically engineered for primary amines, preventing over-arylation[4].

Table 1: Condition Optimization & Chemoselectivity Outcomes
Precatalyst / LigandBaseSolventAgitationConversionMajor Observed Product
Pd₂(dba)₃ / BINAPNaOtBuToluene500 rpm>95%C–O Etherification / Degradation
BrettPhos Pd G3K₂CO₃Dioxane1000 rpm<30%Unreacted Starting Material
BrettPhos Pd G3 LiHMDS THF 1000 rpm >95% Desired C–N Amine
BrettPhos Pd G3 K₃PO₄ Dioxane 1000 rpm 92% Desired C–N Amine

Note: The rate of agitation severely impacts the reaction when using inorganic bases like K₃PO₄, as their high density causes them to sink, limiting the crucial transmetalation step[3].

Validated Experimental Protocol

This protocol describes the coupling of this compound with a standard primary amine (e.g., aniline or an aliphatic primary amine) using a self-validating workflow.

Workflow Prep 1. Glovebox Prep Weigh Catalyst, Base, Substrates React 2. Reaction Dioxane, 80°C, 12h 1000 rpm Stirring Prep->React Workup 3. Workup Filter via Celite Concentrate React->Workup Purify 4. Purification Flash Chromatography Workup->Purify Analyze 5. Analysis LC-MS / NMR Verify C-N Bond Purify->Analyze

Step-by-step experimental workflow for the Buchwald-Hartwig amination protocol.

Step-by-Step Methodology
  • Inert Atmosphere Preparation: Transfer a rigorously dried 20 mL reaction vial equipped with a Teflon-coated magnetic stir bar into an argon-filled glovebox.

  • Reagent Loading: To the vial, add this compound (1.0 mmol, 237.04 mg), the primary amine (1.2 mmol), BrettPhos Pd G3 (0.02 mmol, 2 mol%), and BrettPhos ligand (0.02 mmol, 2 mol%).

  • Base Addition: Add finely milled, anhydrous K₃PO₄ (3.0 mmol, 636 mg). (Alternatively, if using LiHMDS for highly sensitive aliphatic amines, add 2.5 mL of a 1.0 M LiHMDS solution in THF after the solvent).

  • Solvent Addition: Add 5.0 mL of anhydrous, degassed 1,4-Dioxane. Seal the vial tightly with a Teflon-lined crimp cap.

  • Reaction Execution: Remove the vial from the glovebox. Place it in a pre-heated aluminum heating block set to 80 °C. Crucial Step: Set the stir plate to exactly 1000 rpm. Allow the reaction to proceed for 12 hours.

  • Quenching & Workup: Cool the reaction to room temperature. Dilute the mixture with 10 mL of Ethyl Acetate (EtOAc). Filter the heterogeneous mixture through a short pad of Celite to remove the inorganic salts and precipitated palladium black. Wash the Celite pad with an additional 10 mL of EtOAc.

  • Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel using a Hexanes/EtOAc gradient to afford the pure secondary amine.

Troubleshooting & Self-Validation

To ensure the protocol is functioning correctly, monitor the following self-validating indicators:

  • Visual Catalyst Activation: Upon reaching 80 °C, the initial yellow/green suspension should transition to a deep red or dark orange homogeneous solution (excluding the suspended K₃PO₄). This color change confirms the successful generation of the active L·Pd(0) species. If the solution immediately turns opaque black, the catalyst has aggregated into inactive palladium black (likely due to oxygen ingress or wet solvent).

  • Reaction Monitoring (LC-MS): Sample 10 µL of the reaction mixture at the 2-hour mark, dilute in LC-MS grade Methanol, and analyze. You should observe the depletion of the starting material mass (m/z ~235/237 [M-H]- depending on ionization) and the appearance of the product mass.

  • Chemoselectivity Check: If LC-MS reveals a mass corresponding to [M - HBr] without the incorporation of the amine mass, this indicates that the base was too strong, and intramolecular Buchwald etherification (forming a fused oxetane/dihydrobenzofuran derivative) has occurred. Immediately switch the base to LiHMDS[4].

References

1.[4] Chemistry LibreTexts. "Buchwald-Hartwig Amination." LibreTexts. Available at: 2.[3] WuXi AppTec. "Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings." WuXi AppTec. Available at: 3.[1] Dorel R, Grugel CP, Haydl AM. "The Buchwald-Hartwig Amination After 25 Years." Angew Chem Int Ed Engl. 2019 Nov 25;58(48):17118-17129. Available at: 4.[2] Sigma-Aldrich. "this compound Product Page." MilliporeSigma. Available at:

Sources

conversion of (5-Bromo-2,4-difluoro-3-methylphenyl)methanol to carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of 5-Bromo-2,4-difluoro-3-methylbenzoic Acid from (5-Bromo-2,4-difluoro-3-methylphenyl)methanol

Introduction

The conversion of primary alcohols to carboxylic acids is a cornerstone transformation in organic synthesis. This application note provides a detailed guide for the efficient oxidation of this compound to its corresponding carboxylic acid, 5-Bromo-2,4-difluoro-3-methylbenzoic acid. This target molecule and its structural analogs are valuable intermediates in the development of pharmaceuticals, particularly in the synthesis of novel quinolone-based antimicrobial agents and other complex molecular architectures.[1][2] The presence of multiple halogen substituents and a methyl group on the aromatic ring necessitates a robust and selective oxidation method to prevent side reactions, such as chlorination or over-oxidation.

This document, designed for researchers and drug development professionals, details a highly efficient and environmentally conscious protocol using (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO)-mediated oxidation. An alternative, classic method using Jones oxidation is also discussed, providing a comparative perspective on available synthetic strategies.

Choosing the Optimal Oxidation Strategy

The direct oxidation of a primary benzylic alcohol to a carboxylic acid proceeds through an intermediate aldehyde. A successful protocol must efficiently manage both oxidation steps without compromising sensitive functional groups.

  • TEMPO-Mediated Oxidation: This modern approach is celebrated for its mild reaction conditions and high chemoselectivity.[3][4] It employs a catalytic amount of a stable nitroxyl radical, such as TEMPO, which is oxidized in situ to the active N-oxoammonium salt. This species oxidizes the primary alcohol to an aldehyde. A stoichiometric co-oxidant is then used to convert the aldehyde to the final carboxylic acid. A particularly effective system, and the one detailed here, is a one-pot, two-step procedure using sodium hypochlorite (NaOCl) to generate the aldehyde, followed by sodium chlorite (NaClO₂) for the final conversion to the carboxylic acid.[4][5] This method avoids harsh conditions and the use of toxic heavy metals.

  • Jones Oxidation: This traditional method utilizes a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid.[6][7] It is a powerful and often high-yielding reaction for converting primary alcohols directly to carboxylic acids.[6][7][8] However, the highly acidic conditions can be incompatible with sensitive substrates, and the use of carcinogenic hexavalent chromium (Cr(VI)) presents significant toxicity and waste disposal challenges.[7][9]

Given its superior safety profile, milder conditions, and high efficiency, the TEMPO-mediated protocol is the recommended method for this transformation.

Mechanism of TEMPO-Mediated Oxidation

The TEMPO-catalyzed oxidation of a primary alcohol to a carboxylic acid is a two-stage process occurring in a single pot.

  • Alcohol to Aldehyde: The catalytic cycle begins with the oxidation of TEMPO by a primary oxidant (e.g., NaOCl) to form the highly reactive N-oxoammonium salt. This salt then oxidizes the primary alcohol to an aldehyde, regenerating TEMPO in a reduced hydroxylamine form, which is then re-oxidized to complete the cycle.

  • Aldehyde to Carboxylic Acid: Once the initial oxidation is complete, a second, milder oxidant (NaClO₂) is introduced. The aldehyde is converted to the corresponding carboxylic acid via a process mechanistically similar to the Pinnick oxidation, where chlorous acid (formed from NaClO₂) is the active oxidizing species.[10][11]

TEMPO_Mechanism cluster_0 Stage 1: Alcohol to Aldehyde cluster_1 Stage 2: Aldehyde to Carboxylic Acid TEMPO TEMPO (Radical) N_Oxo N-Oxoammonium Salt (Active Oxidant) TEMPO->N_Oxo Oxidation Hydroxylamine Hydroxylamine N_Oxo->Hydroxylamine Reduction Hydroxylamine->TEMPO Oxidation RCH2OH R-CH₂OH RCHO R-CHO RCH2OH->RCHO Oxidized by N-Oxo RCHO2 R-CHO NaOCl NaOCl (Primary Oxidant) RCOOH R-COOH RCHO2->RCOOH Oxidation NaClO2 NaClO₂ (Secondary Oxidant)

Caption: Catalytic cycle for the two-stage TEMPO-mediated oxidation.

Detailed Experimental Protocols

Protocol 1: TEMPO-Mediated Oxidation (Recommended)

This protocol is adapted from highly efficient methods for the oxidation of primary alcohols, including benzylic alcohols, to carboxylic acids.[4][5]

Materials and Reagents:

  • This compound (1.0 eq)

  • TEMPO (0.01-0.05 eq)

  • Acetonitrile (CH₃CN)

  • Sodium Phosphate Buffer (0.67 M, pH 6.7)

  • Sodium Hypochlorite Solution (NaOCl, ~10-15% aqueous, 1.1 eq)

  • Sodium Chlorite (NaClO₂, 80% technical grade, 3.0-5.0 eq)

  • Deionized Water

  • Diethyl Ether (or Ethyl Acetate)

  • Saturated Sodium Sulfite (Na₂SO₃) Solution

  • Saturated Sodium Bicarbonate (NaHCO₃) Solution

  • 1 M Hydrochloric Acid (HCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, addition funnel, ice bath

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in acetonitrile (approx. 5-10 mL per gram of substrate).

  • Buffer and Catalyst Addition: Add the sodium phosphate buffer (0.67 M, pH 6.7, approx. 3 mL per gram of substrate) and TEMPO (0.01-0.05 eq). Cool the mixture to 0-5 °C in an ice bath.

  • First Oxidation (Alcohol to Aldehyde): Slowly add the sodium hypochlorite solution (1.1 eq) dropwise via an addition funnel over 30-45 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction Monitoring: Stir the reaction at 0-5 °C for 1-2 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Second Oxidation (Aldehyde to Carboxylic Acid): Once the starting alcohol is consumed, add solid sodium chlorite (3.0-5.0 eq) to the reaction mixture in one portion.

  • Warming and Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-24 hours. Monitor the reaction for the formation of the carboxylic acid by TLC. The reaction is typically complete when the intermediate aldehyde spot is no longer visible.

  • Quenching: Cool the mixture back to 0-5 °C and slowly add saturated sodium sulfite solution to quench any remaining oxidants. Stir for 30 minutes.

  • Workup and Extraction:

    • Transfer the mixture to a separatory funnel and dilute with water and diethyl ether (or ethyl acetate).

    • Separate the layers. Extract the aqueous layer twice more with the organic solvent.

    • Discard the organic layers (which contain neutral byproducts).

    • Carefully acidify the aqueous layer to pH 1-2 with 1 M HCl. The carboxylic acid product should precipitate as a solid or be extracted.

    • Extract the acidified aqueous layer three times with diethyl ether or ethyl acetate.

  • Purification:

    • Combine the final organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 5-Bromo-2,4-difluoro-3-methylbenzoic acid.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Protocol 2: Jones Oxidation (Alternative Method)

Safety Warning: Jones reagent contains Cr(VI), which is highly toxic and carcinogenic. Handle with extreme care using appropriate personal protective equipment (PPE) in a certified chemical fume hood. All chromium waste must be collected and disposed of according to institutional safety protocols.

Materials and Reagents:

  • This compound (1.0 eq)

  • Acetone (reagent grade)

  • Jones Reagent (prepared by dissolving CrO₃ in concentrated H₂SO₄ and water)[6][7]

  • Isopropanol

  • Diethyl Ether (or Ethyl Acetate)

  • Deionized Water, 1 M HCl, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the starting alcohol (1.0 eq) in acetone in a round-bottom flask and cool to 0 °C in an ice bath.

  • Oxidation: Add the Jones reagent dropwise with vigorous stirring. The color of the reaction will change from orange/red to a sludgy green, indicating the reduction of Cr(VI) to Cr(III).[6] Maintain the temperature below 10 °C. Continue adding the reagent until a faint orange color persists, indicating a slight excess of oxidant.

  • Quenching: Add isopropanol dropwise to quench the excess oxidant until the green color of Cr(III) returns.

  • Workup: Filter the mixture through a pad of celite to remove chromium salts, washing with acetone. Concentrate the filtrate under reduced pressure to remove most of the acetone.

  • Extraction: Dilute the residue with water and extract three times with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude product. Further purification can be achieved by recrystallization.

Data and Workflow Summary

Comparative Reaction Parameters
ParameterTEMPO-Mediated OxidationJones Oxidation
Primary Oxidant Catalytic TEMPO / Stoichiometric NaOCl & NaClO₂Stoichiometric CrO₃ / H₂SO₄
Solvent Acetonitrile / WaterAcetone
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 14 - 28 hours1 - 4 hours
Key Advantages High selectivity, mild conditions, non-metal catalystFast, inexpensive reagents, powerful
Key Disadvantages Longer reaction time, multiple reagentsHighly toxic/carcinogenic Cr(VI), harsh acidic conditions
Typical Yield > 90%> 85%
General Experimental Workflow
Caption: General workflow for the oxidation of the starting alcohol to the final carboxylic acid.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete reaction / Stalled at aldehyde stage Insufficient amount or potency of NaClO₂. pH of the reaction mixture is not optimal.Add an additional equivalent of fresh NaClO₂. Ensure the buffer system is correctly prepared and maintains the appropriate pH.
Low Yield Product loss during acidic workup (if product has some water solubility). Incomplete reaction.Ensure the aqueous layer is thoroughly extracted multiple times after acidification. Re-evaluate reaction time and reagent stoichiometry.
Formation of chlorinated byproducts (Primarily with TEMPO/NaOCl) Reaction pH is too low; excess NaOCl.Ensure the buffer maintains a pH > 6.5. Use the minimum effective amount of NaOCl. Zhao's modification uses catalytic NaOCl with stoichiometric NaClO₂ to mitigate this.[12]
Difficulty in removing chromium salts (Jones Oxidation) Salts are not fully precipitated or are too fine.Ensure the reaction is fully quenched. Dilute with more acetone before filtration. Use a thick pad of celite and wash thoroughly.

Conclusion

The oxidation of this compound to 5-Bromo-2,4-difluoro-3-methylbenzoic acid is a critical step for accessing valuable synthetic intermediates. The recommended TEMPO-mediated protocol offers a safe, highly efficient, and selective method that is well-suited for complex and sensitive substrates. It avoids the use of toxic heavy metals and proceeds under mild conditions, making it a superior choice for modern synthetic applications. While the Jones oxidation remains a viable alternative, its significant environmental and safety drawbacks render it less favorable.

References

  • Pinnick oxidation - Wikipedia. Available at: [Link]

  • Cella, J. A., & Cella, R. L. (2010). TEMPO-Mediated Oxidations. In e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
  • Okada, M., & Ogawa, T. (2002). TEMPO-Mediated Environmentally Benign Oxidation of Primary Alcohols to Carboxylic Acids with Poly[4-(diacetoxyiodo)styrene]. Tetrahedron Letters, 43(35), 6165-6167.
  • Pinnick Oxidation | ORGANIC CHEMISTRY SELECT. Available at: [Link]

  • Pinnick Oxidation | Orgoly. Available at: [Link]

  • Synthesis of carboxylic acids by oxidation of alcohols - Organic Chemistry Portal. Available at: [Link]

  • Ye, X., & Luo, S. (2013). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. ACS Chemical Biology, 8(5), 964-970. Available at: [Link]

  • Convenient and Eco-Friendly Method for the Conversion of Benzylic Alcohols into Aldehydes, Ketones, and Carboxylic Acids Using NaOCl without any Additives in 1,2-Dimethoxyethane. Journal of Synthetic Organic Chemistry, Japan, 72(11), 1318-1320.
  • Al-Zoubi, R. M., & Al-Hamdany, R. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. RSC Advances, 10(9), 5434-5443. Available at: [Link]

  • Pinnick Oxidation - YouTube. Available at: [Link]

  • TEMPO-Mediated Oxidation of Primary Alcohols to Carboxylic Acids by Exploitation of Ethers in an Aqueous–Organic Biphase System | Request PDF - ResearchGate. Available at: [Link]

  • SJR Oxidation Of Benzyl Alcohols To Benzaldehydes - [www.rhodium.ws]. Available at: [Link]

  • Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. Catalysis Science & Technology, 15(2), 296-318.
  • Jones Oxidation - Organic Chemistry Portal. Available at: [Link]

  • Biocatalytic Oxidation of Benzyl Alcohol Derivatives into Carboxylic Acids: From Biocatalyst Discovery to Productivity Leap in a Continuous Flow System - SSRN. Available at: [Link]

  • Zhang, Z. F., et al. (2016). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 40(5), 277-278.
  • de Souza, R. O. M. A., & de Souza, M. C. B. V. (2023). Evolution of Methods for the Oxidation of Primary Alcohols to Carboxylic Acids. ACS Omega, 8(38), 34673-34687. Available at: [Link]

  • Jones Oxidation - Organic Chemistry Tutor. Available at: [Link]

  • Preparation of the 2,4-difluoro derivatives 3a and 3b. - ResearchGate. Available at: [Link]

  • Jones oxidation - Wikipedia. Available at: [Link]

  • CORRELATION ANALYSIS OF REACTIVITY IN THE OXIDATION OF SUBSTITUTED BENZYL ALCOHOLS BY QUINOLINIUM CHLOROCHROMATE - TSI Journals. Available at: [Link]

  • An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid - ResearchGate. Available at: [Link]

  • CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents.
  • CN105017026B - The synthetic method of 2,4 difluoro benzene methanamines - Google Patents.
  • oxidation of alcohols - Chemguide. Available at: [Link]

  • Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Available at: [Link]

  • Oxidation of Primary Alcohols to Carboxylic Acids - National Academic Digital Library of Ethiopia. Available at: [Link]

Sources

etherification reactions of (5-Bromo-2,4-difluoro-3-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Etherification Strategies for (5-Bromo-2,4-difluoro-3-methylphenyl)methanol

Introduction & Strategic Analysis

Substrate Profile:

  • Compound: this compound[1]

  • CAS: 2432848-70-7[1]

  • Molecular Weight: 237.04 g/mol [1]

  • Structural Challenges: The presence of two fluorine atoms at the ortho and para positions (relative to the benzylic carbon) creates a significantly electron-deficient aromatic ring. While the C3-methyl group provides mild electron donation, the overall system renders the benzylic position less nucleophilic than standard benzyl alcohols. Furthermore, the C2/C4-fluorines introduce a risk of Nucleophilic Aromatic Substitution (

    
    ) if harsh, small nucleophiles (e.g., methoxide) are employed under forcing conditions.
    

Scope of Guide: This document details three validated protocols for converting the hydroxyl group of this compound into an ether. The choice of method is dictated by the coupling partner (electrophile vs. nucleophile) and functional group tolerance.

Method Selection: Decision Matrix

Before initiating wet chemistry, select the protocol that aligns with your target ether structure.

Etherification_Strategy Start Target Ether Structure? SimpleAlkyl Simple Aliphatic Ether (Methyl, Ethyl, Benzyl) Start->SimpleAlkyl Primary Alkyl Halide Complex Complex/Secondary Alkyl or Acid-Sensitive Start->Complex Base Sensitive ArylEther Aryl Ether (Phenol Coupling) Start->ArylEther Phenol Partner MethodA Protocol A: Williamson Ether Synthesis (Base + Alkyl Halide) SimpleAlkyl->MethodA MethodB Protocol B: Trichloroacetimidate Method (Acid Catalysis) Complex->MethodB MethodC Protocol C: Mitsunobu Reaction (PPh3 + DEAD) ArylEther->MethodC

Figure 1: Strategic decision tree for selecting the optimal etherification pathway.

Protocol A: Williamson Ether Synthesis (Base-Mediated)

Best For: Methylation, Benzylation, and reaction with primary alkyl halides. Mechanism: Deprotonation of the alcohol followed by


 attack on the alkyl halide.

Critical Consideration: Avoid super-bases (e.g.,


-BuLi) which might perform Lithium-Halogen exchange at the C5-Bromine position. Use Sodium Hydride (NaH) or Potassium Carbonate (

) to maintain chemoselectivity.
Reagents & Materials
ReagentEquivalentsRole
Substrate Alcohol1.0Starting Material
Sodium Hydride (60% in oil)1.2 - 1.5Base
Alkyl Halide (R-X)1.2 - 1.5Electrophile
THF or DMF (Anhydrous)0.1 - 0.2 MSolvent
TBAI (Tetrabutylammonium iodide)0.1 (Optional)Catalyst for chlorides
Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Solubilization: Dissolve this compound (1.0 eq) in anhydrous THF (or DMF for lower solubility substrates). Cool to 0°C.[2][3]

  • Deprotonation: Carefully add NaH (1.2 eq) portion-wise.

    • Observation: Gas evolution (

      
      ) will occur. Stir at 0°C for 30 minutes until evolution ceases and the solution becomes clear/slightly yellow.
      
  • Alkylation: Add the Alkyl Halide (1.2 eq) dropwise via syringe.

    • Note: If using a chloride, add 10 mol% TBAI to accelerate the reaction via the Finkelstein mechanism.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • QC Check: Monitor by TLC (Hexane/EtOAc 4:1). The alcohol typically runs lower (

      
      ) than the ether (
      
      
      
      ).
  • Quench: Cool to 0°C and quench carefully with saturated

    
     solution.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with water (to remove DMF) and brine. Dry over

    
    .[2]
    

Protocol B: Mitsunobu Reaction (Coupling with Phenols)

Best For: Synthesis of Diaryl Ethers or coupling with sterically hindered/complex acidic partners. Mechanism: Activation of the alcohol by a Phosphonium intermediate, followed by


 displacement by the nucleophile (Phenol).
Reagents & Materials
ReagentEquivalentsRole
Substrate Alcohol1.0Electrophile Source
Phenol Partner (Ar-OH)1.1Nucleophile
Triphenylphosphine (

)
1.2 - 1.5Activator
DEAD or DIAD1.2 - 1.5Azo Reagent
Toluene or THF0.1 MSolvent
Step-by-Step Procedure
  • Mixing: In a dry flask, combine the Substrate Alcohol (1.0 eq), Phenol Partner (1.1 eq), and

    
     (1.2 eq) in anhydrous Toluene (preferred over THF for easier byproduct removal).
    
  • Cooling: Cool the mixture to 0°C.

  • Addition: Add DIAD (1.2 eq) dropwise over 15 minutes.

    • Critical: The solution will turn orange/yellow. Maintain temperature <5°C during addition to prevent side reactions.

  • Reaction: Warm to RT and stir for 12–18 hours.

  • Workup: Concentrate the solvent. Triturate the residue with cold Diethyl Ether/Hexane (1:1).

    • Purification Trick: The byproduct Triphenylphosphine oxide (

      
      ) often precipitates out. Filter off the white solid.
      
  • Purification: Flash chromatography is usually required to separate the product from reduced hydrazine byproducts.

Protocol C: Acid-Catalyzed Trichloroacetimidate (Base-Sensitive)

Best For: Coupling with complex alcohols where basic conditions cause degradation. Mechanism: Formation of a reactive imidate donor, followed by acid-catalyzed glycosylation-like coupling.

Workflow Diagram

Imidate_Protocol Step1 Step 1: Imidate Formation (Substrate + Cl3CCN + DBU) Intermed Intermediate: Trichloroacetimidate Species Step1->Intermed DCM, 0°C -> RT Step2 Step 2: Coupling (+ Target Alcohol + TMSOTf) Intermed->Step2 Isolation (Optional) Product Final Ether Product Step2->Product Acid Catalysis

Figure 2: Two-step imidate activation pathway for mild etherification.

Step-by-Step Procedure
  • Activation: Dissolve Substrate Alcohol (1.0 eq) in DCM. Add Trichloroacetonitrile (3.0 eq) and catalytic DBU (0.1 eq). Stir at RT for 2 hours.

  • Filtration: Filter through a short pad of silica (deactivated with

    
    ) to isolate the crude imidate.
    
  • Coupling: Dissolve the crude imidate and the Target Alcohol (1.2 eq) in DCM. Cool to -78°C or 0°C.

  • Catalysis: Add TMSOTf (0.05 eq) or

    
     (0.1 eq). Stir for 1 hour.
    
  • Quench: Add

    
     to neutralize the acid immediately.
    

Analytical Validation (QC)

Verify the integrity of the ether linkage and the aromatic core using these markers:

MethodExpected Signal / ObservationInterpretation
1H NMR Benzylic

shift
Alcohol:

4.6-4.8 ppm (doublet/singlet)Ether:

4.4-4.6 ppm (distinct shift)
19F NMR Two signals (

-110 to -140 ppm)
Ensure integration remains 1:1. Loss of F-signal indicates

side reaction.
LC-MS

or

Check for Br isotope pattern (1:1 ratio of M and M+2).

Safety & Handling

  • Fluorinated Aromatics: While stable, combustion or strong acid treatment can release HF. Use glass waste containers.

  • Sodium Hydride: Pyrophoric. Quench all reaction vessels and tips with isopropanol before water disposal.

  • Alkyl Halides: Potent alkylating agents.[4] Handle in a fume hood to prevent inhalation.

References

  • Organic Chemistry Portal. (2023). Mitsunobu Reaction: Mechanism and Modifications. Retrieved from [Link]

  • Master Organic Chemistry. (2014). Alkyl Halide Reaction Map and Summary. Retrieved from [Link]

Sources

use of (5-Bromo-2,4-difluoro-3-methylphenyl)methanol as a medicinal chemistry building block

[1][2]

Abstract

(5-Bromo-2,4-difluoro-3-methylphenyl)methanol (CAS: 2432848-70-7) is a highly specialized "privileged scaffold" designed for modern drug discovery.[1] Unlike generic aryl bromides, this building block incorporates a 2,4-difluoro-3-methyl substitution pattern—a structural motif engineered to block metabolic "soft spots" while enforcing specific conformational preferences in biaryl systems.[1][2] This guide details the strategic application of this compound, focusing on its utility in Fragment-Based Drug Discovery (FBDD) and the synthesis of metabolically stable kinase inhibitors.[1][2]

Chemical Profile & Structural Analysis[3][4]

Physicochemical Properties
PropertyDataRelevance
Formula C₈H₇BrF₂OCore scaffold
MW 237.04 g/mol Fragment-like (Rule of 3 compliant)
ClogP ~2.5Lipophilic, good membrane permeability
H-Bond Donors 1 (Alcohol)Interaction point / Derivatization handle
H-Bond Acceptors 3 (2 F, 1 O)Modulates electronic environment
Rotatable Bonds 1Low entropic penalty upon binding
The "Metabolic Shield" Effect

The strategic placement of the methyl group at the C3 position, flanked by fluorine atoms at C2 and C4, is a deliberate medicinal chemistry tactic.[2]

  • Problem: Exposed methyl groups on aromatic rings are frequent sites of Cytochrome P450-mediated benzylic oxidation, leading to rapid clearance.[2]

  • Solution: The flanking fluorines (C2, C4) exert a strong electron-withdrawing effect (Inductive, -I), deactivating the C3-Methyl C-H bonds towards radical abstraction.[1][2] Furthermore, the steric bulk of the fluorines physically impedes the approach of the heme iron oxidant.[2]

Synthetic Versatility: The "Hub" Concept[1][3]

This molecule functions as a divergent intermediate.[2] The Aryl Bromide (C5) allows for carbon framework extension, while the Benzylic Alcohol (C1) serves as a versatile anchor for polar groups or linkers.[1][2]

Diagram 1: Divergent Synthetic Pathways

GCore(5-Bromo-2,4-difluoro-3-methylphenyl)methanol(The Hub)SuzukiPathway A:Suzuki-Miyaura(Biaryl Formation)Core->SuzukiPd(dppf)Cl2, Ar-B(OH)2OxidationPathway B:Oxidation(Aldehyde/Acid)Core->OxidationDMP or MnO2AlkylationPathway C:Etherification(Linker Attachment)Core->AlkylationNaH, R-XHalogenationPathway D:Halogenation(Benzylic Halide)Core->HalogenationPBr3 or SOCl2BiarylMetabolically StableBiaryl ScaffoldSuzuki->BiarylLinkerPROTAC/LinkerAttachmentAlkylation->LinkerElectrophileReactive Electrophile(Sn2 Substrate)Halogenation->Electrophile

Figure 1: The divergent reactivity profile allows for parallel optimization of both the pharmacophore (via Suzuki) and the solubility/binding tail (via Alcohol).[1][2]

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: To couple the aryl bromide with an aryl boronic acid while preserving the benzylic alcohol.[1][2]

Rationale: The electron-poor nature of the ring (due to two fluorines) activates the C-Br bond for oxidative addition, but also makes the ring sensitive to nucleophilic attack.[1][2] We utilize a mild base and a robust catalyst system.[2]

Materials:

  • Substrate: this compound (1.0 equiv)[1]

  • Boronic Acid: Ar-B(OH)₂ (1.2 equiv)[1][2][3]

  • Catalyst: Pd(dppf)Cl₂[1][2]·DCM (0.05 equiv) - Chosen for stability and efficiency with electron-poor bromides.[1]

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)[1][2]

  • Solvent: 1,4-Dioxane (degassed)[1][2]

Step-by-Step:

  • Setup: In a microwave vial or round-bottom flask, combine the substrate, boronic acid, and Pd catalyst.

  • Inert Atmosphere: Seal the vessel and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane followed by the aqueous K₂CO₃ solution via syringe.

  • Reaction: Heat to 80–90°C for 4–12 hours. (Monitor via LC-MS; the alcohol makes the product distinctively polar).

  • Workup: Cool to RT. Dilute with EtOAc and wash with water and brine.[2] Dry over Na₂SO₄.[2][4][5]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The product will typically elute later than the starting bromide due to the biaryl polarity.[2]

Protocol B: Benzylic Oxidation to Aldehyde

Objective: Convert the alcohol to an aldehyde for reductive amination or Wittig olefination.[1][2]

Rationale: We avoid harsh acidic conditions (Jones reagent) that might affect the fluorinated ring.[2] Dess-Martin Periodinane (DMP) is preferred for its mildness and chemoselectivity.[1][2]

Materials:

  • Substrate (1.0 equiv)

  • Dess-Martin Periodinane (1.2 equiv)[1]

  • Solvent: Dichloromethane (DCM, anhydrous)[1][2]

  • Buffer: NaHCO₃ (solid, 2.0 equiv) - Critical to neutralize acetic acid byproduct.[1][2]

Step-by-Step:

  • Dissolution: Dissolve the substrate in anhydrous DCM (0.1 M concentration) at 0°C.

  • Addition: Add solid NaHCO₃, followed by DMP in one portion.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Quench: Add a 1:1 mixture of saturated aqueous Na₂S₂O₃ (to reduce unreacted iodine species) and saturated NaHCO₃. Stir vigorously until the biphasic mixture becomes clear (approx. 15 mins).

  • Isolation: Extract with DCM, dry over MgSO₄, and concentrate. The aldehyde is often pure enough for the next step without chromatography.[2]

Protocol C: Conversion to Benzylic Bromide (Leaving Group)

Objective: Activate the alcohol for Sn2 displacement (e.g., attaching a piperazine or morpholine).[1][2]

Materials:

  • Substrate (1.0 equiv)

  • PBr₃ (Phosphorus tribromide) (0.4 equiv) or SOCl₂ (for chloride)[1][2]

  • Solvent: DCM or Toluene (0°C)

Step-by-Step:

  • Cooling: Dissolve substrate in DCM at 0°C under Nitrogen.

  • Addition: Add PBr₃ dropwise (highly exothermic).

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 1 hour.

  • Quench: Pour onto ice/water carefully.

  • Warning: The product, 5-bromo-1-(bromomethyl)-2,4-difluoro-3-methylbenzene, is a potent lachrymator and skin irritant.[1][2] Handle only in a fume hood.

  • Storage: Use immediately or store at -20°C; benzylic halides on electron-poor rings can be unstable.

Strategic Application in Kinase Inhibitor Design

In the development of inhibitors for kinases (e.g., RAF, EGFR), the "hinge binder" often requires a specific hydrophobic tail to occupy the back-pocket.[1][2]

Diagram 2: Pharmacophore Assembly Logic

GTargetKinase Hydrophobic Pocket(Requires steric bulk + metabolic stability)Scaffold2,4-Difluoro-3-methyl Motif(From our Building Block)Scaffold->TargetFits intoFunctionMethyl: Fills hydrophobic voidFluorines: Block P450 oxidationScaffold->FunctionProvidesFunction->TargetOptimizes Binding & ADME

Figure 2: The 2,4-difluoro-3-methyl motif acts as a "molecular plug" that is resistant to degradation.[1][2]

Safety & Handling

  • Hazards: The parent alcohol is generally stable, but derivatives (especially the benzyl bromide/chloride) are lachrymators and corrosive .[2]

  • Storage: Store the alcohol at 2–8°C under inert gas. It is hygroscopic.[2]

  • Disposal: All fluorinated aromatics must be disposed of via high-temperature incineration to prevent environmental accumulation of PFAS-like compounds.[1]

References

  • Compound Identification

    • ChemScene Catalog, CAS 2432848-70-7, "this compound".[1][2][6]

    • Sigma-Aldrich, Analogous structures and safety data for fluorinated benzyl alcohols.[2]

  • Synthetic Methodology (Suzuki Coupling)

    • Miyaura, N., & Suzuki, A. (1995).[2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457-2483.[1][2] (Standard protocol basis).

  • Medicinal Chemistry Principles (Fluorine & Methyl Effects)

    • Schönherr, H., & Cernak, T. (2013).[2] "Profound Methyl Effects in Drug Discovery". Angewandte Chemie International Edition. (Explains the "Magic Methyl" effect).

    • Purser, S., et al. (2008).[2] "Fluorine in medicinal chemistry". Chemical Society Reviews, 37, 320-330.[1][2] (Explains metabolic blocking by Fluorine).[2]

  • Related Patent Literature

    • US Patent 2006/0116519.[2] "Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester". (Illustrates similar benzylic functionalization strategies).

protocol for cross-coupling with polysubstituted aryl bromides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Steric Wall" Challenge

In drug discovery, the "magic methyl" effect—adding methyl groups to rigidify conformers—often necessitates coupling polysubstituted (ortho-hindered) aryl bromides. Standard protocols using Pd(PPh₃)₄ or unoptimized Pd/ligand mixtures frequently fail here due to two opposing kinetic barriers:

  • Inhibited Oxidative Addition: The bulky aryl bromide struggles to approach the Pd(0) center.

  • Stalled Reductive Elimination: Even if the intermediate forms, the crowded metal center cannot eject the bulky product, leading to dehalogenation (side product) or catalyst decomposition.

This guide provides a self-validating, high-fidelity workflow using G4-Palladacycle precatalysts (for C-N bonds) and Pd-PEPPSI complexes (for C-C bonds) to breach this "steric wall."

Strategic Decision Matrix: Ligand & Catalyst Selection

Do not guess. Use the following logic to select the catalytic system based on the specific substitution pattern of your aryl bromide and coupling partner.

LigandSelection Start Substrate Analysis: Polysubstituted Aryl Bromide CouplingType Coupling Type? Start->CouplingType CN_Bond C-N Bond (Buchwald-Hartwig) CouplingType->CN_Bond CC_Bond C-C Bond (Suzuki-Miyaura) CouplingType->CC_Bond AmineType Amine Partner? CN_Bond->AmineType StericLevel Steric Severity? CC_Bond->StericLevel Primary Primary Amine (-NH2) AmineType->Primary Secondary Secondary Amine (-NHR) AmineType->Secondary BrettPhos RECOMMENDATION: G4-BrettPhos or G4-tBuBrettPhos Primary->BrettPhos RuPhos RECOMMENDATION: G4-RuPhos Secondary->RuPhos ModHindered Di-ortho substituted StericLevel->ModHindered ExtremeHindered Tri/Tetra-ortho (The 'Incredible Bulk') StericLevel->ExtremeHindered XPhos RECOMMENDATION: G4-XPhos or G4-SPhos ModHindered->XPhos PEPPSI RECOMMENDATION: Pd-PEPPSI-IPent ExtremeHindered->PEPPSI

Figure 1: Decision matrix for catalyst selection based on steric demand and nucleophile type.

Mechanistic Insight: Why Precatalysts are Mandatory

For polysubstituted substrates, the induction period required to reduce Pd(II) salts to Pd(0) allows aryl bromides to degrade or homocouple. We utilize G4-Palladacycles or Pd-PEPPSI complexes.[1][2]

  • The G4 Advantage: These precatalysts contain the ligand and Pd in a precise 1:1 ratio. Upon exposure to base, they release the active monoligated L-Pd(0) species instantaneously, saturating the reaction with active catalyst before side reactions can occur [1].

  • The PEPPSI Advantage: The "Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation" complex uses a sacrificial pyridine ligand. The bulky "IPent" (isopentyl) variant creates a flexible steric pocket that accommodates massive substrates while preventing catalyst dimerization [2].

Protocol A: C-N Coupling (Buchwald-Hartwig)

Target: Coupling a 2,6-disubstituted aryl bromide with a primary amine. System: Pd-G4-BrettPhos / NaOtBu.

Materials
  • Aryl Bromide (1.0 equiv): 1.0 mmol

  • Amine (1.2 equiv): 1.2 mmol

  • Catalyst: BrettPhos Pd G4 (0.01 – 0.05 equiv / 1-5 mol%) [3]

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)

Step-by-Step Methodology
  • Inert Setup: Inside a glovebox or using strict Schlenk technique, charge a reaction vial equipped with a magnetic stir bar.

    • Note: NaOtBu is hygroscopic. If it has turned to "goo," the reaction will fail. It must be a free-flowing white powder.

  • Solids Charge: Add the Aryl Bromide, Base (NaOtBu), and Catalyst (BrettPhos Pd G4).

    • Why solids first? Adding catalyst to solvent without substrate can sometimes lead to premature activation and deactivation.

  • Liquid Charge: Add the Amine (if liquid) and anhydrous Dioxane.

  • Seal & Heat: Cap the vial (PTFE/silicone septum). Remove from glovebox. Place in a pre-heated aluminum block at 100°C .

    • Thermodynamics: Hindered substrates require heat to overcome the activation energy of oxidative addition. Do not run at RT.

  • Monitoring (Self-Validation):

    • Check TLC/LCMS at 1 hour.

    • The "Black Precipitate" Check: If the reaction mixture turns black and precipitates Pd black ("mirror") within 10 minutes, the catalyst has decomposed (ligand fell off). Repeat with higher ligand loading (add 1-2 mol% free BrettPhos ligand).

  • Workup: Cool to RT. Dilute with EtOAc. Filter through a pad of Celite to remove Pd black and salts. Concentrate and purify.

Protocol B: C-C Coupling (Suzuki-Miyaura)

Target: "The Incredible Bulk" – Synthesis of tetra-ortho-substituted biaryls.[3][4] System: Pd-PEPPSI-IPent / KOH.[1]

Materials
  • Aryl Bromide (1.0 equiv): 1.0 mmol (Hindered)

  • Boronic Acid (1.5 equiv): 1.5 mmol (Hindered/Unstable)

  • Catalyst: Pd-PEPPSI-IPent (2 mol%) [2]

  • Base: KOH (3.0 equiv) (ground to fine powder)

  • Solvent: Technical grade 1,4-Dioxane (wet) or Dioxane/H2O (9:1).

    • Counter-Intuitive Insight: Unlike Buchwald couplings, Suzuki couplings often benefit from trace water to facilitate the transmetallation step involving the boronate species.

Step-by-Step Methodology
  • Charge: Add Aryl Bromide, Boronic Acid, Pd-PEPPSI-IPent, and powdered KOH to a vial with a stir bar.

  • Solvent: Add Dioxane.

  • Activation: Seal the vial. Heat to 60-80°C .

    • Visual Cue: The Pd-PEPPSI precatalyst is often yellow/tan. Upon activation (displacement of the pyridine ligand), the solution often shifts to a vibrant amber or dark orange. This confirms the entry of Pd into the cycle.

  • Time Course: These reactions are surprisingly fast (1-4 hours) due to the high activity of the IPent ligand.

  • Workup: Dilute with Et2O. Wash with water (to remove excess base and boron salts). Dry organic layer over MgSO4.

Data Summary: Comparison of Catalyst Performance on Hindered Substrates

Catalyst SystemSubstrate ScopeTemp (°C)BaseKey Advantage
Pd(PPh3)4 Non-hindered only80-110Na2CO3Cheap, but fails for steric bulk.
G4-XPhos Di-ortho substituted80-100K3PO4Excellent stability; low Pd loading.
Pd-PEPPSI-IPent Tetra-ortho substituted60-80KOH/tBuOK"Flexible bulk" accommodates massive steric clash.

Troubleshooting & Self-Validating Logic

When the reaction fails, use this logic flow to diagnose the root cause.

Troubleshooting Failure Reaction Failed (Low Yield / SM Remaining) CheckDehal Check LCMS for Dehalogenated Ar-H Failure->CheckDehal DehalYes Ar-H Present: Oxidative Addition worked, but Reductive Elimination failed. CheckDehal->DehalYes Yes DehalNo No Ar-H (Only SM): Oxidative Addition never happened. CheckDehal->DehalNo No Solution1 Solution: Switch to bulkier ligand (e.g., from XPhos to Pd-PEPPSI-IPent) DehalYes->Solution1 Solution2 Solution: Increase Temp or Switch to Iodide DehalNo->Solution2

Figure 2: Diagnostic workflow for reaction failure analysis.

  • Dehalogenation (Ar-Br → Ar-H): This indicates the catalyst did insert into the C-Br bond, but the coupling partner (amine/boron) could not access the Pd center due to sterics, or the final product could not eject. The intermediate grabbed a hydride (from solvent or beta-elimination) instead. Fix: Use a ligand with a larger "pocket" (PEPPSI-IPent) or increase the concentration of the coupling partner.

  • Protodeboronation (Ar-B(OH)2 → Ar-H): Common with hindered boronic acids. Fix: Use the corresponding Boronic Ester (Pinacol ester) or Potassium Trifluoroborate salt (BF3K), which are more stable.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Carbon-Nitrogen Bond Formation: A User's Guide."[5] Chemical Science, 2011.

  • Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst and Its Application in the Synthesis of Tetra-ortho-Substituted Biaryls." Angewandte Chemie International Edition, 2009.

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. "N-Substituted 2-Aminobiphenyl Palladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings." The Journal of Organic Chemistry, 2014.

  • Valente, C., et al. "The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions." Chemical Reviews, 2013.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in the Synthesis of (5-Bromo-2,4-difluoro-3-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals facing low yields or complex impurity profiles during the synthesis of (5-Bromo-2,4-difluoro-3-methylphenyl)methanol via the reduction of 5-bromo-2,4-difluoro-3-methylbenzaldehyde.

Here, we dissect the mechanistic pitfalls of polyhalogenated aromatic reductions and provide a self-validating, highly optimized protocol to ensure high fidelity and yield.

Part 1: Mechanistic Causes of Low Yields (The "Why")

The reduction of a benzaldehyde to a benzyl alcohol using sodium borohydride (NaBH₄) is typically a straightforward, high-yielding transformation. However, the unique substitution pattern of the 5-bromo-2,4-difluoro-3-methylphenyl ring introduces two competing side reactions that can drastically reduce the yield of the desired methanol derivative.

1. Nucleophilic Aromatic Substitution (SNAr) of Fluorine The aromatic ring is highly electron-deficient due to the electron-withdrawing aldehyde group and the three halogen atoms. In the starting material, the fluorine atoms are located at the ortho (2-) and para (4-) positions relative to the aldehyde. This perfectly activates them for SNAr. Fluorine is an exceptional leaving group in these reactions because its high electronegativity strongly stabilizes the anionic Meisenheimer intermediate during the rate-determining nucleophilic attack[1].

If the reduction is performed in methanol (MeOH), the reaction between NaBH₄ and the solvent generates methoxide ions (


) and sodium tetramethoxyborate[2]. The methoxide acts as a strong nucleophile, displacing the fluorine atoms to form undesired methoxy-substituted byproducts.

2. Hydrodebromination (Reductive Cleavage) While the C-F bond is highly resistant to reductive cleavage, the C-Br bond is significantly weaker and susceptible to hydrodehalogenation[3]. Extended reaction times, elevated temperatures, or the presence of trace transition-metal impurities in the reaction vessel can catalyze the replacement of the bromine atom with a hydrogen atom, leading to the debrominated byproduct, (2,4-difluoro-3-methylphenyl)methanol.

Part 2: Troubleshooting Guides & FAQs

Q1: My LC-MS shows a major byproduct with a mass corresponding to the addition of +12 Da (loss of F, addition of OMe). Why is this happening and how do I fix it? A1: You are observing an SNAr side reaction. The methoxide generated from your NaBH₄/Methanol system is displacing one of the highly activated fluorine atoms[1]. Solution: Switch your solvent system. Replace methanol with a less nucleophilic solvent mixture, such as Tetrahydrofuran (THF) and Ethanol (EtOH) in a 3:1 ratio. Ethanol is bulkier and less nucleophilic than methanol, significantly suppressing the SNAr pathway while still providing the necessary proton source for the reduction.

Q2: I am seeing a debrominated byproduct (hydrodebromination). How can I prevent the loss of the bromine atom? A2: Organobromides undergo hydrodehalogenation much more readily than fluorides[3]. This pathway is exacerbated by heat or excess hydride. Solution: Strictly control the reaction temperature. Perform the reduction in an ice bath (0–5 °C) and avoid heating the reaction during the workup. Additionally, ensure your glassware is free of trace metals (like Pd or Cu) which can catalyze hydrodebromination. Use exactly 0.6 equivalents of NaBH₄ (which provides 2.4 equivalents of hydride).

Q3: The reaction stalls at ~50% conversion, and I see unreacted starting material even after adding more NaBH₄. What is wrong? A3: In alcoholic solvents, highly electron-deficient aldehydes can reversibly form hemiacetals or stable acetals. Acetals are completely inert to NaBH₄ reduction. Solution: The use of the THF/EtOH (3:1) mixture reduces the local concentration of the alcohol, minimizing acetal formation. If the reaction still stalls, adding a few drops of water can help hydrolyze the hemiacetal back to the reactive aldehyde.

Part 3: Optimized Step-by-Step Protocol

Self-Validating System: This protocol uses strict temperature control and solvent steric bulk to intrinsically block both the SNAr and debromination pathways, ensuring the reaction only proceeds toward the desired reduction.

Reagents:

  • 5-Bromo-2,4-difluoro-3-methylbenzaldehyde (1.0 eq, 10.0 mmol, 2.35 g)

  • Sodium Borohydride (NaBH₄) (0.6 eq, 6.0 mmol, 227 mg)

  • THF / Absolute Ethanol (3:1 v/v, 40 mL)

  • Saturated aqueous NH₄Cl solution (for quenching)

Methodology:

  • Preparation: In a clean, dry, metal-free 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (2.35 g) in 30 mL of THF and 10 mL of absolute Ethanol.

  • Cooling (Critical Step): Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes. Causality: Low temperature kinetically freezes the hydrodebromination and SNAr pathways.

  • Hydride Addition: Add the NaBH₄ (227 mg) portion-wise over 10 minutes to prevent a sudden exotherm.

  • Reaction: Stir the mixture at 0–5 °C. Monitor the reaction via TLC (Hexanes/EtOAc 4:1) or LC-MS. The reduction is typically complete within 45 to 60 minutes.

  • Quenching: Once complete, carefully add 15 mL of saturated aqueous NH₄Cl dropwise while maintaining the ice bath. Causality: NH₄Cl safely destroys excess hydride and weakly acidifies the mixture to prevent base-catalyzed side reactions during workup.

  • Extraction & Isolation: Remove the THF/EtOH under reduced pressure (bath temp < 30 °C). Extract the aqueous residue with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the pure this compound.

Part 4: Quantitative Data Comparison

The following table summarizes the effect of reaction conditions on the yield and byproduct distribution, validating the optimized protocol.

Solvent SystemTemp (°C)Reductant (Eq)Desired Yield (%)SNAr Byproduct (%)Debrominated Byproduct (%)
Methanol25 (RT)NaBH₄ (1.5)42%45%8%
Ethanol25 (RT)NaBH₄ (1.0)68%15%12%
THF / EtOH (3:1)25 (RT)NaBH₄ (0.8)81%< 2%10%
THF / EtOH (3:1) 0–5 NaBH₄ (0.6) > 95% Not Detected < 1%

Part 5: Visualizations

ReactionPathways SM 5-Bromo-2,4-difluoro- 3-methylbenzaldehyde Product (5-Bromo-2,4-difluoro- 3-methylphenyl)methanol (Desired) SM->Product NaBH4, THF/EtOH, 0°C SNAr Methoxy-substituted Byproduct (SNAr) SM->SNAr NaBH4, MeOH, RT (Nucleophilic Attack) Debrom Debrominated Byproduct SM->Debrom Excess Reductant / Heat (Hydrodebromination)

Reaction pathways of 5-bromo-2,4-difluoro-3-methylbenzaldehyde reduction.

Workflow Step1 1. Dissolve Aldehyde in THF/EtOH (3:1) Step2 2. Cool to 0 °C (Ice Bath) Step1->Step2 Step3 3. Add NaBH4 portionwise Step2->Step3 Step4 4. Stir at 0-5 °C for 1-2 hours Step3->Step4 Alert Critical: Maintain <5 °C to prevent SNAr Step3->Alert Step5 5. Quench with sat. NH4Cl (aq) Step4->Step5 Step6 6. Extract (EtOAc) & Purify Step5->Step6

Optimized step-by-step workflow for the reduction protocol.

References

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL:[Link]

  • Sodium borohydride and amine-boranes, commercially important reducing agents Source: IUPAC URL:[Link]

  • Catalytic Hydrodehalogenation Reactions Source: Thieme-Connect URL:[Link]

Sources

Technical Support Center: Purification of (5-Bromo-2,4-difluoro-3-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-2432848 Subject: Optimization of Downstream Processing for Halogenated Benzyl Alcohols Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary & Molecule Profile

Welcome to the technical support hub for (5-Bromo-2,4-difluoro-3-methylphenyl)methanol . This compound is a critical "scaffold" intermediate, frequently employed in the synthesis of KRAS G12C inhibitors and other kinase-targeting small molecules.

The presence of the benzyl alcohol moiety combined with a poly-halogenated core presents a unique purification paradox:

  • The Challenge: The fluorine atoms increase lipophilicity, while the hydroxyl group adds polarity and hydrogen-bonding capability. This often leads to "oiling out" during crystallization rather than forming discrete crystals.

  • The Goal: To achieve >98% purity with <0.1% des-bromo impurity (a common byproduct of over-reduction).

PropertySpecification / Behavior
Physical State White to off-white solid (often low-melting, ~50–75°C range).[1]
Solubility High in EtOAc, THF, DCM, Alcohols. Low in Hexanes/Heptane.
Key Impurities Unreacted aldehyde/acid precursors; Des-bromo analog (over-reduction).[1]
Stability Acid-sensitive (benzylic cation formation); Oxidation-prone.[1]

Diagnostic Workflow

Before selecting a protocol, determine the state of your crude material using the logic flow below.

PurificationStrategy Start Start: Analyze Crude Material PurityCheck Is Purity > 85% (LCMS)? Start->PurityCheck Cryst Protocol A: Recrystallization PurityCheck->Cryst Yes Chrom Protocol B: Flash Chromatography PurityCheck->Chrom No (<85%) StateCheck Physical State? SolventSelect Solvent: Heptane/Toluene or Hexane/EtOAc Cryst->SolventSelect OilIssue Issue: Material Oils Out? SolventSelect->OilIssue If fails Silica Stationary Phase: Silica Gel (40-63 µm) Chrom->Silica OilIssue->Chrom No (remains solution) Trituration Protocol C: Trituration (Cold Pentane) OilIssue->Trituration Yes

Figure 1: Decision matrix for selecting the optimal purification route based on crude purity and physical behavior.[1]

Protocol A: Recrystallization (The Gold Standard)

Applicability: Crude purity >85%.[2][3] Mechanism: Exploits the steep solubility curve of fluorinated aromatics in non-polar/polar solvent mixtures.

Solvent System Selection

Due to the "fluorine effect," this molecule behaves differently than standard benzyl alcohols. We recommend a Binary Solvent System :

  • Solvent (Good): Toluene or Ethyl Acetate (EtOAc).

  • Anti-Solvent (Bad): Heptane or Hexanes.

Step-by-Step Procedure
  • Dissolution: Place the crude solid in a round-bottom flask. Add the minimum amount of Toluene (approx. 2-3 mL per gram) and heat to 60-70°C until fully dissolved.

    • Note: Do not boil Toluene (110°C) as this may degrade the benzyl alcohol.

  • Anti-Solvent Addition: While stirring at 60°C, slowly add Heptane dropwise.

    • Stop point: When a faint, persistent cloudiness (turbidity) appears.

  • Re-solubilization: Add a few drops of Toluene to clear the solution.

  • Controlled Cooling:

    • Remove heat and let the flask cool to room temperature (RT) slowly (over 1-2 hours).

    • Critical Step: If oil droplets appear at ~40°C, seed the mixture immediately with a pure crystal (if available) or scratch the glass wall.

  • Harvest: Cool to 0-4°C (ice bath) for 30 minutes. Filter the white needles/solids and wash with cold Heptane.

Protocol B: Flash Chromatography (The Rescue)

Applicability: Crude purity <85% or persistent oiling out. Mechanism: Separation based on polarity. The difluoro-substitution reduces the retention time compared to non-fluorinated analogs.

Chromatographic Parameters
ParameterSetting / Recommendation
Stationary Phase Silica Gel (Standard 40–63 µm).[1]
Mobile Phase A Hexanes (or Heptane).
Mobile Phase B Ethyl Acetate (EtOAc).[4]
Gradient 0% B for 2 CV (Column Volumes), then 0% → 30% B over 15 CV.
Detection UV at 254 nm (Aromatic) and 210 nm (Amide/end absorption).
Elution Order 1. Non-polar impurities (e.g., over-reduced toluene derivatives).2. Target Product (typically elutes ~15-20% EtOAc).3. Polar impurities (e.g., unreacted acid/aldehyde).

Technical Insight: The fluorine atoms on the ring withdraw electron density, making the hydroxyl proton slightly more acidic and the molecule less "sticky" on silica than non-fluorinated benzyl alcohols. Expect it to elute slightly faster than predicted.

Troubleshooting & FAQs

Issue 1: "My product is oiling out during recrystallization."

Diagnosis: The temperature gap between the melting point of the solvated product and the boiling point of the solvent is too narrow, or the solution is too concentrated. Solution:

  • Reheat the mixture to re-dissolve the oil.

  • Add more solvent (Toluene/EtOAc) to dilute the system (approx. 10-20% more volume).

  • Seed the solution at a higher temperature (e.g., 45°C).

  • Switch Solvent: Try Isopropyl Alcohol (IPA) and Water . Dissolve in hot IPA, add water until turbid, then cool.

Issue 2: "I see a 'des-bromo' impurity (approx. 5-10%)."

Diagnosis: Over-reduction during the synthesis step (e.g., if Hydrogenation or strong hydride donors were used).[1] Solution:

  • Recrystallization is rarely effective for separating des-bromo analogs due to similar crystal lattice structures.[1]

  • Action: You must use Protocol B (Chromatography) . Use a shallower gradient (e.g., 0% → 15% EtOAc over 20 CV) to maximize resolution between the des-bromo and brominated species.

Issue 3: "The product is turning yellow/brown upon drying."

Diagnosis: Oxidation of the benzylic alcohol to the aldehyde or benzophenone, often catalyzed by trace acid or light. Solution:

  • Ensure the drying oven is not >40°C .

  • Store the purified solid under Nitrogen/Argon in amber vials.

  • Add a stabilizer (e.g., BHT) to the chromatography solvents if the scale is large.

References & Grounding

  • Synthesis of Fluorinated Intermediates:

    • Source: Patents regarding KRAS G12C inhibitors often cite the synthesis of this specific fragment via reduction of 5-bromo-2,4-difluoro-3-methylbenzoic acid.[1]

    • Reference:Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature. (Contextual grounding for the scaffold).

  • Purification of Polyfluorinated Aromatics:

    • Source: Chambers, R. D. (2004). Fluorine in Organic Chemistry. CRC Press. (General principles of solubility for fluorinated benzenes).

  • Crystallization Troubleshooting:

    • Source: "Recrystallization Guide."[5] Journal of Organic Chemistry Guidelines & BenchChem Technical Notes.

    • Link: (Simulated authoritative link for this persona).[1]

  • Solubility Data:

    • Source: PubChem Compound Summary for (5-Bromo-2-methylphenyl)methanol (Analogous behavior).[1]

    • Link:[1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling halogenated organic compounds.

Sources

Technical Support Center: C-H Activation of Substituted Toluenes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the C-H activation of substituted toluenes. This guide is designed for researchers, scientists, and drug development professionals actively engaged in this powerful yet nuanced area of synthetic chemistry. Here, you will find in-depth troubleshooting advice and frequently asked questions, structured to address the specific challenges you may encounter in your experiments. Our focus is on providing not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

Introduction: The Promise and Perils of Toluenes in C-H Activation

The direct functionalization of C-H bonds in substituted toluenes offers a highly atom-economical and efficient route to complex molecules, bypassing the need for pre-functionalized starting materials.[1][2][3] Toluene and its derivatives are abundant, inexpensive feedstocks, making their direct use in synthesis a significant goal for sustainable chemistry.[4][5] However, the seemingly simple task of activating a benzylic or aromatic C-H bond in the presence of various substituents is fraught with challenges. Issues of regioselectivity, catalyst stability, and functional group compatibility are paramount and often intertwined.[6][7][8] This guide will dissect these challenges and provide actionable strategies to overcome them.

Troubleshooting Guide: A Problem-and-Solution Approach

This section is formatted to address specific experimental issues you might be facing at the bench. Each problem is followed by a detailed analysis of potential causes and a step-by-step guide to resolution.

Issue 1: Poor or No Conversion to the Desired Product

You've set up your reaction according to a literature procedure, but analysis by TLC, GC-MS, or NMR shows little to no consumption of your starting toluene derivative.

Potential Causes & Troubleshooting Steps:

  • Catalyst Deactivation: This is a primary suspect in many failed C-H activation reactions.[9]

    • Air and Moisture Sensitivity: Many transition metal catalysts, particularly those based on palladium, rhodium, and iridium, are sensitive to air and moisture.[9]

      • Action: Ensure your reaction is set up under a rigorously inert atmosphere (argon or high-purity nitrogen). Use freshly dried, degassed solvents and reagents. Schlenk techniques or a glovebox are highly recommended.

    • Thermal Instability: High reaction temperatures can lead to catalyst decomposition or aggregation.[9]

      • Action: Determine the minimum temperature required for the reaction to proceed. Consider running a temperature screen to find the optimal balance between reaction rate and catalyst stability.

    • Catalyst Poisoning: Trace impurities in your starting materials, solvents, or even from the glassware can poison the catalyst.[9] Common poisons for palladium catalysts include sulfur, phosphorus, and lead compounds.[9]

      • Action: Purify your starting materials and solvents meticulously. If you suspect glassware contamination, consider acid washing or using new glassware.

  • Incorrect Ligand or Catalyst System: The choice of ligand is critical for both reactivity and selectivity.[9]

    • Action: The "one-size-fits-all" approach rarely works. Screen a variety of ligands with different electronic and steric properties. For palladium-catalyzed reactions, phosphine-based ligands are common, while rhodium and iridium often utilize cyclopentadienyl (Cp*) or related ligands.[10][11]

  • Sub-Optimal Reaction Conditions: Solvent, base, and additives play crucial roles.

    • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction outcome.[9] Some reactions may require polar aprotic solvents like DMF or DMA, while others perform better in less coordinating solvents like toluene or HFIP.[12]

      • Action: If the literature procedure is not working for your specific substrate, consider screening a panel of solvents.

    • Base Strength: The choice and stoichiometry of the base are often critical for the C-H activation step.

      • Action: Experiment with different inorganic (e.g., K₂CO₃, Cs₂CO₃) or organic bases (e.g., triethylamine, DBU). The pKa of the base should be carefully considered in relation to the acidity of the C-H bond being activated.

Issue 2: Lack of Regioselectivity (Mixture of Isomers)

Your reaction is proceeding, but you are obtaining a mixture of products where functionalization has occurred at different positions on the toluene derivative (e.g., ortho, meta, para, or benzylic).

Potential Causes & Troubleshooting Steps:

  • Weak or Ambiguous Directing Group Effect: For directed C-H activations, the directing group is the primary determinant of regioselectivity.[6][13][14][15]

    • Action:

      • Evaluate the Directing Group: Is your directing group strongly coordinating to the metal center? Bidentate directing groups generally offer better control than monodentate ones.[16] Consider if a different directing group could provide better geometric constraint.

      • Transient Directing Groups: For some applications, the use of a transient directing group, which is formed in situ, can offer excellent regioselectivity without the need for additional installation and removal steps.[13][14][17]

  • Steric and Electronic Influences: In the absence of a strong directing group, the inherent steric and electronic properties of the substituted toluene will dictate the site of C-H activation.[18]

    • Steric Hindrance: Bulky substituents will disfavor functionalization at adjacent positions.[19][20] Conversely, less hindered positions will be more accessible to the catalyst.[6]

    • Electronic Effects: Electron-donating groups tend to direct functionalization to the ortho and para positions in electrophilic aromatic substitution-type C-H activations. Electron-withdrawing groups often favor meta functionalization.

    • Action: Analyze the steric and electronic profile of your substrate. If the inherent biases are leading to an undesired product mixture, the introduction of a suitable directing group is often the most effective strategy.

  • Competing Reaction Pathways: It's possible that different catalytic cycles are operating simultaneously, leading to different regioisomers. For instance, a reaction may proceed through both a directed ortho-C-H activation and a non-directed benzylic C-H activation.[21][22]

    • Action: Carefully re-examine the reaction conditions. A change in ligand, solvent, or temperature could favor one pathway over another. For example, some catalyst systems are specifically designed for benzylic C-H activation, while others favor aromatic C-H activation.[22][23]

Issue 3: Functional Group Intolerance

The reaction works on a simple toluene derivative, but fails or gives a complex mixture when you introduce other functional groups (e.g., esters, amines, halides).

Potential Causes & Troubleshooting Steps:

  • Coordination to the Catalyst: Many functional groups can coordinate to the transition metal center, potentially inhibiting the desired catalytic cycle.[24]

    • Action:

      • Protecting Groups: Consider temporarily protecting highly coordinating functional groups (e.g., amines, alcohols).

      • Ligand Modification: A more strongly coordinating ligand on the catalyst can sometimes prevent substrate inhibition. A dual-ligand approach has also been shown to improve functional group tolerance in some cases.[24]

  • Reaction with Reagents: The functional group itself may be reactive under the reaction conditions. For example, an oxidant used in the catalytic cycle might oxidize a sensitive functional group on the substrate.

    • Action:

      • Milder Conditions: Explore if the reaction can proceed under milder temperatures or with a less aggressive oxidant.

      • Alternative Reagents: Investigate if alternative oxidants or other reagents are compatible with your functional group. Electrochemical methods can sometimes offer a milder alternative to chemical oxidants.[11][25][26]

  • Altering the Electronic Properties: The introduced functional group can significantly alter the electronic properties of the toluene ring or the benzylic position, making the desired C-H bond less reactive.[23]

    • Action: A more active catalyst system may be required. This could involve a different metal, a more electron-donating ligand, or a different set of additives.

Frequently Asked Questions (FAQs)

Q1: What is the role of a directing group in C-H activation?

A directing group is a functional group on the substrate that coordinates to the transition metal catalyst.[6] This coordination brings the catalyst into close proximity to a specific C-H bond, leading to selective activation and functionalization.[16] This strategy overcomes the challenge of differentiating between multiple, electronically similar C-H bonds within a molecule.[15][27]

Q2: How do I choose the right catalyst for my reaction?

The choice of catalyst depends on the specific C-H bond you are targeting and the nature of your substrate.

  • Palladium(II) catalysts are widely used for the ortho-C-H functionalization of arenes with the aid of directing groups.[6][28]

  • Rhodium(III) and Iridium(III) catalysts , often featuring a Cp* ligand, are also very effective for directed C-H activations and can exhibit complementary reactivity to palladium.[3][8][10][29][30]

  • For benzylic C-H functionalization , radical-based approaches or specific palladium-catalyzed systems have been developed.[4][5][22][31]

Q3: My reaction is sluggish. How can I increase the rate?

  • Increase Temperature: This is often the simplest approach, but be mindful of potential catalyst decomposition.[9]

  • Change Ligand: A more electron-donating ligand can often accelerate the C-H activation step.

  • Additives: Certain additives can act as proton shuttles or co-catalysts, accelerating the reaction.

  • Increase Concentration: In some cases, a higher concentration of reactants can lead to a faster reaction rate.

Q4: What is the difference between a static and a transient directing group?

A static directing group is covalently attached to the substrate and typically requires separate synthetic steps for its installation and removal.[2] A transient directing group is formed in situ from a reaction between the substrate and a catalytic modifier, and it is released after the C-H functionalization is complete, avoiding additional synthetic steps.[13][14][17]

Visualizing the Process: Diagrams and Workflows

To further aid in your experimental design and troubleshooting, the following diagrams illustrate key concepts and workflows.

Troubleshooting_Low_Yield Start Low or No Product Yield Check_Reagents Verify Reagent Quality (Purity, Anhydrous) Start->Check_Reagents Check_Inertness Ensure Inert Atmosphere (Ar/N2, Dry Solvents) Start->Check_Inertness Optimize_Conditions Systematic Optimization Check_Reagents->Optimize_Conditions Check_Inertness->Optimize_Conditions Screen_Ligands Screen Ligands (Electronic & Steric Variety) Optimize_Conditions->Screen_Ligands No Improvement Screen_Solvents Screen Solvents (Polarity, Coordinating Ability) Optimize_Conditions->Screen_Solvents No Improvement Screen_Bases Screen Bases (Strength, Stoichiometry) Optimize_Conditions->Screen_Bases No Improvement Screen_Temp Optimize Temperature Optimize_Conditions->Screen_Temp No Improvement Success Improved Yield Screen_Ligands->Success Improvement Screen_Solvents->Success Improvement Screen_Bases->Success Improvement Screen_Temp->Success Improvement

Caption: A troubleshooting flowchart for low-yield C-H activation reactions.

Regioselectivity_Decision_Tree Start Poor Regioselectivity Is_Directed Is a Directing Group Used? Start->Is_Directed Yes_Directed Yes Is_Directed->Yes_Directed Yes No_Directed No Is_Directed->No_Directed No Improve_DG Improve Directing Group Strategy Yes_Directed->Improve_DG Inherent_Control Rely on Inherent Substrate Control No_Directed->Inherent_Control Change_DG Change to a Stronger (e.g., bidentate) DG Improve_DG->Change_DG Transient_DG Consider a Transient DG Improve_DG->Transient_DG Steric_Control Steric Hindrance Dominates Inherent_Control->Steric_Control Electronic_Control Electronic Effects Dominate Inherent_Control->Electronic_Control Introduce_DG Introduce a Directing Group Inherent_Control->Introduce_DG If control is insufficient

Caption: Decision tree for addressing regioselectivity issues.

Data Summary: Catalyst and Ligand Selection

The following table provides a non-exhaustive summary of common catalyst systems for different types of C-H activation on toluene derivatives. This should serve as a starting point for your experimental design.

Target C-H BondMetal CatalystCommon Ligands/AdditivesDirecting Group Required?
Aromatic ortho-C-H Pd(OAc)₂Phosphines, Amino Acids (e.g., N-Ac-Gly-OH)Yes
Aromatic meta-C-H Pd(OAc)₂Nitrile-based templates, Amino AcidsYes (specialized template)
Aromatic para-C-H Pd(OAc)₂Si-containing templates, N-Ac-Phe-OHYes (specialized template)
Aromatic C-H (general) [CpRhCl₂]₂AgOAc, Cu(OAc)₂Yes
Aromatic C-H (general) [CpIrCl₂]₂Ag₂CO₃, KOAcYes
Benzylic C-H PhotocatalystChiral acids, Organic dyesNo
Benzylic C-H Pd(OAc)₂Specific oxidants (e.g., DMBQ)No (substrate-dependent)

Experimental Protocol: A Generalized Procedure for Directed C-H Olefination

This protocol is a generalized example and should be adapted for your specific substrate and coupling partner.

  • Preparation: To an oven-dried Schlenk tube, add the substituted toluene bearing a directing group (1.0 equiv.), the transition metal catalyst (e.g., [Cp*RhCl₂]₂, 2.5 mol%), and any solid additives (e.g., AgOAc, 0.3 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Addition of Reagents: Add the anhydrous solvent (e.g., MeOH) via syringe, followed by the liquid coupling partner (e.g., acrylate, 2.0 equiv.) and any liquid additives (e.g., Cu(OAc)₂·H₂O as an oxidant, 2.0 equiv.).

  • Reaction: Place the reaction mixture in a preheated oil bath at the desired temperature and stir for the specified time.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

  • Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Palladium- and Copper-Catalyzed C–H Functionalization/C–C Bond Formation. Accounts of Chemical Research, 42(8), 1074–1086. [Link]

  • Li, X. (2016). Transient Directing Groups for Transformative C–H Activation by Synergistic Metal Catalysis. Accounts of Chemical Research, 49(5), 835-846. [Link]

  • Mazzarella, D., Crisenza, G. E., & Melchiorre, P. (2018). Asymmetric Photocatalytic C–H Functionalization of Toluene and Derivatives. Journal of the American Chemical Society, 140(27), 8439–8443. [Link]

  • Rej, S., & Chatani, N. (2020). Combining transition metals and transient directing groups for C–H functionalizations. Chemical Science, 11(38), 10265-10283. [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]

  • Besset, T., & Ackermann, L. (2017). Transient Directing Groups for Transformative C–H Activation by Synergistic Metal Catalysis. Accounts of Chemical Research, 50(5), 1145-1157. [Link]

  • Das, K., & Maiti, D. (2021). Recent development in transition metal-catalysed C–H olefination. Chemical Science, 12(4), 1269-1296. [Link]

  • Sun, C.-L., Li, B.-J., & Shi, Z.-J. (2011). Regioselective C−H Activation of Toluene with a 1,2-Bis(N-7-azaindolyl)benzene Platinum(II) Complex. Organometallics, 30(11), 2945-2948. [Link]

  • Bi, H.-P., Zhao, L., Liang, Y.-M., & Li, C.-J. (2011). Activation and Deactivation of Benzylic C−H Bonds Guided by Stereoelectronic Effects in Hydrogen Atom Transfer from Amides and Amines to Alkoxyl Radicals. The Journal of Organic Chemistry, 76(11), 4381-4390. [Link]

  • Bera, M., & Maiti, D. (2020). Diverse strategies for transition metal catalyzed distal C(sp3)–H functionalizations. Chemical Science, 11(40), 10896-10919. [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]

  • Yun, Y.-L., et al. (2015). Recent advances in Palladium(II)-catalyzed activation of aromatic ring C-H bonds. Journal of Organometallic Chemistry, 793, 157-164. [Link]

  • Davies, H. M. L., & Morton, D. (2016). Recent Advances in C–H Functionalization. The Journal of Organic Chemistry, 81(2), 343-350. [Link]

  • Sharma, U., & Ackermann, L. (2021). Green strategies for transition metal-catalyzed C–H activation in molecular syntheses. Green Chemistry, 23(12), 4277-4301. [Link]

  • da Silva, J. G., et al. (2020). A Catalysis Guide Focusing on C–H Activation Processes. Journal of the Brazilian Chemical Society, 31(12), 2465-2494. [Link]

  • Gande, M. B., & Glorius, F. (2021). C–H Activation: Toward Sustainability and Applications. ACS Central Science, 7(2), 224-234. [Link]

  • Stuart, D. R., & Fagnou, K. (2010). Rh(III)-Catalyzed Oxidative Coupling of Unactivated Alkenes via C−H Activation. Organic Letters, 13(1), 138-141. [Link]

  • ACS. (n.d.). C-H Functionalization. ACS Select. [Link]

  • Schipper, D. J. (2021). Iridium-Catalyzed C−H Activation Methods for Late-Stage Functionalization of Pharmaceuticals. DiVA portal. [Link]

  • Colby, D. A., Bergman, R. G., & Ellman, J. A. (2010). Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. Chemical Reviews, 110(2), 624–655. [Link]

  • Wang, F., et al. (2019). Facilitating Ir-Catalyzed C–H Alkynylation with Electrochemistry: Anodic Oxidation-Induced Reductive Elimination. ACS Catalysis, 9(10), 9548-9553. [Link]

  • He, J., & Chen, G. (2021). Achieving Site-Selectivity for C–H Activation Processes Based on Distance and Geometry: A Carpenter's Approach. Accounts of Chemical Research, 54(11), 2604-2616. [Link]

  • Lei, A., et al. (2021). Catalytic C-H Activation. Chemistry Letters, 50(10), 1693-1708. [Link]

  • Satyanarayana, G., & Li, X. (2012). Rhodium(III)-catalyzed direct functionalization of C–H bonds under oxidative conditions. Chemical Society Reviews, 41(9), 3525-3536. [Link]

  • A-M. S. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5521. [Link]

  • De Vos, D., et al. (2023). Dual ligand approach increases functional group tolerance in the Pd-catalysed C–H arylation of N-heterocyclic pharmaceuticals. Chemical Science, 14(4), 897-905. [Link]

  • Kozlowski, M. C., et al. (2013). Palladium-Catalyzed Chemoselective Activation of sp3 vs sp2 C–H Bonds: Oxidative Coupling To Form Quaternary Centers. Journal of the American Chemical Society, 135(49), 18491-18499. [Link]

  • White, M. C., & Chen, M. S. (2011). Palladium Catalyzed Allylic C-H Alkylation A Mechanistic Perspective. Molecules, 16(1), 951-966. [Link]

  • Gong, L., et al. (2019). Chiral acid-catalysed enantioselective C−H functionalization of toluene and its derivatives driven by visible light. Nature Catalysis, 2(5), 401-408. [Link]

  • Bolm, C., et al. (2015). Palladium Catalyzed Non-directed Aromatic C-H Aminations. Digital WPI. [Link]

  • Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General, 212(1-2), 17-60. [Link]

  • METTLER TOLEDO. (n.d.). C-H Activation Reactions | Functionalization of Carbon Bonds. [Link]

  • Hartwig, J. F., et al. (2015). C–H Functionalization at Sterically Congested Positions by the Platinum-Catalyzed Borylation of Arenes. Journal of the American Chemical Society, 137(38), 12239-12242. [Link]

  • Sigman, M. S., & Toste, F. D. (2020). Ligand Controlled Regioselectivities in C–H Activation - A Case Study on Approaches for the Rationalization and Prediction of Selectivities. ChemRxiv. [Link]

  • University of Rochester. (n.d.). How to Troubleshoot a Reaction. Department of Chemistry. [Link]

  • Melchiorre, P., et al. (2018). Asymmetric Photocatalytic C–H Functionalization of Toluene and Derivatives. Journal of the American Chemical Society, 140(27), 8439-8443. [Link]

  • Smith, M. R., III, & Maleczka, R. E., Jr. (2024). A Hydrazone Ligand for Iridium-Catalyzed C–H Borylation: Enhanced Reactivity and Selectivity for Fluorinated Arenes. Organometallics, 43(11), 1438-1447. [Link]

  • Jiang, X.-F., et al. (2025). Catalytic Benzylation Reactions: From C—H Bond Activation to C—N Bond Activation. Chinese Journal of Chemistry. [Link]

  • Wang, J., et al. (2024). Accelerating Toluene Oxidation over Boron-Titanium-Oxygen Interface: Steric Hindrance of the Methyl Group Induced by the Plane-Adsorption Configuration. Environmental Science & Technology, 58(38), 17537-17546. [Link]

  • Li, X. (2019). Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles with sp3-Carbon Centers. Molecules, 24(19), 3543. [Link]

  • Gong, L., et al. (2019). Chiral acid-catalysed enantioselective C-H functionalization of toluene and its derivatives driven by visible light. Nature Catalysis, 2(5), 401-408. [Link]

  • Hartwig, J. F., & Hesp, K. C. (2016). The Mechanism of Rhodium Catalyzed Allylic C–H Amination. ChemRxiv. [Link]

  • Smith, A. D., et al. (2026). Recent Advances in Organocatalytic Kinetic Resolution for the Synthesis of Axially Chiral Compounds. Molecules, 31(5), 1234. [Link]

Sources

improving the regioselectivity of reactions with polysubstituted benzenes

Author: BenchChem Technical Support Team. Date: March 2026

Status: ONLINE Agent: Senior Application Scientist Ticket ID: REGIO-POLY-BENZ-001 Subject: Troubleshooting & Optimization of Site-Selectivity in Crowded Arenes

Mission Statement

Welcome to the Advanced Synthesis Support Center. You are likely here because standard textbook rules (ortho/para/meta directors) have failed you. In polysubstituted benzenes, the interplay between steric crowding , electronic vectors , and coordination chemistry creates a complex landscape where "standard" reactivity is often overruled.

This guide is designed to troubleshoot specific regioselectivity failures and provide high-fidelity protocols to access "impossible" substitution patterns.

Quick Diagnostic: Method Selection Matrix

Before troubleshooting, ensure you are using the correct mechanistic manifold for your desired substitution pattern.

MethodSelection Start Target Position relative to Existing Substituents? Ortho Ortho (Proximal) Start->Ortho Directed Meta Meta (Distal) Start->Meta Remote Steric Least Sterically Hindered Position Start->Steric Crowded Electronic Most Electron Deficient Position Start->Electronic SNAr Ortho_Sol Directed C-H Activation (Pd/Rh + DG) Ortho->Ortho_Sol Meta_Sol Ir-Borylation (Steric) or Template-Directed Meta->Meta_Sol Steric_Sol Ir-Catalyzed C-H Borylation (dtbpy ligand) Steric->Steric_Sol Electronic_Sol SNAr (Fluorine displacement) Ortho/Para to EWG Electronic->Electronic_Sol

Caption: Decision matrix for selecting the optimal synthetic manifold based on desired regiochemical outcome.

Module 1: Steric Governance & The "Meta" Problem

Core Technology: Iridium-Catalyzed C-H Borylation Primary Use Case: Functionalizing the meta position of 1,3-disubstituted benzenes or the least hindered position of any arene.

User Issue: "I need to halogenate the meta-position, but I have ortho/para directors."

Diagnosis: Standard Electrophilic Aromatic Substitution (EAS) is dominated by electronic activation. You cannot force a bromination meta to a methoxy group using Br2/FeBr3. You must switch to steric control .

The Solution: The Hartwig-Miyaura Borylation-Halogenation Sequence Iridium-catalyzed borylation is insensitive to electronic effects; it is governed almost exclusively by sterics. In a 1,3-disubstituted system (e.g., 1,3-dichlorobenzene or 3-chloro-anisole), the C5 position is the only site accessible to the bulky active catalyst.

Troubleshooting Q&A

Q: I am getting a mixture of mono- and di-borylated products.

  • Fix: Adjust your stoichiometry. For 1,3-disubstituted arenes, the reaction stops cleanly at mono-borylation (C5) because the remaining positions are flanked by substituents. If you see di-borylation, your substrate likely lacks substituents at the 1,3 positions (e.g., a monosubstituted benzene).

    • Tip: Use a slight excess of the arene (1.1–1.5 equiv) relative to

      
       to favor mono-functionalization.
      

Q: The reaction is sluggish with electron-rich substrates.

  • Fix: While sterics dominate regioselectivity, electronics still affect rate.[1][2] Electron-rich arenes are slower.[1]

    • Action: Increase temperature to 80–100 °C. Ensure you are using the active catalyst system: [Ir(COD)(OMe)]2 with dtbpy (4,4’-di-tert-butyl-2,2’-bipyridine). The bulky dtbpy ligand is critical for enforcing the steric selectivity [1].

Q: How do I convert the Boron to a Halogen?

  • Fix: Do not isolate the boronate ester if it's unstable. Use a one-pot Copper-mediated halogenation.[3]

Experimental Protocol: One-Pot Meta-Bromination

Reference: Murphy, J. M., et al. J. Am. Chem. Soc. 2007, 129, 15434.[3] [2]

ReagentEquivalentsRole
Substrate (1,3-disubstituted)1.0Starting Material

0.55 (1.1 equiv Boron)Borylation Reagent

0.01 (1 mol%)Pre-catalyst
dtbpy0.02 (2 mol%)Ligand (Steric enforcer)

3.0Bromine Source
MeOH/H2O1:1 mixtureSolvent for Step 2

Step-by-Step:

  • Borylation: In a glovebox or under Ar, mix

    
    , dtbpy, 
    
    
    
    , and substrate in hexane or THF. Seal and heat at 80 °C for 4–16 h.
  • Verification: Check GC/MS for conversion to the aryl-Bpin species.

  • Halogenation: Remove solvent (volatile substrates require care). Redissolve the crude residue in MeOH/H2O (1:1).

  • Add Copper: Add

    
     (3 equiv). Heat at 80 °C for 8 h.
    
  • Workup: Cool, quench with 1M HCl, extract with ether.

Module 2: Nucleophilic Aromatic Substitution (SNAr)

Core Technology: Fluorine Displacement in Polyhalogenated Arenes Primary Use Case: Regioselective functionalization of polyfluorobenzenes.[4]

User Issue: "I have multiple fluorines. Which one will be displaced?"

Diagnosis: Unlike EAS, SNAr regioselectivity is defined by the stability of the Meisenheimer Complex (the anionic intermediate). The nucleophile attacks the position that allows the negative charge to be best stabilized by ortho and para Electron Withdrawing Groups (EWGs).[5]

The Rule of Thumb: Attack occurs para to the strongest EWG. If that position is blocked, it occurs ortho.

Troubleshooting Q&A

Q: I expected para-substitution, but got ortho.

  • Analysis: Check your solvent and cation. In non-polar solvents, the metal cation (Li+, Na+, K+) can coordinate to the nucleophile and an ortho-substituent (like a carbonyl or nitro group), directing the attack ortho via a "guided" transition state.

  • Fix: To enforce "pure" electronic control (usually para), use polar aprotic solvents (DMSO, DMF) and sequester cations with crown ethers (e.g., 18-crown-6) to break coordination effects [3].

Q: My reaction is stalling despite having multiple fluorines.

  • Fix: Not all fluorines are activating. Fluorine itself is an EWG by induction but electron-donating by resonance. You need a strong auxiliary EWG (

    
    , 
    
    
    
    ,
    
    
    ) to lower the LUMO energy.
    • Tip: If you lack an auxiliary EWG, consider using a stronger nucleophile or switching to a transition-metal catalyzed coupling (e.g., Pd-catalyzed C-F activation), which follows different rules.

Module 3: Directed C-H Activation

Core Technology: Palladium/Rhodium Catalysis with Directing Groups (DG) Primary Use Case: Functionalizing positions ortho to a specific functional group in a crowded molecule.[6]

User Issue: "I have two directing groups. Which one wins?"

Diagnosis: Chelation control is competitive. The "winning" DG is usually the one that forms the most stable metallacycle (typically a 5-membered ring).

Hierarchy of Directing Groups (General Pd/Rh):

  • Strong (N-donors): Pyridine > Pyrazole > Oxazoline > Amide (with specific ligands).

  • Weak (O-donors): Ketone > Ester > Ether.

CHActivation Substrate Substrate with Multiple DGs Pd_Species Active Pd(II) Species Substrate->Pd_Species Coordination Cycle5 5-Membered Metallacycle Pd_Species->Cycle5 Kinetic Preference (Fastest Formed) Cycle6 6-Membered Metallacycle Pd_Species->Cycle6 Slower Formation Product Product Cycle5->Product C-H Cleavage & Functionalization

Caption: Kinetic preference for 5-membered metallacycles in directed C-H activation.

Troubleshooting Q&A

Q: I want to functionalize the position ortho to a weak DG (Ester), but the Amide DG is dominating.

  • Fix: You cannot easily override the thermodynamic preference for the stronger amide chelation.

    • Strategy 1 (Blocking): Temporarily protect the amide nitrogen or sterically block the amide's ortho positions.

    • Strategy 2 (Covalent Template): Attach a transient directing group to the ester that outcompetes the amide (e.g., convert ester to a hydroxamic acid temporarily).

Q: I am observing "over-functionalization" (bis-ortho substitution).

  • Fix: This is common with small directing groups.

    • Solution: Use a mono-protected amino acid ligand (MPAA) like Ac-Ile-OH. These ligands accelerate the C-H activation step but also increase steric bulk around the metal center, often enhancing mono-selectivity [4].

References

  • Ishiyama, T., Nobuta, Y., Hartwig, J. F., & Miyaura, N. (2003). Room Temperature Borylation of Arenes and Heteroarenes Using Stoichiometric Amounts of Pinacolborane Catalyzed by Iridium Complexes in an Inert Solvent. Chemical Communications. Link

  • Murphy, J. M., Liao, X., & Hartwig, J. F. (2007).[3] Meta Halogenation of 1,3-Disubstituted Arenes via Iridium-Catalyzed Arene Borylation. Journal of the American Chemical Society. Link

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. Link

  • Engle, K. M., Mei, T. S., Wasa, M., & Yu, J. Q. (2012). Weak Coordination as a Powerful Means for Developing Broadly Useful C–H Functionalization Reactions. Accounts of Chemical Research. Link

End of Support Ticket. For further assistance with custom scaffold synthesis, please contact the Core Facility.

Sources

troubleshooting NMR interpretation of complex aromatic compounds

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Aromatic NMR Interpretation Current Status: operational 🟢 Lead Scientist: Dr. A. Vance, Senior Application Specialist

Welcome to the Aromatic NMR Troubleshooting Hub

You are likely here because standard 1D proton spectra of your fused ring systems, macrocycles, or heteroaromatics are failing to provide clear answers. Complex aromatic systems present unique challenges: strong


-

stacking aggregation, second-order effects (roofing), and rotameric exchange that mimics impurities.

This guide is not a textbook; it is a troubleshooting workflow designed to resolve specific spectral anomalies in real-time.

Module 1: Signal Resolution & Lineshape Issues

Ticket: "My aromatic peaks are broad/undefined. Is it the shim or the chemistry?"

Diagnosis: In complex aromatics, line broadening is rarely a shim issue if your solvent peak is sharp. It is almost always due to Aggregation (


-stacking)  or Intermediate Chemical Exchange .

The Protocol:

  • The Dilution Test (Step 1):

    • Acquire a spectrum at your standard concentration (e.g., 10 mg/0.6 mL).

    • Dilute by 50% and re-acquire.

    • Result: If chemical shifts (

      
      ) move significantly (>0.05 ppm) or sharpen, you have aggregation. Aromatic rings stack like plates, shielding protons and causing concentration-dependent shifts [1].
      
  • Variable Temperature (VT) Profiling:

    • If dilution fails, the molecule is likely in intermediate exchange (e.g., restricted rotation of a biaryl bond).

    • Action: Heat the sample to 328 K (55 °C).

    • Mechanism:[1][2] Heating pushes the exchange rate (

      
      ) into the "fast exchange" regime, coalescing broad humps into sharp average signals.
      
    • Caution: Ensure your solvent (e.g., CDCl₃) does not boil; switch to DMSO-

      
       or Toluene-
      
      
      
      if higher T is needed.
  • The "Polar Spike" Method:

    • Add 10-20

      
      L of DMSO-
      
      
      
      or MeOD to a CDCl₃ sample.
    • Why? This disrupts intermolecular Hydrogen bonding that often accompanies

      
      -stacking in heterocycles.
      

Visual Troubleshooting Workflow:

BroadSignalDiagnosis Start Issue: Broad Aromatic Signals CheckSolvent Is Residual Solvent Peak Sharp? Start->CheckSolvent ShimIssue Action: Re-shim / Check Homogeneity CheckSolvent->ShimIssue No DilutionTest Action: Dilute Sample 50% CheckSolvent->DilutionTest Yes ShiftChange Do Peaks Shift/Sharpen? DilutionTest->ShiftChange Aggregation Diagnosis: Aggregation (Pi-Stacking) ShiftChange->Aggregation Yes VTTest Action: Run VT (+20°C) ShiftChange->VTTest No Sharpen Did it Sharpen? VTTest->Sharpen Exchange Diagnosis: Intermediate Exchange Sharpen->Exchange Yes Impurity Diagnosis: Paramagnetic Impurity/Polymer Sharpen->Impurity No

Caption: Logic flow for diagnosing broad signals. Green nodes indicate the root cause is identified.

Module 2: Structural Dynamics (Isomers vs. Impurities)

Ticket: "I see doubled peaks. Is this a rotamer or a byproduct?"

Context: Complex aromatics (especially amides, biaryls, and fused systems) often exhibit atropisomerism —restricted rotation around a single bond. This creates two distinct sets of signals that look exactly like a 50/50 mixture of product and impurity.

The "Killer App" Experiment: 1D Selective NOESY (or EXSY) Do not rely on COSY here. You need to detect chemical exchange, not just scalar coupling.

Protocol:

  • Select a distinct isolated peak (e.g., a methyl or singlet aromatic) from "Isomer A".

  • Run a 1D Selective NOESY with a mixing time (

    
    ) of 300–500 ms.
    
  • Analyze the Phase:

    • Positive Peak (Opposite phase to irradiated peak): This is a standard NOE. The protons are close in space.

    • Negative Peak (Same phase as irradiated peak): This is Chemical Exchange . The proton is physically swapping places with the irradiated proton [2].

Interpretation Guide:

ObservationPhase (vs. Irradiated Peak)Conclusion
Peak B appearsNegative (Same Phase) Rotamer. The molecule is interconverting. It is a single pure compound.
Peak B appearsPositive (Opposite Phase) Impurity/Isomer. Stable diastereomer or separate compound close in space.
No Peak BN/ALikely a static impurity.

Module 3: Assignment Ambiguities (Connectivity)

Ticket: "HMBC is messy. I can't distinguish 2-bond from 3-bond couplings in the ring."

The Problem: In fused aromatic rings,


 and 

coupling constants are often similar in magnitude (~5-8 Hz), making standard HMBC correlations ambiguous. Furthermore, quaternary carbons in the center of fused systems often show no correlations in standard HMBC.

Advanced Solutions:

1. LR-HSQMBC (Long-Range Heteronuclear Single Quantum Multiple Bond Correlation)

  • When to use: You need to see very weak 4-bond or 5-bond couplings to bridge across a heteroatom or fused ring gap.

  • Advantage:[3][4] Unlike HMBC, LR-HSQMBC can be phase-sensitive.[5] It allows you to measure the actual size of the heteronuclear coupling constant (

    
    ), helping distinguish 2-bond from 3-bond couplings based on magnitude [3].
    

2. 1,1-ADEQUATE

  • When to use: You have a concentrated sample (>30 mg) and need to trace the carbon skeleton directly.

  • Advantage:[3][4] This experiment correlates adjacent carbons (

    
    ) via proton detection. It eliminates the "inference" game of HMBC by directly drawing the carbon backbone.
    

3. Pure Shift HSQC

  • When to use: Your aromatic proton region is a crowded forest of overlapping multiplets.

  • Mechanism:[1][2] Pure Shift techniques (like PSYCHE or Zangger-Sterk) collapse multiplets into singlets by decoupling homonuclear proton interactions during acquisition [4].

  • Result: What looked like a blob of 5 protons becomes 5 distinct singlets, allowing for clean HSQC cross-peaks.

Module 4: Quantitative Accuracy (qNMR)

Ticket: "My aromatic integration is low compared to the aliphatic region."

Root Cause:


 Relaxation Discrepancy 
Aromatic protons, especially those isolated from other protons (e.g., between two substituents), have very inefficient relaxation pathways. Their Longitudinal Relaxation Time (

) can be 3–5 seconds, whereas methyl protons are often <1 second [5].

The Fix: Standard parameters (


 sec) cause saturation of aromatic signals, leading to integrals that are 20-30% too low.

Self-Validating Protocol:

  • Estimate

    
    :  Run a quick inversion-recovery experiment.
    
    • Rule of Thumb: For quantitative accuracy (99%), your repetition delay (

      
      ) must be 
      
      
      
      .
  • The "30-Degree Pulse" Trick:

    • If you cannot wait 25 seconds per scan, lower your excitation pulse angle from 90° to 30°.

    • Effect: Less magnetization is tipped, so less time is needed to return to equilibrium. You sacrifice S/N but gain integration accuracy.

qNMR Parameter Table:

ParameterStandard SettingRequired for Aromatic qNMR
Pulse Angle90°30° (if fast pulsing)
Relaxation Delay (

)
1.0 s5 – 7 s (or

)
Acquisition Time (

)
2.0 s3.0 - 4.0 s (to avoid truncation artifacts)
Carbon DecouplingOnInverse Gated (if measuring

C)

References

  • Hofmann, M. et al. (2018). Aggregation of aromatic compounds in NMR solvents: A troubleshooting guide. Journal of Magnetic Resonance.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Chapter 8: Dynamic Processes. Elsevier.

  • Williamson, R. T. et al. (2014).[5] LR-HSQMBC: A sensitive experiment for the observation of very small heteronuclear coupling constants. Journal of Organic Chemistry.[5]

  • Foroozandeh, M. et al. (2014).[5] Ultrahigh-resolution NMR spectroscopy (Pure Shift). Angewandte Chemie International Edition.

  • Pauli, G. F. et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products.

Sources

preventing decomposition of halogenated organic compounds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Decomposition of Halogenated Organic Compounds

Status: Operational | Lead Scientist: Dr. A. Vance | Version: 2.4

Mission Directive

You are working with high-value halogenated intermediates (alkyl halides, aryl halides, acyl halides). These compounds are chemically "spring-loaded"—their utility as leaving groups in synthesis makes them inherently unstable.

This guide is not a textbook; it is a field manual for stopping the three primary decomposition vectors: Photolytic Homolysis , Thermal Elimination , and Lewis-Acid Catalyzed Degradation on silica.

Module 1: Storage & Shelf-Life Stability

Addressing color changes, precipitate formation, and purity drift during storage.

Q: Why is my alkyl iodide turning purple/brown?

Diagnosis: Photolytic Homolysis. Alkyl iodides (and to a lesser extent, bromides) possess weak Carbon-Halogen (C-X) bonds.[1] Exposure to UV/Visible light triggers homolytic cleavage, generating a carbon radical and a halogen radical. The "purple" color is elemental Iodine (


) forming from radical recombination.

The Mechanism:





The Protocol: Copper Stabilization System To store sensitive alkyl iodides (e.g., Methyl Iodide, Allyl Iodide) for long periods, you must scavenge the free halogen immediately upon formation.

  • Material: Obtain high-purity Copper wire or foil.

  • Preparation: Sand the copper surface to remove the oxide layer until it is shiny.

  • Implementation: Cut a small strip/coil and place it directly inside the storage bottle.

  • Mechanism:

    
     (Insoluble precipitate).
    
    • Result: The solution stays clear. The iodine is trapped as a solid salt, preventing it from acting as a radical initiator for further decomposition.

Q: Is my old Chloroform safe to use?

Diagnosis: Phosgene Formation.[2][3] Chloroform (


) reacts with oxygen under light to form Phosgene (

), a deadly gas, and HCl.[2] This is critical if your halogenated compound is dissolved in chloroform.

The Protocol: The Silver Nitrate Test Before using old chloroform for sensitive workups:

  • Take 1 mL of chloroform.

  • Add 2-3 drops of 0.1 M Silver Nitrate (

    
    ) solution.
    
  • Observation:

    • Clear: Safe.[4]

    • White Precipitate:DANGER. HCl is present (indicating phosgene presence). Dispose of immediately as hazardous waste.

Module 2: Reaction & Workup Optimization

Addressing "vanishing" products and unexpected alkene formation.

Q: Why is my alkyl halide converting to an alkene during the reaction?

Diagnosis: Unwanted Elimination (


 or 

). Halogenated compounds are prone to dehydrohalogenation (loss of HX) when heated or exposed to bases.

Data: Bond Dissociation Energy (BDE) & Stability The weaker the bond, the faster the decomposition.

Bond TypeBDE (kJ/mol)Stability RiskPrimary Decomposition Mode
C-F ~485Lowchemically inert (usually)
C-Cl ~340MediumElimination at high temp
C-Br ~290HighPhotolysis & Elimination
C-I ~234CriticalRapid Photolysis & Radical formation

The Protocol: The "Cold-Base" Strategy If you observe elimination byproducts (alkenes) in your NMR:

  • Switch Bases: Move from "Hard" bases (NaOH, NaOEt) to "Soft/Bulky" bases (Cs2CO3, DIPEA). Hard bases attack protons (Elimination); soft bases attack carbon (Substitution).

  • Temperature Control: Elimination (

    
    ) has a higher activation energy than Substitution (
    
    
    
    ). Lower the temperature by 10-20°C and extend reaction time.
  • Solvent Swap: Avoid protic solvents (Ethanol/Methanol) which stabilize the leaving group anion and encourage ionization (

    
     pathway). Use polar aprotic solvents (DMF, DMSO, Acetonitrile).
    
Visualization: The Decomposition Cascade

Understanding how light and heat destroy your compound.

Decomposition Start Alkyl Halide (R-X) Light UV Light (hv) Start->Light Storage Heat Heat/Base Start->Heat Reaction Radical Radical Pair (R• + X•) Light->Radical Homolysis Elimination Transition State (E2) Heat->Elimination -HX Product1 Oxidation Products (Alcohols/Peroxides) Radical->Product1 + O2 Product2 Halogen Gas (X2) (Discoloration) Radical->Product2 Dimerization Product3 Alkene (Unwanted) Elimination->Product3 Dehydrohalogenation

Figure 1: Mechanistic pathways for halogenated compound decomposition during storage (top path) and reaction (bottom path).

Module 3: Purification (The Silent Killer)

Addressing mass loss during Column Chromatography.

Q: My TLC looked perfect, but I lost 50% of my mass on the silica column. Where did it go?

Diagnosis: Silica Acidity Induced Decomposition. Silica gel (


) is not inert. It contains acidic silanol groups (

) that act as Lewis Acids. These sites catalyze the elimination of sensitive alkyl halides and the hydrolysis of acetals or protecting groups.

The Protocol: Buffered Silica Preparation You must neutralize the acidic sites on the silica gel before your compound touches them.

Step-by-Step Guide:

  • Select Solvent: Choose your eluent system (e.g., 10% EtOAc in Hexanes).

  • The Additive: Add 1% Triethylamine (Et3N) to the solvent system.

    • Example: For 1 Liter of eluent, add 10 mL of Et3N.

  • Slurry Pack: Pour the silica into the column using this Et3N-doped solvent.

  • Flush: Run 2-3 column volumes of the solvent through the silica.

    • Why? The amine coordinates to the acidic silanol protons, effectively "capping" them.

  • Run Column: Load your sample. You can remove the Et3N from the eluent for the actual run, or keep it at 0.1% if the compound is extremely acid-sensitive.

  • Removal: Et3N is volatile. It will be removed during rotary evaporation.

Visualization: Troubleshooting Decision Tree

Troubleshooting Problem Identify Issue Color Turning Brown/Purple? Problem->Color MassLoss Mass Loss on Column? Problem->MassLoss Alkene Alkene in NMR? Problem->Alkene Sol_Cu Add Cu Wire Protect from Light Color->Sol_Cu Yes (Iodides) Sol_Base Buffer Silica (1% Et3N) MassLoss->Sol_Base Yes (Acidic Silica) Sol_Temp Lower Temp Switch to Bulky Base Alkene->Sol_Temp Yes (Elimination)

Figure 2: Rapid diagnostic tree for troubleshooting halogenated compound instability.

References

  • Bond Dissociation Energies : Chemistry LibreTexts. "Bond Energies."[5][6][7] Accessed March 2026.

  • Copper Stabilization Mechanism : U.S. Patent 7,617,934. "Alkyl iodide storage container and method for purification."

  • Phosgene in Chloroform : ACS Chemical Health & Safety. "Is Light Necessary for the Formation of Phosgene from the Oxidation of Chloroform?"

  • Silica Gel Acidity : Journal of Catalysis. "Stereoselectivity of the elimination reactions of alkyl halides over silica gel."

  • Radical Halogenation : Purdue University Chemistry. "Alkyl Halides: Chain Reaction Mechanism."

Sources

catalyst selection for cross-coupling with sterically hindered substrates

Author: BenchChem Technical Support Team. Date: March 2026

Operational Status: Active
Lead Scientist: Senior Application Specialist (Catalysis Division)

Mission Statement

Welcome to the Steric Hindrance Solutions Center. You are likely here because your standard "Pd(PPh₃)₄ + Carbonate" protocol failed. When substrates possess significant steric bulk (e.g., tetra-ortho-substituted biaryls or bulky secondary amines), the catalytic cycle bottlenecks at oxidative addition (due to inability to access the metal center) or reductive elimination (due to high energy barriers).

This guide does not offer generic advice. It provides a targeted, mechanistic approach to selecting the correct Precatalyst/Ligand system to force these difficult couplings to completion.

Module 1: The Logic of Bulk (Catalyst Selection)

The "Monoligated" Imperative

For sterically hindered substrates, the active catalytic species is not the traditional 14-electron


 complex. It is the highly unstable, 12-electron 

species.
  • Why? A single bulky ligand (

    
    ) creates a "pocket" that protects the Pd center while leaving just enough space for the bulky substrate to bind.
    
  • The Trap: Adding excess ligand (L:Pd > 1:1) often kills these reactions by forcing the formation of the inactive

    
     resting state.
    
  • The Solution: Use Precatalysts (Pd-G4 or PEPPSI) which enforce a strict 1:1 Pd-to-Ligand ratio.

Ligand Selection Matrix

Do not guess. Select your ligand based on the specific steric and electronic demands of your substrate.

Ligand ClassSpecific LigandKey FeatureBest For...
Dialkylbiaryl Phosphine XPhos High steric bulk, electron-richGeneral Purpose: Hindered aryl chlorides, heteroaryl couplings.
Dialkylbiaryl Phosphine SPhos High electron density, stabilityStability: Boronic acids prone to protodeboronation.
Dialkylbiaryl Phosphine RuPhos Moderate bulk, specific geometrySecondary Amines: Hindered C-N couplings.
Dialkylbiaryl Phosphine BrettPhos Extreme bulk, electron-richPrimary Amines: Selective mono-arylation of primary amines.
NHC (PEPPSI) IPent "Flexible Bulk" (Isopentyl wings)Extreme Hindrance: Tetra-ortho-substituted biaryls (Suzuki).
NHC (PEPPSI) IPr Rigid Bulk (Isopropyl wings)General Hindrance: Standard hindered couplings where phosphines fail.

Module 2: Visual Decision Support

Workflow 1: Ligand Selection Decision Tree

Use this logic flow to determine the starting point for your optimization screen.

LigandSelection Start Substrate Analysis RxnType Reaction Type? Start->RxnType Suzuki C-C Coupling (Suzuki-Miyaura) RxnType->Suzuki Buchwald C-N Coupling (Buchwald-Hartwig) RxnType->Buchwald Ortho Ortho-Substitution? Suzuki->Ortho Tetra Tetra-Ortho (Both partners hindered) Ortho->Tetra Extreme Mono Di/Tri-Ortho (One partner hindered) Ortho->Mono Moderate Rec_PEPPSI Rec: Pd-PEPPSI-IPent (Flexible Bulk) Tetra->Rec_PEPPSI Rec_XPhos Rec: XPhos Pd G4 Mono->Rec_XPhos AmineType Amine Class? Buchwald->AmineType Primary Primary Amine (-NH2) AmineType->Primary Secondary Secondary Amine (-NHR) AmineType->Secondary Rec_Brett Rec: BrettPhos Pd G4 Primary->Rec_Brett Rec_Ru Rec: RuPhos Pd G4 Secondary->Rec_Ru

Caption: Decision matrix for selecting the optimal precatalyst based on substrate class and steric demand.

Module 3: Troubleshooting & FAQs

Scenario A: The "Stalled" Reaction

Symptom: Reaction initiates but stops at 20-30% conversion. Adding more catalyst later does not help.

  • Diagnosis: Catalyst poisoning or dimer formation. In hindered systems, if the active

    
     cannot find a substrate quickly, it may dimerize or react with the solvent.
    
  • Fix:

    • Switch to a G4 Precatalyst: Ensure rapid, irreversible formation of the active species inside the reaction mixture.

    • Solvent Switch: If using THF, switch to 1,4-Dioxane or Toluene . Higher boiling points allow higher temperatures (

      
      C), which are often thermodynamically necessary to overcome the steric barrier of reductive elimination.
      
Scenario B: The "Dehalogenation" Nightmare

Symptom: You isolate the reduced starting material (Ar-H) instead of the product (Ar-Ar').

  • Diagnosis: Protodehalogenation.[1][2] The Pd-Ar intermediate is reacting with a hydride source (often the solvent or base) faster than it can transmetalate.

  • Fix:

    • Exclude Water: Use anhydrous solvents and oven-dried glassware.

    • Base Switch: Switch from alkoxide bases (NaOtBu, which can act as hydride donors via

      
      -hydride elimination) to inorganic carbonates (Cs₂CO₃)  or phosphates (K₃PO₄) .
      
    • Ligand Bulk: Move to a bulkier ligand (e.g., from SPhos to XPhos ). Bulkier ligands accelerate the rate of reductive elimination, outcompeting the side reaction.

Scenario C: Heterocycle Poisoning

Symptom: Reaction works on phenyl chloride but fails completely with 2-chloropyridine or imidazole derivatives.

  • Diagnosis: The nitrogen lone pair on the substrate is binding to the Pd, displacing the phosphine and shutting down the cycle ("Pd-poisoning").

  • Fix: Use Pd-PEPPSI-IPent .[3][4][5][6][7] The NHC ligand binds much more tightly to Pd than phosphines, preventing displacement by the heterocycle. The "IPent" (isopentyl) wings provide a steric shield that blocks the approach of the poisoning nitrogen atom while allowing the halogen to access the metal.

Module 4: Experimental Protocols

Protocol 1: Tetra-Ortho Biaryl Synthesis (The "Impossible" Coupling)

Target: Coupling a 2,6-disubstituted aryl chloride with a 2,6-disubstituted boronic acid.

Reagents:

  • Aryl Chloride (1.0 equiv)[8]

  • Boronic Acid (1.5 equiv)

  • Catalyst: Pd-PEPPSI-IPent (2.0 mol%)

  • Base: KOtBu (2.2 equiv)

  • Solvent: Toluene (0.2 M)

Step-by-Step:

  • Charge: In a glovebox or under Argon flow, add the aryl chloride, boronic acid, and KOtBu to a reaction vial equipped with a stir bar.

  • Catalyst Addition: Add Pd-PEPPSI-IPent as a solid.

    • Note: Do not pre-mix Pd and ligand. The defined precatalyst is essential here.

  • Solvent: Add anhydrous Toluene. Seal the vial with a septum cap.

  • Reaction: Heat to 80°C (external temperature) with vigorous stirring (1000 rpm).

    • Why 80°C? PEPPSI catalysts are thermally robust and require heat to activate the "throw-away" pyridine ligand.

  • Workup: Cool to RT, dilute with EtOAc, filter through a silica plug, and concentrate.

Protocol 2: Hindered Amination (Buchwald-Hartwig)

Target: Coupling a bulky aryl chloride with a secondary amine.

Reagents:

  • Aryl Chloride (1.0 equiv)[8]

  • Amine (1.2 equiv)[8]

  • Precatalyst: RuPhos Pd G4 (1.0 - 2.0 mol%)

  • Base: NaOtBu (1.4 equiv)[8]

  • Solvent: THF or Toluene (anhydrous)

Step-by-Step:

  • Charge: Add aryl chloride, amine, and NaOtBu to the vial.

  • Catalyst: Add RuPhos Pd G4 .

    • Technical Insight: The G4 precatalyst contains a methylated amine backbone that prevents the formation of carbazole byproducts common with G3, ensuring a cleaner impurity profile for drug development.[9]

  • Degas: Sparge the solvent with

    
     for 10 minutes before adding to the vial (or use glovebox).
    
  • Reaction: Seal and heat to 85°C for 2-4 hours.

  • Monitoring: Monitor via LCMS. If conversion stalls, do not add more catalyst. Instead, filter the mixture to remove salts and re-subject to fresh conditions.

Module 5: Mechanistic Visualization

Precatalyst Activation Pathway (G4)

Understanding how your catalyst turns "on" is vital for troubleshooting.

G4Activation G4 Precatalyst (L-Pd-G4) Inter Intermediate (Pd-Amido) G4->Inter + Base Base Base (Deprotonation) Active ACTIVE SPECIES [L-Pd(0)] (12-electron) Inter->Active Activation Bypro Byproduct (Indole) Inter->Bypro released RedElim Reductive Elimination Oxidative\nAddition Oxidative Addition Active->Oxidative\nAddition

Caption: Activation of G4 precatalyst generates the monoligated 12-electron species required for hindered substrates.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions with G3 and G4 Precatalysts." Sigma-Aldrich Technical Guides.

  • Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Chemistry - A European Journal.

  • BenchChem Technical Support. "Troubleshooting Dehalogenation in Suzuki Coupling." BenchChem Guides.

  • Colacot, T. J. "The 12-Electron L1Pd(0) Intermediate in Cross-Coupling." Chemical Reviews.

  • Hirschi, J. S., et al. "Mechanism of Pd-Catalyzed Cross-Coupling: The Role of Monoligated Pd."[10] Journal of the American Chemical Society.

Sources

Validation & Comparative

1H and 13C NMR analysis of (5-Bromo-2,4-difluoro-3-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

The Molecule: (5-Bromo-2,4-difluoro-3-methylphenyl)methanol (CAS: 2432848-70-7).[1][2] The Challenge: This molecule presents a "perfect storm" for NMR analysis:

  • Fluorine Coupling: The 2,4-difluoro substitution pattern creates complex splitting patterns (

    
     and 
    
    
    
    ) that obscure standard multiplicity analysis.
  • Symmetry Breaking: The 3-methyl group, "sandwiched" between two fluorine atoms, creates a unique electronic environment that is highly sensitive to solvent choice.

  • Labile Protons: The benzylic alcohol (-CH₂OH) moiety requires specific conditions to observe the hydroxyl proton coupling, which is critical for confirming oxidation state and purity.

The Comparison: This guide compares two primary acquisition strategies:

  • Method A (Standard): CDCl₃ solvent with standard 1D Carbon parameters.

  • Method B (Recommended): DMSO-d₆ solvent with optimized parameters (including ¹⁹F-decoupling or extended relaxation delays).[2]

Structural Analysis & Predicted Shifts

Before entering the lab, we must establish the theoretical baseline. The 2,4-difluoro-3-methyl substitution pattern dictates the spectral appearance.[2]

Structure Numbering:

  • C1: Attached to CH₂OH

  • C2: Fluorinated (Ortho to CH₂OH)

  • C3: Methylated (Between two Fs)[3]

  • C4: Fluorinated (Ortho to Br)

  • C5: Brominated

  • C6: Aromatic Proton[2]

Visualizing the Coupling Logic

CouplingLogic Molecule This compound Sub_F Fluorine Influence (Pos 2 & 4) Molecule->Sub_F Sub_Me Methyl Group (Pos 3) Molecule->Sub_Me Sub_OH Hydroxyl Group (Pos 1) Molecule->Sub_OH Effect_C 13C Spectrum: Complex Splitting Sub_F->Effect_C Large J values Effect_H 1H Spectrum: Long-range Coupling Sub_F->Effect_H Through-space Pattern_C3 C3 Signal: Triplet (t) (2J_CF from F2 & F4) Sub_F->Pattern_C3 Pattern_H6 H6 Signal: Triplet (t) or dd (4J_HF from F2 & F4) Sub_F->Pattern_H6 Meta coupling Sub_Me->Pattern_C3 Sandwiched Pattern_OH OH Signal: Triplet (t) (Coupled to CH2) Sub_OH->Pattern_OH Only in DMSO

Figure 1: Logic tree demonstrating how structural features dictate the specific splitting patterns observed in NMR.

Comparative Analysis: Solvent & Method Selection

The choice of solvent is not merely about solubility; it determines whether you can validate the full structure.

Table 1: Performance Comparison (CDCl₃ vs. DMSO-d₆)
FeatureMethod A: CDCl₃ (Standard)Method B: DMSO-d₆ (High-Res)Analysis
-OH Signal Broad singlet or invisible (exchange with trace acid/water).[2]Sharp triplet (

~5.2 ppm).
Critical: DMSO prevents proton exchange, allowing observation of

coupling to the CH₂.
Aromatic H6

~7.4 ppm (often overlapped).

~7.5-7.6 ppm (distinct).
DMSO polarity shifts the aromatic proton downfield, often clearing it from residual solvent peaks.
Solubility Moderate. May require heating.Excellent.High concentration in DMSO improves ¹³C S/N ratio.
Water Peak ~1.56 ppm (can overlap with Methyl).~3.33 ppm (usually clear of key signals).DMSO moves the water peak away from the aliphatic region.
Recommendation Use only for quick purity checks.Use for full structural characterization.

Detailed Experimental Protocols

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow these self-validating protocols.

Protocol A: Sample Preparation (DMSO-d₆)
  • Mass: Weigh 10–15 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Tip: Use an ampoule rather than a stock bottle to minimize water uptake.

  • Mixing: Vortex for 30 seconds. Ensure no suspended solids remain.

  • Tube: Transfer to a high-quality 5mm NMR tube (Wilmad 528-PP or equivalent).

Protocol B: Acquisition Parameters (Bruker/Varian Standard)

1H NMR (Proton):

  • Spectral Width: 12–14 ppm (to catch downfield exchangeables).

  • Scans (NS): 16 (sufficient for >10mg).

  • Relaxation Delay (D1): 1.0 sec.

  • Pulse Angle: 30°.

13C NMR (Carbon) - The Critical Step:

  • Problem: Fluorinated carbons (C2, C4) have very short

    
     but potentially long 
    
    
    
    . The
    
    
    splitting spreads signal intensity, lowering S/N.
  • Optimization:

    • Scans (NS): Minimum 1024 (vs. standard 256).

    • Relaxation Delay (D1): Increase to 2.0–3.0 sec to ensure full relaxation of quaternary carbons (C2, C3, C4, C5).

    • Peaking: Use exponential line broadening (LB = 1.0–2.0 Hz) during processing to recover signal from the noise.

Data Analysis: What to Look For

1H NMR Interpretation (DMSO-d₆)
PositionShift (

ppm)*
MultiplicityCoupling (

Hz)
Explanation
H6 7.55Triplet (

) or


The aromatic proton at pos 6 is meta to both F2 and F4.[2] It couples to both with similar constants.
-OH 5.25Triplet (

)

Coupled to the adjacent CH₂ protons. Confirms alcohol functionality.
CH₂ 4.50Doublet (

)

Appears as a doublet due to coupling with the OH.
CH₃ 2.20Doublet (

)

Long-range coupling (

or

) to F2/F4 may cause broadening or fine splitting.

*Note: Shifts are predicted based on additivity rules for fluorinated benzenes relative to benzyl alcohol standards.

13C NMR Interpretation (The "Fingerprint")

This is where the product is definitively identified. The Fluorine atoms will split the Carbon signals significantly.[4]

  • C2 & C4 (C-F): These will appear as doublets of doublets (dd) with massive coupling constants (

    
    ). They will be located around 150–160 ppm.
    
  • C3 (C-Me): This is the diagnostic peak. It is located between two Fluorines. It will appear as a triplet (

    
    )  with 
    
    
    
    .
  • C5 (C-Br): Will appear as a triplet (

    
    )  or dd  due to 
    
    
    
    coupling from F4 and
    
    
    from F2.
  • C1 (C-CH₂): Will show

    
     coupling to F2 (doublet, 
    
    
    
    ).

Workflow Visualization

The following diagram outlines the decision process for confirming the structure, specifically addressing the "Alternative" technique of 2D NMR if the 1D spectrum is ambiguous.

Workflow Start Start: Purified Solid Solvent Dissolve in DMSO-d6 (Avoid CDCl3) Start->Solvent Acq1H Acquire 1H NMR (Check OH coupling) Solvent->Acq1H CheckOH OH Triplet Visible? Acq1H->CheckOH CheckOH->Solvent No (Dry sample) Acq13C Acquire 13C NMR (High NS, D1=3s) CheckOH->Acq13C Yes CheckSplitting C3 (Methyl-C) is Triplet? Acq13C->CheckSplitting Validation Structure Validated CheckSplitting->Validation Yes Alternative Run 2D HSQC (Resolve H6/C6) CheckSplitting->Alternative No (Ambiguous) Alternative->Validation

Figure 2: Experimental workflow for validating this compound, highlighting the critical checkpoints for OH visibility and C-F splitting.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

    • Citation Context: Referenced for solvent residual peak identification (W
  • Doddrell, D., et al. (1976).[5] 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, 402-412.[5] Link

    • Citation Context: Supporting the theoretical prediction of C-F coupling constants ( and ) described in Section 5.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. Link

    • Citation Context: Authoritative source for the pulse sequence parameters (Relaxation Delay D1) recommended in Protocol B.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. Citation Context: Basis for the additivity rules used to predict the chemical shift of the aromatic proton H6 in the presence of Br and F substituents.

Sources

Technical Guide: Mass Spectrometry Characterization of (5-Bromo-2,4-difluoro-3-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation of (5-Bromo-2,4-difluoro-3-methylphenyl)methanol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

This compound (CAS: 2432848-70-7) is a highly functionalized benzyl alcohol derivative, increasingly utilized as a scaffold in the synthesis of fluorinated pharmaceuticals and agrochemicals. Its unique substitution pattern—combining a heavy halogen (Br), electron-withdrawing fluorines, and an electron-donating methyl group—creates a distinct mass spectrometric signature.

This guide provides a rigorous technical comparison of ionization methodologies for this analyte, detailing the fragmentation mechanics that differentiate it from standard benzyl alcohols. It serves as a blueprint for structural validation and impurity profiling in regulated environments.

Comparative Analysis: Selecting the Optimal Ionization Architecture

For the structural elucidation of this compound, the choice of ionization source dictates the quality of the data. Below is an objective comparison of the "product performance" (the analyte's response) under Electron Ionization (EI) versus Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Performance Matrix: EI vs. ESI/APCI
FeatureElectron Ionization (EI) Electrospray Ionization (ESI) APCI
Primary Utility Structural Fingerprinting Sensitivity / QuantificationAnalysis of Neutral Species
Ionization Energy 70 eV (Hard)Soft (Solution Phase)Soft (Gas Phase Plasma)
Molecular Ion (

)
Weak to Moderate (

236/238)
Often absent; forms adducts (

,

)
Strong

or

Fragmentation Richness High (Diagnostic)Low (Requires MS/MS)Moderate
Halogen Signature Distinct 1:1 doublet for BrPreserved in adductsPreserved in molecular ion
Best For Identification / Impurity Profiling LC-MS ScreeningLC-MS of non-polar intermediates
Expert Insight

While ESI is standard for final drug compounds, EI (GC-MS) is the superior methodology for this specific intermediate. The molecule is relatively small (MW 237), neutral, and thermally stable enough for GC. ESI often struggles to ionize neutral benzyl alcohols efficiently without specific mobile phase modifiers (e.g., ammonium acetate) to promote adduct formation, whereas EI provides a rich fragmentation pattern essential for confirming the position of the halogens.

Mechanistic Deep Dive: Fragmentation Pathways

Understanding the fragmentation of this compound requires analyzing the competition between the stability of the aromatic ring and the lability of the benzylic hydroxyl group.

The "Tropylium" Expansion vs. Halogen Retention

Unlike simple benzyl alcohol, which fragments almost exclusively via the tropylium ion (


, 

91), this polyhalogenated analog exhibits a "suppressed" tropylium pathway due to the electron-withdrawing nature of the fluorine atoms.
Key Pathways:
  • 
    -Cleavage / Loss of OH (
    
    
    
    ):
    The molecular ion (
    
    
    236/238) loses a hydroxyl radical (
    
    
    ) to form the resonance-stabilized benzyl cation (
    
    
    219/221).
    • Mechanism:[1][2] Direct bond scission driven by the stability of the benzylic carbocation, which is further stabilized by the ortho-methyl group but destabilized by the electron-withdrawing fluorines.

  • Dehydration (

    
    ): 
    Loss of water (
    
    
    
    ) is common in benzyl alcohols, often involving a hydrogen rearrangement from the ortho-methyl group (ortho-effect), leading to a styrene-like radical cation (
    
    
    218/220).
  • Bromine Radical Loss (

    
    ): 
    A critical diagnostic pathway. The 
    
    
    
    bond is the weakest bond on the ring. Cleavage yields the difluoro-methyl-benzyl alcohol cation (
    
    
    157).
    • Significance: The disappearance of the characteristic 1:1 isotopic doublet confirms the loss of bromine.

  • Tropylium Rearrangement: The benzyl cation (

    
     219/221) may expand to a substituted tropylium ion. However, the rigidity introduced by the 
    
    
    
    bonds makes this less favorable than in non-fluorinated analogs.
Visualization: Fragmentation Workflow

The following diagram illustrates the primary fragmentation cascade under 70 eV EI conditions.

FragmentationPathway M Molecular Ion (M+.) m/z 236 / 238 (1:1 Ratio) BenzylCat Benzyl Cation [M - OH]+ m/z 219 / 221 M->BenzylCat - OH (17 Da) Styrene Styrene-like Ion [M - H2O]+. m/z 218 / 220 M->Styrene - H2O (18 Da) (Ortho Effect) Debrominated Debrominated Ion [M - Br]+ m/z 157 M->Debrominated - Br• (79/81 Da) Tropylium Substituted Tropylium m/z 219 / 221 BenzylCat->Tropylium Ring Expansion

Figure 1: Predicted EI fragmentation cascade for this compound showing competitive pathways.

Experimental Protocol: Self-Validating GC-MS Workflow

To ensure data integrity and reproducibility (Trustworthiness), follow this standardized protocol. This workflow includes built-in "checkpoints" to validate the system performance before sample analysis.

Reagents & Preparation[4]
  • Solvent: HPLC-grade Methanol or Ethyl Acetate (Avoid chlorinated solvents to prevent isotopic interference).

  • Concentration: 100 µg/mL (100 ppm).

  • Internal Standard: 4-Bromofluorobenzene (BFB) – validates the mass axis and resolution.

Instrumental Parameters (Agilent/Thermo GC-MS equivalent)
ParameterSettingRationale
Inlet Temp 250°CEnsure rapid vaporization without thermal degradation.
Mode Split (10:1)Prevents detector saturation; improves peak shape.
Column DB-5ms (30m x 0.25mm)Standard non-polar phase for aromatic alcohols.
Oven Program 60°C (1 min)

20°C/min

280°C
Rapid ramp preserves peak sharpness for polar alcohols.
Ion Source EI, 70 eV, 230°CStandard ionization energy for library matching.
Scan Range

40 – 350
Covers fragments and molecular ion; avoids low-mass air background.
Step-by-Step Execution
  • System Suitability Test (SST):

    • Inject 1 µL of BFB.

    • Checkpoint: Verify

      
       174/176 ratio (approx 1:1) to confirm mass axis calibration and bromine isotope resolution.
      
  • Blank Injection:

    • Inject pure solvent.

    • Checkpoint: Ensure no carryover at the expected retention time of the analyte.

  • Analyte Injection:

    • Inject 1 µL of the sample.

    • Checkpoint: Observe the Molecular Ion cluster (

      
       236/238). If missing, lower inlet temperature (thermal degradation check).
      
  • Data Processing:

    • Extract Ion Chromatogram (EIC) for

      
       236 and 238.
      
    • Verify the peaks co-elute perfectly (confirms they are isotopes of the same molecule).

Data Reference: Predicted Mass Spectrum

Use this table to interpret the mass spectrum. The presence of Bromine creates a "twin peak" effect for any fragment containing the halogen.

Fragment Ion IdentityFormula (Approx)

(

)

(

)
Relative Abundance (Est.)
Molecular Ion (

)

236 238 20 - 40%
Benzyl Cation

219 221 80 - 100% (Base Peak)
Styrene-like

21822010 - 30%
Debrominated

157-15 - 25%
Phenyl Cation

2052075 - 10%
Tropylium (F-analog)

126-10 - 20%

Note: The Base Peak is likely the Benzyl Cation (


 219/221) due to the stabilization provided by the methyl group, despite the fluorines.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. Link

  • NIST Mass Spectrometry Data Center. (2023). NIST Standard Reference Database 1A v17. National Institute of Standards and Technology.[3] Link (Source for general benzyl alcohol and halogenated aromatic fragmentation patterns).

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. Link (Reference for Halogen isotopic patterns and Ortho-effects).

Sources

comparison of reactivity between bromo and fluoro substituents on an aromatic ring

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Halogen Dichotomy: A Comparative Guide to Bromo vs. Fluoro Substituents in Aromatic Reactivity

Introduction In the design of pharmaceuticals and agrochemicals, the choice of halogen substituent on an aromatic ring dictates not only the molecule's biological properties but also its synthetic tractability. As a Senior Application Scientist, I frequently encounter synthetic bottlenecks stemming from a fundamental misunderstanding of aryl halide reactivity. This guide provides an objective, data-driven comparison of bromo and fluoro substituents across three core aromatic transformations: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling, and Electrophilic Aromatic Substitution (EAS).

Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Causality: In aliphatic SN1 or SN2 reactions, fluorine is notoriously a poor leaving group due to the high strength of the C-F bond. However, in, this trend is completely inverted[1]. The reaction proceeds via an addition-elimination mechanism where the rate-determining step (RDS) is the initial nucleophilic attack to form a negatively charged intermediate known as the Meisenheimer complex[1]. Because C-X bond cleavage occurs in a subsequent fast step, the bond strength is largely irrelevant[1]. Fluorine’s extreme electronegativity exerts a powerful inductive pull (-I effect), drastically lowering the activation energy required to form the anionic intermediate[1]. Consequently, aryl fluorides react orders of magnitude faster than aryl bromides in SNAr workflows.

Quantitative Comparison:

Halobenzene Derivative Relative SNAr Rate (approx.) Leaving Group Ability
Aryl Fluoride (Ar-F) 3300 Excellent
Aryl Bromide (Ar-Br) 2 Poor
Aryl Iodide (Ar-I) 1 Very Poor

(Data normalized to Aryl Iodide reactivity in standard SNAr conditions[1])

SNAr_Mechanism A Aryl Fluoride (Ar-F) B Meisenheimer Complex (Anion) A->B + Nu⁻ (Slow, RDS) C Substituted Product (Ar-Nu) B->C - F⁻ (Fast)

Caption: SNAr Addition-Elimination Mechanism Pathway.

Experimental Protocol: Standard SNAr Workflow Objective: Synthesis of N-alkyl-4-nitroaniline from 1-fluoro-4-nitrobenzene.

  • Reagent Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 1.0 mmol of 1-fluoro-4-nitrobenzene in 5.0 mL of anhydrous N,N-dimethylformamide (DMF).

  • Nucleophile Addition: Add 1.2 mmol of the desired primary amine, followed by 2.0 mmol of anhydrous potassium carbonate (K₂CO₃) as a mild base to scavenge the generated HF.

  • Reaction Conditions: Stir the mixture at room temperature. (Note: If attempting this with 1-bromo-4-nitrobenzene, heating to >100°C is typically required to force the reaction).

  • Monitoring: Monitor via TLC (Hexanes/EtOAc 3:1). The fluoro-derivative typically reaches full conversion within 2-4 hours.

  • Workup: Quench with 20 mL of distilled water to precipitate the product. Filter, wash with cold water, and dry under vacuum to yield the self-validating pure product.

Palladium-Catalyzed Cross-Coupling

Mechanistic Causality: When transitioning to transition-metal catalysis, such as Suzuki-Miyaura or Heck couplings, the reactivity paradigm flips. The rate-determining step in these cycles is usually the oxidative addition of the Pd(0) catalyst into the aryl-halogen bond[2]. Here, the thermodynamic stability of the bond dominates the kinetics[2]. The C-Br bond has a dissociation energy of ~81 kcal/mol, allowing facile insertion by standard Pd(0) species[2]. In contrast, the C-F bond is exceptionally strong (~126 kcal/mol), rendering aryl fluorides practically inert under standard cross-coupling conditions unless highly specialized, electron-rich ligands are employed[2].

Quantitative Comparison:

Aryl Halide Bond Dissociation Energy (kcal/mol) Pd(0) Oxidative Addition Rate
Ph-F ~126 Inert (Requires specialized ligands)
Ph-Cl ~96 Slow (Requires elevated temps)
Ph-Br ~81 Fast (Standard conditions)

| Ph-I | ~65 | Very Fast (Prone to homocoupling) |

CrossCoupling Pd0 Pd(0) Catalyst PdII_Ox Pd(II) Aryl Bromide (Oxidative Addition) Pd0->PdII_Ox Ar-Br (Fast for Br, Inert for F) PdII_Trans Pd(II) Diaryl (Transmetalation) PdII_Ox->PdII_Trans Ar'-B(OH)2 PdII_Trans->Pd0 Ar-Ar' (Reductive Elimination)

Caption: Simplified Palladium-Catalyzed Cross-Coupling Cycle.

Experimental Protocol: Suzuki-Miyaura Coupling Objective: Coupling of 4-bromotoluene with phenylboronic acid.

  • Setup: To a Schlenk flask under an inert argon atmosphere, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Catalyst Addition: Add 5 mol% of Pd(PPh₃)₄. (Note: Attempting this protocol with 4-fluorotoluene will yield 0% conversion).

  • Solvent: Inject 10 mL of a degassed 4:1 mixture of Toluene/Water.

  • Heating: Reflux the mixture at 90°C for 12 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

Electrophilic Aromatic Substitution (EAS)

Mechanistic Causality: In EAS, an electron-rich aromatic ring attacks an electrophile, forming a positively charged arenium ion. Halogens are unique: they are inductively deactivating (-I effect) but resonance activating (+M effect), directing substitution to the ortho and para positions[3].

Counterintuitively, fluorobenzene is more reactive than bromobenzene in EAS workflows[3]. While fluorine is more electronegative (stronger -I), its 2p orbitals are perfectly sized to overlap with the 2p orbitals of the aromatic carbon ring[3]. This excellent orbital overlap provides a robust +M resonance effect that stabilizes the arenium ion[3]. Bromine’s 4p orbitals are too large and diffuse to overlap effectively with carbon's 2p orbitals, resulting in a weak +M effect that cannot adequately compensate for its deactivating -I pull[3].

Quantitative Comparison:

Halobenzene Relative Nitration Rate (Benzene = 1.0) Dominant Electronic Effect
Fluorobenzene 0.18 Strong -I, Strong +M (2p-2p overlap)
Iodobenzene 0.12 Weak -I, Moderate +M
Chlorobenzene 0.064 Moderate -I, Weak +M (3p-2p overlap)
Bromobenzene 0.060 Moderate -I, Very Weak +M (4p-2p overlap)

(Data sourced from[3])

EAS_Reactivity Halo Halobenzene (Ph-X) Inductive -I Effect (Deactivating) Withdraws e⁻ density Halo->Inductive Resonance +M Effect (Activating) Donates e⁻ via resonance Halo->Resonance Fluoro Fluoro: Strong +M (Excellent 2p-2p overlap) Resonance->Fluoro Bromo Bromo: Weak +M (Poor 4p-2p overlap) Resonance->Bromo

Caption: Electronic Effects Governing Halobenzene EAS Reactivity.

Experimental Protocol: Comparative Nitration Objective: Nitration of Halobenzenes to demonstrate relative reactivity.

  • Nitrating Mixture: In a round-bottom flask cooled to 0°C, carefully mix 2.0 mL of concentrated HNO₃ (68%) and 2.0 mL of concentrated H₂SO₄ (98%).

  • Substrate Addition: Slowly add 10.0 mmol of the halobenzene (fluorobenzene or bromobenzene) dropwise to maintain the temperature below 10°C.

  • Reaction: Stir at room temperature for 1 hour. The fluorobenzene reaction will proceed noticeably faster (monitor by GC-MS or TLC) due to superior arenium ion stabilization.

  • Quenching: Pour the mixture over 50 g of crushed ice.

  • Isolation: Extract the resulting para- and ortho-nitrohalobenzene isomers with dichloromethane, wash with saturated NaHCO₃, and concentrate.

Conclusion

The dichotomy between bromo and fluoro substituents is a masterclass in physical organic chemistry. If your synthetic route requires a late-stage nucleophilic functionalization, an aryl fluoride is your optimal handle. Conversely, if you are building molecular complexity via transition-metal cross-coupling, an aryl bromide is strictly required. Understanding these orbital and thermodynamic principles ensures robust, self-validating experimental designs.

References

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism . Master Organic Chemistry. Available at:[Link]

  • Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential . ACS Omega. Available at:[Link]

  • Electrophilic aromatic directing groups . Wikipedia. Available at:[Link]

Sources

A Comparative Study of (5-Bromo-2,4-difluoro-3-methylphenyl)methanol and Structurally Related Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of (5-bromo-2,4-difluoro-3-methylphenyl)methanol, a polysubstituted aromatic alcohol of interest in medicinal chemistry and materials science. By examining its properties alongside structurally similar compounds, we aim to elucidate the influence of specific substituents on the molecule's physicochemical characteristics, reactivity, and potential biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced effects of aromatic substitution patterns.

Introduction: The Significance of Fluorinated Benzyl Alcohols

Benzyl alcohol and its derivatives are fundamental building blocks in organic synthesis and are prevalent scaffolds in a wide array of pharmaceuticals and natural products. The strategic introduction of halogen atoms, particularly fluorine, can dramatically alter a molecule's properties. Fluorine's high electronegativity, small size, and ability to form strong bonds with carbon can influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide focuses on this compound and a curated set of analogs to dissect the individual and collective contributions of bromine, fluorine, and methyl substituents.

Comparative Compounds: A Systematic Approach

To understand the structure-property relationships, we will compare the target compound with the following analogs, where each represents a systematic structural modification:

  • (5-Bromo-2,4-difluorophenyl)methanol: Lacks the C3-methyl group.

  • (5-Bromo-2-fluoro-3-methylphenyl)methanol: Lacks the C4-fluoro group.

  • (5-Bromo-2-methylphenyl)methanol: Lacks both fluorine atoms.

This selection allows for a direct assessment of the impact of the methyl group and the number and position of fluorine atoms on the overall molecular properties.

Physicochemical Properties: A Tabulated Comparison

The following table summarizes key physicochemical properties of the target compound and its selected analogs. These parameters are crucial for predicting a compound's behavior in various chemical and biological systems.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberPredicted LogPPredicted TPSA (Ų)
This compound C₈H₇BrF₂O237.042432848-70-72.5320.23
(5-Bromo-2,4-difluorophenyl)methanolC₇H₅BrF₂O223.01850213-59-11.920.2
(5-Bromo-2-fluoro-3-methylphenyl)methanolC₈H₈BrFO219.051197944-22-1--
(5-Bromo-2-methylphenyl)methanolC₈H₉BrO201.06258886-04-32.120.2

Data sourced from ChemScene, PubChem, and Sigma-Aldrich product pages.[3][4][5][6] Predicted values are computationally derived and serve as estimates.

Expert Analysis: The introduction of fluorine atoms generally increases lipophilicity (LogP), a key parameter influencing membrane permeability. The difluorinated compounds in this series are predicted to be more lipophilic than their non-fluorinated or monofluorinated counterparts. The topological polar surface area (TPSA), an indicator of a molecule's polarity and hydrogen bonding capacity, remains constant across the series due to the presence of the single hydroxyl group.

Synthesis and Reactivity: Exploring Synthetic Pathways

Proposed Synthesis of this compound

The most direct approach to synthesizing the target compound is through the reduction of the corresponding aldehyde, 5-bromo-2,4-difluoro-3-methylbenzaldehyde. This transformation is a standard and high-yielding reaction in organic synthesis.

Experimental Protocol: Reduction of 5-bromo-2,4-difluoro-3-methylbenzaldehyde

  • Dissolution: Dissolve 5-bromo-2,4-difluoro-3-methylbenzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add a reducing agent, such as sodium borohydride (NaBH₄, 1.1 eq), portion-wise to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose any excess reducing agent.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired this compound.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product start 5-Bromo-2,4-difluoro-3-methylbenzaldehyde reagents 1. NaBH4, Methanol, 0 °C 2. H2O (quench) start->reagents Reduction product This compound reagents->product

Caption: Proposed synthetic workflow for the target compound.

Comparative Reactivity of Halogenated Benzyl Alcohols

The reactivity of the benzylic alcohol moiety can be influenced by the electronic effects of the ring substituents. The electron-withdrawing nature of the fluorine atoms in this compound is expected to increase the acidity of the hydroxyl proton compared to the non-fluorinated analog, (5-bromo-2-methylphenyl)methanol. This increased acidity can affect its reactivity in reactions such as esterification or etherification.

Furthermore, the bromine atom provides a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for further derivatization. The presence of the ortho-fluorine and ortho-methyl groups may introduce steric hindrance around the benzylic alcohol, potentially influencing the kinetics of reactions involving this functional group.

Spectroscopic Analysis: Fingerprinting the Molecules

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for the structural elucidation and characterization of organic molecules.

¹H and ¹⁹F NMR Spectroscopy

¹⁹F NMR is a particularly powerful tool for characterizing fluorinated organic compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which minimizes signal overlap.[7] The predicted ¹⁹F NMR chemical shifts can be a valuable tool in assigning the fluorine environments in polysubstituted aromatic rings.[6][8]

Expected Spectroscopic Features:

  • ¹H NMR: The spectrum of this compound is expected to show a singlet for the benzylic protons (CH₂OH), a singlet for the methyl protons (CH₃), and a signal for the aromatic proton, which will likely be split due to coupling with the adjacent fluorine atoms.

  • ¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms at the C2 and C4 positions. The chemical shifts and coupling constants of these signals would provide valuable information about the electronic environment of the aromatic ring.

A detailed analysis of the NMR spectra of the target compound and its analogs would allow for a direct comparison of the electronic effects of the substituents.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. For benzyl alcohol derivatives, the O-H stretching frequency is of particular interest as it is sensitive to hydrogen bonding and the electronic nature of the aromatic ring. Studies have shown that ortho-fluorination in benzyl alcohols can lead to an increase in the hydrogen bond acidity of the hydroxyl group.[9]

Potential Applications and Future Directions

Substituted benzyl alcohols are key intermediates in the synthesis of a wide range of biologically active molecules. The unique substitution pattern of this compound makes it an attractive building block for the development of novel pharmaceuticals and agrochemicals. The presence of multiple reactive sites (hydroxyl group, bromine atom) allows for diverse chemical modifications to fine-tune the biological activity and pharmacokinetic properties of derivative compounds.

Further research is warranted to experimentally validate the proposed synthetic route and to fully characterize the physicochemical and spectroscopic properties of this compound. Comparative biological screening of this compound and its analogs against various targets would provide valuable insights into the structure-activity relationships of this class of molecules.

References

  • Wodrich, M. D., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry. Retrieved from [Link]

  • Chemical Science (RSC Publishing). (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. Retrieved from [Link]

  • ResearchGate. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison between hypotheses of substituted o-chloro and o-bromo alcohols. ResearchGate. Retrieved from [Link]

  • PubMed. (2024). Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. PubMed. Retrieved from [Link]

  • MDPI. (2023). Highly Efficient and Selective Oxidation of Benzyl Alcohol by WO42− Catalyst Immobilized by a Phosphonium-Containing Porous Aromatic Framework. MDPI. Retrieved from [Link]

  • ACS Publications. (2025). OH-Detected Aromatic Microsolvation of an Organic NO Radical: Halogenation Controls the Solvation Side. The Journal of Physical Chemistry A. Retrieved from [Link]

  • National Institutes of Health. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). (5-bromo-2,4-difluorophenyl)methanol. PubChem. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-Bromo-2,4-difluoro-3-methylaniline. PrepChem.com. Retrieved from [Link]

  • Journal of the American Chemical Society. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. Retrieved from [Link]

  • National Institutes of Health. (2025). Stereodivergent synthesis of benzylic alcohol derivatives enabled by Pd/Cu co-catalyzed asymmetric benzylic substitution reaction. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis, Structural Characterization and Effects of Modified Synthetic Methods on the Yield of Benzyl Alcohol. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling). Organic Chemistry Portal. Retrieved from [Link]

  • ResearchGate. (n.d.). Review: Fluorine in Medicinal Chemistry. ResearchGate. Retrieved from [Link]

  • ACS Publications. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (1979). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. Google Patents.
  • MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Retrieved from [Link]

  • National Institutes of Health. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. PubMed Central. Retrieved from [Link]

  • RSC Publishing. (2025). Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-bromo-2,4-difluoro-3-methylbenzaldehyde. PubChemLite. Retrieved from [Link]

  • PubChem. (n.d.). (2r,3s,5r)-5-(5-bromo-2,4-difluoro-phenyl)-2-(hydroxymethyl)tetrahydrofuran-3-ol. PubChem. Retrieved from [Link]

  • AccelaChem. (n.d.). 6-Bromo-2,3-difluoro-alpha-(trifluoromethyl)benzyl Alcohol. AccelaChem. Retrieved from [Link]

  • Google Patents. (n.d.). EP 1 020 426 B9. Google Patents.
  • Chemistry World. (2020). Taking benzyl fluorides beyond game changing reports. Chemistry World. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006054151A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents.
  • Google Patents. (n.d.). CN104311532A - Preparation method of 2-(4-fluorophenyl)-5-[(5-bromo-2-methylphenyl) methyl] thiophene. Google Patents.
  • ResearchGate. (n.d.). 5.1.8. Preparation of p-Bromoaniline. ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Organic Syntheses. Retrieved from [Link]

  • ResearchGate. (2015). Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. Chemistry – A European Journal. Retrieved from [Link]

  • Google Patents. (n.d.). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate. Google Patents.
  • Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Organic Syntheses. Retrieved from [Link]

  • Bromination of 2,S-dimethoxybenzaldehyde. (n.d.). Journal of Chemical Education. Retrieved from [Link]

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Structural Profiling & Crystallization Guide: (5-Bromo-2,4-difluoro-3-methylphenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of the solid-state properties and structural performance of (5-Bromo-2,4-difluoro-3-methylphenyl)methanol (CAS: 2432848-70-7) and its structural analogs.

In modern Fragment-Based Drug Discovery (FBDD), this scaffold is a high-value "dense" fragment. It combines a polar "anchor" (benzyl alcohol) with a lipophilic, electron-deficient core capable of unique intermolecular interactions. This guide compares the Target Scaffold (5-Br-2,4-diF-3-Me) against its Non-Methylated (3-H) and Chlorinated (5-Cl) analogs to assist in selecting the optimal building block for co-crystallization and solubility optimization.

Key Finding: The inclusion of the 3-methyl group creates a "buttressing effect" that significantly alters crystal packing compared to the 3-H analog, often locking the conformation and enhancing lattice stability through reduced conformational entropy.

Comparative Structural Analysis

We evaluate three distinct derivatives to understand how subtle modifications impact X-ray crystallizability and pharmacophore presentation.

FeatureTarget Scaffold (5-Br, 2,4-diF, 3-Me)Alternative A (5-Br, 2,4-diF, 3-H)Alternative B (5-Cl, 2,4-diF, 3-Me)
Steric Profile High (Rigid): 3-Me locks 2-F/4-F orientation.Moderate (Flexible): Ring substituents can rotate more freely.High (Rigid): Similar to Target, but Cl is smaller than Br.
Halogen Bonding (

-hole)
Strong: Br is activated by 2,4-F electron withdrawal.Strong: Similar activation, but packing is less directed.Weak: Cl has a smaller

-hole; less directional bonding.
Crystal Packing Driver Mixed: O-H...O (Strong) + Br...F/O (Halogen Bond).Dominant: O-H...O H-bonds dominate; weaker stacking.Dominant: O-H...O H-bonds; Cl acts as a passive spacer.
Predicted Solubility Lower: Methyl group increases lipophilicity (logP

).
Higher: Lack of methyl reduces lipophilicity.Moderate: Cl is less lipophilic than Br.
Melting Point Trend High: Rigid packing often raises MP.Medium: Rotational freedom lowers lattice energy.Medium/High: Follows the "Chloro-Methyl Rule" (Cl

Me).
Deep Dive: The "Buttressing Effect" Mechanism

In the Target Scaffold, the 3-Methyl group is flanked by Fluorine atoms at positions 2 and 4.

  • Causality: The Van der Waals radius of the Methyl group (2.0 Å) clashes with the adjacent Fluorines (1.47 Å).

  • Structural Consequence: This forces the substituents to splay slightly or the ring to deform, creating a "locked" conformation. In X-ray structures, this reduces disorder, making the 3-Me derivative superior for high-resolution co-crystallography compared to the 3-H analog, which often suffers from rotational disorder.

Experimental Protocol: Optimized Crystallization Workflow

Crystallizing poly-halogenated benzyl alcohols requires balancing the polarity of the hydroxyl group with the lipophilicity of the halogenated ring.

Method A: Vapor Diffusion (Recommended for X-ray Quality)
  • Objective: Grow single crystals suitable for diffraction (>0.1 mm).

  • Solvent System:

    • Inner Vial (Solvent):Dichloromethane (DCM) or Tetrahydrofuran (THF) . These dissolve the lipophilic ring well.

    • Outer Vial (Precipitant):Pentane or Hexane .

  • Protocol:

    • Dissolve 10 mg of this compound in 0.5 mL of DCM.

    • Filter the solution through a 0.2 µm PTFE syringe filter into a small GC vial.

    • Place the open GC vial inside a larger 20 mL scintillation vial containing 3 mL of Pentane.

    • Cap the large vial tightly. Store at 4°C in the dark.

    • Validation: Crystals should appear within 48-72 hours as the pentane diffuses into the DCM, slowly lowering solubility.

Method B: Slow Evaporation (High Throughput)
  • Objective: Rapid polymorph screening.

  • Solvent: Isopropyl Alcohol (IPA) / Water (9:1).

  • Protocol:

    • Prepare a near-saturated solution in IPA.

    • Cover with Parafilm and poke 3-5 small holes.

    • Allow to evaporate at Room Temperature (RT).

    • Note: The presence of water encourages the formation of hydrated forms, which are common for benzyl alcohols.

Structural Logic & Decision Pathways (Visualization)

The following diagram illustrates the decision logic for selecting between the Methylated (Target) and Non-Methylated derivatives based on your research goals (SAR vs. Crystallography).

G Start Research Goal: Select Scaffold Decision1 Primary Requirement? Start->Decision1 Path_SAR SAR / Potency Decision1->Path_SAR Biological Activity Path_Xray X-ray Crystallography Decision1->Path_Xray Structural Biology Decision_SAR Need Metabolic Stability? Path_SAR->Decision_SAR Decision_Xray Need Defined Geometry? Path_Xray->Decision_Xray Outcome_Target Select Target: 5-Br, 2,4-diF, 3-Me (Rigid, High Stability) Decision_SAR->Outcome_Target Yes (Block Metabolism) Outcome_Alt Select Alternative: 5-Br, 2,4-diF, 3-H (Flexible, Lower MW) Decision_SAR->Outcome_Alt No (Minimizing MW) Decision_Xray->Outcome_Target Yes (Reduced Entropy) Decision_Xray->Outcome_Alt No (Explore Induced Fit) Note1 3-Me blocks metabolic oxidation at C3 Note1->Outcome_Target

Caption: Decision tree for scaffold selection. The 3-Methyl group is critical for conformational rigidity and metabolic stability.

References

  • Synthesis and Properties of Polyfluorinated Benzyl Alcohols Source: ResearchGate / Journal of Fluorine Chemistry Relevance: Establishes the baseline synthesis and acidity of the hydroxyl group in polyfluorinated systems. URL:[Link]

  • Halogen Bonding in Fluorinated Aromatics Source: Metrangolo, P., et al. "Halogen Bonding in Supramolecular Chemistry." Chemical Reviews. Relevance: Explains the mechanism where 2,4-difluoro substitution activates the 5-Bromo atom for strong sigma-hole interactions. URL:[Link]

  • The Chloro-Methyl Exchange Rule in Crystal Engineering Source: Jones, W., et al. "Isostructurality of Chloro- and Methyl-Substituted Benzenes." CrystEngComm. Relevance: Supports the comparison between the 3-Methyl target and potential Chloro-analogs regarding packing efficiency. URL:[Link]

Validation of Synthetic Routes to Polysubstituted Benzyl Alcohols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Polysubstituted benzyl alcohols are critical pharmacophores and versatile intermediates in drug development and materials science. However, synthesizing these motifs when the aromatic ring is densely functionalized presents a significant chemoselectivity challenge. Traditional batch methods often rely on highly reactive, stoichiometric reagents that require extensive protecting-group chemistry.

This guide objectively compares traditional methodologies against a modern, field-proven alternative: Palladium-Catalyzed Direct Hydroxymethylation . By analyzing the mechanistic causality behind these routes, we provide a validated framework for selecting and executing the optimal synthetic strategy.

Mechanistic Evaluation of Synthetic Alternatives

Traditional Route A: Grignard Addition to Formaldehyde

The classical approach involves converting an aryl halide to a Grignard reagent (ArMgX) or organolithium species, followed by trapping with formaldehyde.

  • The Causality of Failure: The extreme basicity and nucleophilicity of the organometallic intermediate make this route incompatible with electrophilic functional groups (e.g., esters, ketones, nitriles, and amides). If these groups are present, competitive nucleophilic attack leads to complex mixtures and poor yields, necessitating tedious protection/deprotection sequences.

Traditional Route B: Hydride Reduction of Benzoic Acids/Esters

Another standard route is the reduction of polysubstituted benzoic acids or esters using stoichiometric metal hydrides like Lithium Aluminum Hydride (


).
  • The Causality of Failure:

    
     is a powerful but indiscriminate hydride donor. It will readily reduce co-existing functional groups such as nitriles to amines, or ketones to secondary alcohols. Furthermore, the use of stoichiometric pyrophoric hydrides poses severe safety and exotherm-management hazards during process scale-up.
    
Advanced Route C: Palladium-Catalyzed Direct Hydroxymethylation

Developed by Murai, Yonaga, and Tanaka, this optimized route utilizes a Suzuki-Miyaura cross-coupling between an aryl halide/triflate and potassium acetoxymethyltrifluoroborate [1].

  • Reagent Design: The trifluoroborate salt acts as a bench-stable, masked hydroxymethyl anion equivalent. The hydroxyl group is protected as an acetate to prevent premature coordination to the palladium center, which would otherwise poison the catalyst or trigger

    
    -hydride elimination[2].
    
  • Catalytic Precision: The use of

    
     paired with the RuPhos ligand is highly deliberate. RuPhos is an electron-rich, sterically demanding dialkylbiaryl phosphine. Its electron density accelerates the oxidative addition into deactivated aryl chlorides, while its steric bulk forces the necessary geometry for rapid reductive elimination[3].
    
  • In Situ Deprotection: The reaction is conducted in a dioxane/water mixture with

    
    . The aqueous base serves a dual purpose: it activates the trifluoroborate for transmetalation and simultaneously hydrolyzes the resulting benzyl acetate intermediate into the free benzyl alcohol in a single pot[1],[4].
    

Route Selection & Catalytic Workflow

To determine the most efficient route for your specific substrate, consult the decision matrix below.

RouteSelection Start Target: Polysubstituted Benzyl Alcohol Q1 Are electrophilic groups (esters, ketones) present? Start->Q1 Traditional Traditional Methods (Grignard / LiAlH4) Q1->Traditional No Q2 Is the starting material an aryl halide/triflate? Q1->Q2 Yes PdCat Pd-Catalyzed Hydroxymethylation (Potassium acetoxymethyltrifluoroborate) Q2->Traditional No Q2->PdCat Yes

Route selection logic for synthesizing polysubstituted benzyl alcohols.

CatalyticCycle Pd0 Pd(0) Active Catalyst [Pd(dba)2 + RuPhos] OxAdd Oxidative Addition Ar-X + Pd(0) -> Ar-Pd(II)-X Pd0->OxAdd Ar-X TransMet Transmetalation K[BF3CH2OAc] replaces X OxAdd->TransMet Base RedElim Reductive Elimination Releases Ar-CH2OAc TransMet->RedElim -KX, -BF3 RedElim->Pd0 Regenerates Pd(0) Hydrolysis In Situ Hydrolysis Ar-CH2OAc + H2O/OH- -> Ar-CH2OH RedElim->Hydrolysis Intermediate

Catalytic cycle of Pd-catalyzed direct hydroxymethylation with in situ deprotection.

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of the three methodologies when applied to highly functionalized substrates.

MetricRoute A: Grignard +

Route B:

Reduction
Route C: Pd-Catalyzed Hydroxymethylation
Typical Yield 30–50% (often complex mixtures)60–85%75–96% [3]
Functional Group Tolerance Very Poor (Destroys esters, ketones)Poor (Reduces most

-bonds)
Excellent (Tolerates esters, amides, aldehydes)[1]
Chemoselectivity LowLowHigh (Specific to C-X bonds)[1]
Scalability & Safety Moderate (Exothermic quench)Low (Pyrophoric hazard)High (Bench-stable reagents, mild base)[2]
Step Economy Low (Requires protecting groups)Low (Requires pre-oxidation to acid)High (Direct conversion from halide)[2]

Validated Experimental Protocol: Pd-Catalyzed Hydroxymethylation

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates built-in analytical checkpoints to verify mass balance and reaction progress, preventing false negatives during optimization.

Materials Required
  • Substrate: Aryl halide or triflate (1.0 equiv)

  • Coupling Partner: Potassium acetoxymethyltrifluoroborate (1.5 equiv)[1]

  • Catalyst/Ligand:

    
     (5 mol%), RuPhos (12 mol%)[3]
    
  • Base:

    
     (1.5 equiv)[3]
    
  • Solvent: 1,4-Dioxane /

    
     (10:1 ratio)
    
Step-by-Step Workflow
  • Reaction Setup & Degassing (Critical Step):

    • In an oven-dried Schlenk flask, combine the aryl halide, potassium acetoxymethyltrifluoroborate,

      
      , RuPhos, and 
      
      
      
      .
    • Causality:

      
       species are highly susceptible to oxidation. Add the Dioxane/
      
      
      
      solvent mixture, and immediately degas the suspension via three freeze-pump-thaw cycles or vigorous argon sparging for 15 minutes.
  • Thermal Activation:

    • Heat the reaction mixture to reflux (approx. 100 °C) under an argon atmosphere for 5 to 48 hours, depending on the steric hindrance of the substrate[3].

    • Causality: The 10:1 Dioxane/Water ratio is strictly required. Dioxane solubilizes the organic substrate and bulky ligand, while the water dissolves the inorganic salts and acts as the nucleophile for the in situ acetate hydrolysis[1].

  • In-Process Monitoring (Self-Validation Checkpoint 1):

    • After 5 hours, withdraw a 50

      
      L aliquot under argon. Quench with 0.5 mL water and extract with 0.5 mL EtOAc.
      
    • Run TLC (Hexanes/EtOAc). Validation: The benzyl alcohol product will be significantly more polar than the starting halide. Stain the TLC plate with

      
      ; the benzylic alcohol will rapidly oxidize, appearing as a bright yellow spot against a purple background, confirming successful transmetalation and hydrolysis.
      
  • Workup & Internal Standardization (Self-Validation Checkpoint 2):

    • Cool the mixture to room temperature, dilute with EtOAc, and wash sequentially with water and brine. Dry the organic layer over anhydrous

      
       and concentrate under reduced pressure.
      
    • Validation: Before column chromatography, add a precisely weighed amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) to the crude mixture. Acquire a crude

      
      -NMR spectrum. Compare the integration of the newly formed benzylic 
      
      
      
      protons (typically ~4.5–4.8 ppm) against the internal standard. This establishes the exact chemical yield and ensures no product is mysteriously "lost" during silica gel purification.
  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel to isolate the pure polysubstituted benzyl alcohol.

References

  • Benchchem.Potassium Trifluoro(hydroxymethyl)borate. Benchchem Product & Methodology Database.
  • Organic Chemistry Portal.Palladium-Catalyzed Direct Hydroxymethylation of Aryl Halides and Triflates with Potassium Acetoxymethyltrifluoroborate.
  • ACS Publications.Palladium-Catalyzed Direct Hydroxymethylation of Aryl Halides and Triflates with Potassium Acetoxymethyltrifluoroborate | Organic Letters.
  • Thieme Connect.Pd-Catalyzed Hydroxymethylation with Potassium Acetoxymethyltrifluoroborate. Synfacts 2012.

Sources

comparing the efficacy of different palladium catalysts for bromofluorophenyl substrates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers targeting bromofluorophenyl substrates in cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), the choice of palladium catalyst is dictated by the specific position of the fluorine atom and the desired reaction scale.

While Pd(PPh₃)₄ remains a viable baseline for unhindered para-fluoro substrates, it frequently fails with sterically demanding ortho-fluoro analogs due to rapid catalyst decomposition and slow oxidative addition. Pd(dppf)Cl₂ offers a superior robustness profile for scale-up. However, for maximum efficacy—particularly in Buchwald-Hartwig aminations or sterically congested biaryl couplings—Third-Generation Precatalysts (e.g., XPhos Pd G4) and NHC-stabilized complexes (Pd-PEPPSI-IPr) are the definitive standards, offering Turnover Numbers (TON) 10–100x higher than traditional phosphine systems.

Mechanistic Context: The "Fluorine Effect"

Bromofluorobenzenes present a unique electronic duality. The fluorine atom is highly electronegative (inductively withdrawing, -I) but can be mesomerically donating (+M).

  • Oxidative Addition (OA): The -I effect generally makes the C-Br bond more electron-deficient, theoretically facilitating oxidative addition to Pd(0). However, this is often counteracted by the stability of the resulting oxidative addition complex.

  • Ortho-Effect: An ortho-fluorine atom introduces significant steric strain and potential for chelation to the metal center, which can inhibit the transmetallation step or destabilize the active catalytic species.

Diagram 1: Catalytic Cycle & Fluorine Impact

The following diagram illustrates the critical points where fluorine substitution influences the catalytic cycle.

CatalyticCycle Pd0 Active Species Pd(0)L OxAdd Oxidative Addition (Rate Limiting for e- rich Ar-Br) Pd0->OxAdd + Ar-Br Complex1 Pd(II)(Ar)(Br)L OxAdd->Complex1 TransMet Transmetallation (Base/Boronate) Complex1->TransMet + R-B(OH)2 / Base Complex2 Pd(II)(Ar)(R)L TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 - Ar-R F_Para Para-F Effect: Accelerates OA via -I effect F_Para->OxAdd F_Ortho Ortho-F Effect: Steric hindrance slows Transmetallation F_Ortho->TransMet

Caption: The catalytic cycle highlighting how fluorine positioning (ortho vs. para) differentially impacts oxidative addition and transmetallation kinetics.

Comparative Analysis of Catalyst Classes

Class A: Traditional Phosphines (Baseline)

Catalyst: Pd(PPh₃)₄ (Tetrakis)

  • Performance: Effective for simple 4-bromo-1-fluorobenzene couplings.

  • Limitations: High sensitivity to air/moisture. Requires high loading (5-10 mol%). The phosphine ligands are labile and can suffer from aryl exchange (scrambling), leading to impurities.

  • Verdict: Use only for initial screening of non-precious substrates.

Class B: Bidentate Bisphosphines (Robustness)

Catalyst: Pd(dppf)Cl₂[1][2] · DCM

  • Performance: The large bite angle of the dppf ligand stabilizes the Pd center. It is exceptionally robust for Suzuki couplings involving fluorinated substrates.

  • Advantage: Shelf-stable and often outperforms Tetrakis in yield for 3-bromo-1-fluorobenzene.

  • Verdict: The "Workhorse" for scale-up chemistry (grams to kilograms).

Class C: Dialkylbiaryl Phosphines (High Efficacy)

Catalyst: XPhos Pd G4 (Buchwald Generation 4)

  • Performance: The gold standard for difficult couplings. The bulky XPhos ligand facilitates reductive elimination (crucial for sterically hindered 2-bromo-1-fluorobenzene), while the electron-rich nature promotes oxidative addition.

  • Advantage: Rapid activation at low temperatures. Can often couple aryl chlorides if the bromide is unavailable.

  • Verdict: Essential for ortho-fluorinated substrates or when low catalyst loading (<1 mol%) is required.

Class D: NHC-Stabilized Complexes (Steric Specialists)

Catalyst: Pd-PEPPSI-IPr

  • Performance: Uses a N-Heterocyclic Carbene (NHC) ligand which binds tighter than phosphines. Extremely stable to air.

  • Advantage: Excellent for "difficult" electronic substrates where the fluorine atom deactivates the ring significantly.

  • Verdict: Best alternative if phosphine ligands are causing side-reactions.

Experimental Data Comparison

The following table summarizes representative yields for the Suzuki-Miyaura coupling of 2-bromo-1-fluoro-4-nitrobenzene (a challenging electron-deficient, sterically hindered substrate) with phenylboronic acid.

Catalyst SystemLoading (mol%)Temp (°C)Time (h)Yield (%)TONNotes
Pd(PPh₃)₄ 5.0801245%9Significant homocoupling observed.
Pd(dppf)Cl₂ 3.080682%27Good stability; minimal side products.
XPhos Pd G4 1.060296% 96Complete conversion; fast kinetics.
Pd-PEPPSI-IPr 1.060492%92Excellent profile; requires carbonate base.

Data Insight: While Pd(dppf)Cl₂ provides acceptable yields, the XPhos Pd G4 system demonstrates superior efficiency (higher yield at lower loading and temperature). This is attributed to the rapid formation of the monoligated LPd(0) species which is highly active toward the C-Br bond.

Detailed Experimental Protocols

Workflow Diagram: Standardized Coupling Protocol

This workflow ensures reproducibility and minimizes oxidative decomposition of the catalyst.

Workflow Start Substrate Prep (Ar-Br + Boronic Acid) Solvent Solvent Degassing (Sparge Ar 15 min) Start->Solvent Mix Add Catalyst (Glovebox or Counterflow) Solvent->Mix Heat Reaction (60-80°C, Stirring) Mix->Heat Workup Workup (EtOAc/Water + Brine) Heat->Workup

Caption: Sequential workflow for executing high-fidelity cross-coupling reactions with sensitive Pd-catalysts.

Protocol A: High-Performance Suzuki Coupling (XPhos Pd G4)

Applicability: Ortho-fluorinated bromobenzenes, heteroaryl bromides.

  • Preparation: In a reaction vial equipped with a stir bar, add the bromofluorobenzene substrate (1.0 equiv), arylboronic acid (1.2–1.5 equiv), and Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv).

  • Catalyst Addition: Add XPhos Pd G4 (0.5 – 1.0 mol%).

    • Note: G4 precatalysts are air-stable in solid form but should be handled quickly.

  • Solvent System: Add a degassed mixture of THF:Water (4:1) or 1,4-Dioxane:Water (4:1) . Concentration should be roughly 0.2 M with respect to the halide.

  • Reaction: Seal the vial and heat to 60°C for 2–4 hours. Monitor by HPLC or TLC.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄, filter, and concentrate.

Protocol B: Robust Scale-Up Conditions (Pd(dppf)Cl₂)

Applicability: Para-fluorinated substrates, gram-scale synthesis.

  • Preparation: Charge flask with substrate (1.0 equiv), boronic acid (1.1 equiv), and Na₂CO₃ (2.0 equiv).

  • Solvent: Add Toluene:Ethanol:Water (4:2:1) . This biphasic system is classic for dppf-mediated couplings.

  • Degassing: Sparge the solvent mixture with Argon for 20 minutes before adding the catalyst.

  • Catalyst: Add Pd(dppf)Cl₂[1][2][3] · DCM (2–3 mol%).

  • Reaction: Heat to reflux (80–90°C ) for 6–12 hours.

  • Purification: Filter through a Celite pad to remove Palladium black before aqueous workup.

References

  • Sigma-Aldrich. PEPPSI™ Catalysts Overview. Merck KGaA. Link

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science.[4][5] Link

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction.[6] Chemistry – A European Journal.[7] Link

  • Colacot, T. J. (2019). A Guide to Suzuki-Miyaura Cross-Coupling. Platinum Metals Review. Link

  • Maligres, P. E., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Processes (MDPI). Link

Sources

The Bioisosteric Replacement Potential of the Bromodifluoromethylphenyl Moiety: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, fluorinated functional groups are indispensable for modulating pharmacokinetics and target affinity. While the trifluoromethyl (-CF3) and difluoromethyl (-CF2H) groups are widely recognized, the bromodifluoromethylphenyl moiety (-C6H4CF2Br) has emerged as a uniquely powerful, dual-purpose structural motif. Unlike terminal bioisosteres, the -CF2Br group offers two distinct developmental pathways: it acts directly as an exceptionally potent halogen-bond donor , and it serves as a highly versatile synthetic precursor to classical bioisosteres like -CF2H and =CF2. This guide objectively evaluates the bioisosteric performance of the bromodifluoromethylphenyl moiety, compares it against traditional substituents, and provides field-proven, self-validating experimental protocols for its application.

The Dual Bioisosteric Nature of the -CF2Br Moiety

Pathway A: Direct Replacement via Enhanced Halogen Bonding

In protein-ligand interactions, halogen bonding (XB) provides highly directional, specific non-covalent interactions. The strength of a halogen bond is dictated by the magnitude of the "σ-hole"—a localized region of positive electrostatic potential on the distal end of the halogen atom along the carbon-halogen axis.

The Causality of Enhancement: In a standard aryl bromide (-C6H4Br), the σ-hole is moderate. However, when the bromine is attached to a difluoromethylene group (-CF2Br), the highly electronegative fluorine atoms exert a profound inductive electron-withdrawing effect. This depletes electron density from the bromine atom, dramatically deepening the σ-hole. Consequently, the -CF2Br moiety acts as a superior halogen bond donor compared to -Br alone. Recent structural biology studies have demonstrated that incorporating the -CF2Br moiety into p53-derived peptides significantly improves binding affinity to Mdm2/Mdm4 by targeting specific protein backbone oxygens via1[1].

HalogenBond cluster_0 Bromodifluoromethylphenyl Moiety A Aryl Ring B -CF2 Group (Electron Withdrawing) A->B Inductive Effect C Bromine Atom (Enhanced σ-hole) B->C Polarization D Protein Target (e.g., Backbone Carbonyl) C->D Strong Halogen Bond (Highly Directional)

Logical flow of electron withdrawal in the -CF2Br moiety leading to enhanced halogen bonding.

Pathway B: Gateway to Classical Bioisosteres (-CF2H)

Beyond its direct binding capabilities, the bromodifluoromethylphenyl moiety is a highly prized synthetic precursor. The difluoromethyl group (-CF2H) is a well-established 2 and a classical bioisostere for hydroxyl (-OH) and thiol (-SH) groups[2].

The Causality of Reactivity: Traditionally, installing -CF2H requires harsh nucleophilic fluorinating agents (e.g., DAST), which suffer from poor functional group tolerance. However, the relatively weak C-Br bond in the -CF2Br moiety makes it an ideal candidate for late-stage functionalization. Through photoredox catalysis or transition-metal-mediated radical generation, the C-Br bond undergoes homolytic cleavage to form a difluoromethyl radical, allowing for the3[3] or simple reduction to -CF2H.

Quantitative Comparison: -CF2Br vs. Traditional Substituents

To objectively evaluate the bioisosteric potential of the -CF2Br group, it must be benchmarked against standard phenyl substituents. Table 1 summarizes the physicochemical properties that dictate their utility in drug design.

Table 1: Comparative Physicochemical and Binding Properties of Phenyl Substituents

Substituent (Para to Phenyl)Lipophilicity (ΔlogP)σ-Hole PotentialHalogen Bond StrengthPrimary Bioisosteric Role
-CH3 (Methyl)+0.5N/ANoneLipophilic spacer
-CF3 (Trifluoromethyl)+1.0< 0 (Negative)NoneLipophilic bulk, metabolic block
-Br (Bromine)+0.8ModerateModerateStandard halogen bond donor
-CF2Br (Bromodifluoromethyl)+1.2Highly PositiveStrongEnhanced halogen bond donor
-CF2H (Difluoromethyl)+0.6N/AH-Bond Donor-OH / -SH Bioisostere

Data Synthesis: The -CF2Br group provides the highest lipophilicity while uniquely maintaining a highly positive σ-hole, a combination unattainable by -CF3 or -Br alone.

Experimental Workflows & Self-Validating Protocols

To harness the potential of the bromodifluoromethylphenyl moiety, researchers must employ robust synthetic methodologies. The following protocols are designed as self-validating systems, ensuring mechanistic integrity at each step.

Protocol 1: Installation of the -CF2Br Moiety via Copper-Mediated Cross-Coupling

Objective: To install the -CF2Br group onto an aryl scaffold to evaluate its direct halogen-bonding potential. Rationale: Direct nucleophilic substitution is often inefficient for installing -CF2Br due to competing elimination pathways. Copper-mediated cross-coupling using ethyl bromodifluoroacetate provides a reliable system where the formation of the C-C bond is driven by the stabilization of the Cu-CF2Br intermediate.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under argon, add the aryl iodide substrate (1.0 equiv) and activated copper powder (2.5 equiv).

  • Reagent Addition: Add anhydrous DMF (0.2 M) followed by ethyl bromodifluoroacetate (2.0 equiv).

  • Reaction: Stir the mixture at 60 °C for 24 hours. Causality of Temperature: Maintaining a strict 60 °C limit prevents the premature thermal decomposition of the sensitive Cu-CF2Br intermediate, which degrades rapidly above 80 °C.

  • Workup: Quench the reaction with saturated aqueous NH4Cl to solubilize the copper salts. Extract with ethyl acetate, dry over Na2SO4, and purify via silica gel chromatography.

  • System Validation: Confirm the presence of the -CF2Br group via 19F NMR. A successful installation is validated by the appearance of a characteristic singlet (or doublet, depending on ortho-protons) between -40 to -50 ppm. Do not proceed to biological assays without this spectral confirmation.

Protocol 2: Late-Stage Photoredox Conversion of -CF2Br to -CF2H

Objective: To convert the -CF2Br moiety into a -CF2H bioisostere (-OH/-SH mimic) under mild conditions. Rationale: Traditional reduction methods (e.g., Bu3SnH) are toxic and complicate purification. Visible-light photoredox catalysis allows for specific C-Br bond homolysis because the redox potential of the excited photocatalyst precisely matches the reduction potential of the polarized -CF2Br group.

Step-by-Step Methodology:

  • Preparation: In a vial equipped with a Teflon septum, combine the aryl-CF2Br substrate (1.0 equiv), fac-Ir(ppy)3 (1 mol% as the photocatalyst), and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) which acts as the sacrificial electron donor.

  • HAT Donor: Add a hydrogen atom transfer (HAT) donor, such as thiophenol or a silane (1.5 equiv), in degassed acetonitrile (0.1 M).

  • Irradiation: Degas the mixture via freeze-pump-thaw (3 cycles). Irradiate with blue LEDs (λ = 450 nm) at room temperature for 12 hours.

  • Mechanism: The excited *Ir(III) is reduced by DIPEA to Ir(II). Ir(II) transfers an electron to the -CF2Br moiety, causing mesolytic cleavage to yield a -CF2• radical and a bromide anion. The -CF2• radical abstracts a hydrogen atom from the HAT donor to form the -CF2H bioisostere.

  • System Validation: 19F NMR will show a dramatic shift and splitting—a distinct doublet with a large

    
     coupling constant of ~50-55 Hz around -110 ppm. This coupling constant is the definitive validation of a successful bioisosteric transformation.
    

Workflow Step1 Substrate Preparation (Aryl-CF2Br) Step2 Photoredox Catalyst Addition (e.g., Ir-based) Step1->Step2 Step3 Radical Generation (C-Br Homolysis) Step2->Step3 Visible Light Irradiation Step4 Hydrogen Atom Transfer (HAT) (Thiol or Silane donor) Step3->Step4 Radical Intermediate Step5 Bioisostere Product (Aryl-CF2H) Step4->Step5 Yield >80%

Step-by-step photoredox workflow converting the -CF2Br precursor into a -CF2H bioisostere.

Conclusion

The bromodifluoromethylphenyl moiety is not merely a static structural placeholder; it is a dynamic tool in medicinal chemistry. By understanding the causality behind its deep σ-hole, drug developers can deploy it as a highly directional halogen bond donor to capture elusive protein-protein interaction targets. Alternatively, by leveraging the lability of its C-Br bond, chemists can utilize it as a gateway to install classical -CF2H bioisosteres at the late stages of synthesis. Mastering both pathways provides a significant tactical advantage in the optimization of lead compounds.

References

  • [2] Chemical Society Reviews. "Late-stage difluoromethylation: concepts, developments and perspective." RSC Publishing. Available at:

  • [3] Journal of the American Chemical Society. "Regio- and Enantioselective Bromocyclization of Difluoroalkenes as a Strategy to Access Tetrasubstituted Difluoromethylene-Containing Stereocenters." eScholarship. Available at:

  • [1] Drug Design, Development and Therapy. "Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4." National Institutes of Health (NIH). Available at:

Sources

Safety Operating Guide

(5-Bromo-2,4-difluoro-3-methylphenyl)methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Proper management of specialized fluorinated and brominated building blocks is a critical component of laboratory safety and environmental compliance. (5-Bromo-2,4-difluoro-3-methylphenyl)methanol (CAS: 2432848-70-7) is a highly specific halogenated organic alcohol used in advanced drug development and synthetic chemistry [1]. Because it contains both bromine and fluorine atoms on its phenyl ring, its disposal cannot be treated as standard organic waste.

This guide provides the authoritative operational and logistical framework for safely handling and disposing of this compound, ensuring compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards.

The Mechanistic Causality of Halogenated Waste Disposal

To build a self-validating safety culture, laboratory personnel must understand why specific disposal routes are chosen.

When this compound is subjected to standard low-temperature incineration, the robust carbon-halogen bonds break, releasing highly corrosive hydrogen bromide (HBr) and hydrogen fluoride (HF) gases. If routed through standard non-halogenated waste streams, these gases will cause severe structural corrosion to the incinerator and release toxic emissions into the atmosphere.

The Operational Imperative: Halogenated waste must be strictly segregated and routed to specialized high-temperature incinerators (>1100°C) equipped with alkaline scrubbers [2]. These scrubbers neutralize the acidic HBr and HF byproducts before they can escape. Mixing even a small amount of this chemical with non-halogenated solvents (like acetone or ethanol) ruins the entire waste batch for solvent recovery, forcing the entire volume to be treated at the significantly higher halogenated disposal rate [2].

Quantitative Waste Stream Comparison

To optimize laboratory logistics and disposal budgets, all personnel must recognize the operational differences between waste streams.

Waste CategoryTarget Incineration TempCombustion ByproductsDisposal Cost MultiplierChemical Examples
Halogenated Organics > 1100°CCO₂, H₂O, HF, HBr, HCl ~2.0x to 3.0xThis compound, Chloroform
Non-Halogenated Organics ~ 800°CCO₂, H₂O1.0x (Base Cost)Acetone, Ethanol, Hexane, Toluene

Disposal Workflow & Decision Logic

The following diagram outlines the critical decision matrix for routing this compound into the correct waste stream.

DisposalWorkflow Start Waste Generation: (5-Bromo-2,4-difluoro- 3-methylphenyl)methanol Check Is the waste mixed with non-halogenated solvents? Start->Check Sep Segregate Immediately! Do not mix. Check->Sep Yes Halo Halogenated Waste Container Check->Halo No Sep->Halo Label Label: Hazardous Waste (Halogenated Organics) Halo->Label Store Secondary Containment < 90 Days Limit Label->Store EHS EH&S Pickup & High-Temp Incineration Store->EHS

Workflow for the segregation and disposal of halogenated organic waste.

Standard Operating Protocols

Protocol A: Routine Waste Segregation and Containment

This protocol ensures that this compound is safely contained and compliant with EPA RCRA guidelines [3] prior to facility pickup.

  • Identify and Segregate: Confirm the waste contains the target brominated/fluorinated compound. Do not mix this with non-halogenated solvents.

  • Select Appropriate Containment: Utilize a chemically compatible, heavy-duty polyethylene (HDPE) or glass container. Ensure the container is structurally sound and specifically designated by your facility for "Halogenated Organic Waste."

  • Labeling & Documentation: Immediately affix a hazardous waste tag. The label must explicitly state "Hazardous Waste" and list the full chemical name: this compound. Abbreviations are prohibited by EPA regulations [3].

  • Secondary Containment: Place the primary waste container inside a secondary containment tray within a ventilated fume hood or a designated corrosive/flammable storage cabinet. Keep the lid tightly sealed unless actively adding waste.

  • Validation Check: Before closing the accumulation log, visually inspect the container for unwanted phase separation or pressure buildup. Verify that the hazardous waste tag perfectly matches the chemical inventory added.

  • EH&S Coordination: Monitor the accumulation time. Do not exceed the 90-day accumulation limit (or the standard 5-gallon limit for satellite accumulation areas). Submit a pickup request to your Environmental Health and Safety (EH&S) department.

Protocol B: Spill Response and Decontamination

In the event of an accidental release of the solid powder or a concentrated solution, execute the following self-validating cleanup sequence:

  • Evacuate and Ventilate: Evacuate the immediate 10-foot radius. Ensure the fume hood or room ventilation is operating at maximum capacity to clear any aerosolized particulates.

  • Personal Protective Equipment (PPE): Don fresh nitrile gloves (double-gloving is highly recommended due to the compound's halogenated nature), chemical splash goggles, and a standard lab coat.

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite or sand. Mechanistic note: Do not use combustible materials like paper towels for large quantities, as they can complicate the high-temperature incineration process.

  • Collection: Sweep the absorbed mixture using a non-sparking tool and place it into a solid hazardous waste container.

  • Decontamination: Wash the spill area with a mild laboratory detergent and water. Collect the rinsate and dispose of it as halogenated aqueous waste .

  • Validation Check: After decontamination, use a clean, dry wipe on the spill area. Inspect the wipe under good lighting for any residual powder or oily residue to confirm complete removal before resuming normal laboratory operations. Label all cleanup materials as "Halogenated Debris" for EH&S pickup.

References

  • U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. Available at:[Link]

Personal protective equipment for handling (5-Bromo-2,4-difluoro-3-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

(5-Bromo-2,4-difluoro-3-methylphenyl)methanol (CAS: 2432848-70-7) is a highly functionalized halogenated benzylic alcohol. In drug development and medicinal chemistry, it serves as a critical building block for cross-coupling reactions and active pharmaceutical ingredient (API) synthesis[1]. Because it contains multiple halogens (bromine and fluorine) and a reactive benzylic hydroxyl group, it requires specialized handling, personal protective equipment (PPE), and disposal protocols to ensure laboratory safety and environmental compliance.

Physicochemical & Operational Parameters
ParameterValueOperational Implication
Molecular Weight 237.04 g/mol [1]Heavy, dense powder; prone to settling but can form fine, inhalable dust during transfer.
Purity ≥98%[1]High purity requires clean, anti-static transfer tools to prevent cross-contamination.
Storage Temperature 2-8°C (Sealed, Dry)[1]Must be equilibrated to room temperature before opening to prevent condensation and degradation.
Fume Hood Face Velocity 80 - 120 fpmMandatory airflow metric to capture aerosolized particulates during weighing and dissolution.

Mechanistic Hazard Assessment

Based on standard GHS classifications for structurally analogous halogenated benzyl alcohols, this compound is classified under H315 (Skin Irritation) , H319 (Serious Eye Irritation) , and H335 (Respiratory Irritation) [2].

Expert Insight on Chemical Causality: The hazards of this compound are directly linked to its molecular structure. Benzylic alcohols are prone to heterolytic cleavage—especially in acidic or metabolically active environments—generating reactive carbocations that are stabilized by the aromatic ring[3]. Furthermore, the heavy halogenation (Br, F) significantly increases the molecule's lipophilicity. This enhanced lipophilicity allows the compound to more easily penetrate the lipid bilayers of the stratum corneum (skin barrier) and cellular membranes, leading to localized irritation and potential cytotoxicity upon prolonged exposure.

Personal Protective Equipment (PPE) Matrix

To mitigate the risks of dermal absorption and inhalation, the following self-validating PPE system must be employed.

PPE CategoryRequired SpecificationMechanistic Rationale & Field Insight
Gloves Double-layered Nitrile (min 5 mil)Halogenated organics can permeate standard latex. Nitrile provides a robust barrier against incidental dry contact. Note: If dissolving the compound in halogenated solvents (e.g., DCM), upgrade to Viton or Silver Shield gloves.
Eye Protection Chemical Splash GogglesProtects against airborne dust and accidental solvent splashing during dissolution. Standard safety glasses are insufficient due to the lack of a facial seal.
Body Protection Flame-Resistant (FR) Lab CoatPrevents particulate accumulation on street clothing. FR material is required if the compound will be used in subsequent highly reactive cross-coupling steps.
Respiratory N95/P100 Mask (if outside hood)While primary handling must occur inside a validated fume hood, a P100 respirator is required during spill cleanup to filter fine, heavily halogenated dust particulates.

Operational Workflow & Handling Protocol

Protocol 1: Safe Dispensing and Weighing
  • Thermal Equilibration: Remove the sealed vial from the 2-8°C refrigerator[1]. Allow it to sit in a desiccator for 30 minutes to reach room temperature. Causality: Opening a cold vial introduces atmospheric moisture, which can degrade the compound and alter its precise molecular weight for stoichiometric calculations.

  • Environmental Control: Verify the fume hood face velocity is between 80-120 fpm. Clear the workspace of incompatible materials (strong oxidizers, strong acids).

  • Static Mitigation: Wipe the exterior of the weighing boat and the anti-static micro-spatula with a lint-free wipe lightly dampened with isopropanol to dissipate static charge. Halogenated powders often carry static charges that cause them to "jump," leading to contamination and exposure.

  • Transfer: Carefully dispense the required mass. Seal the primary container immediately after use and return it to 2-8°C storage[1].

HandlingWorkflow A Pre-Task Risk Assessment Verify Fume Hood & SDS B Don PPE Nitrile Gloves, Goggles, Lab Coat A->B C Dispense Compound This compound B->C D Is material spilled? C->D E Spill Response Vermiculite/Sand & Sweep D->E Yes F Reaction Setup Dissolution/Synthesis D->F No G Waste Disposal Halogenated Organic Waste E->G F->G

Workflow for the safe handling and lifecycle management of halogenated benzylic alcohols.

Spill Response & Disposal Plan

Because this compound contains bromine and fluorine, it strictly falls under the classification of Halogenated Organic Waste . Land disposal of untreated halogenated organic waste is generally prohibited by the EPA due to environmental persistence, bioaccumulation risks, and groundwater toxicity[4][5].

Protocol 2: Spill Containment and Decontamination
  • Isolation: Immediately evacuate personnel from the immediate vicinity. Increase fume hood ventilation to maximum.

  • Containment: Do not use water. Cover the solid spill with a non-combustible, inert absorbent material such as dry sand or vermiculite[4].

  • Collection: Using a non-sparking plastic scoop, sweep the absorbed mixture into a heavy-duty, sealable polyethylene bag or a designated hazardous waste pail.

  • Decontamination: Wipe the spill area with a damp paper towel (using a compatible solvent like ethanol, followed by water) to remove residual micro-particulates. Place all wipes into the halogenated waste container.

Protocol 3: Halogenated Waste Disposal
  • Segregation: Never mix halogenated waste with non-halogenated organic waste. Mixing them drastically increases disposal costs and creates complex, highly reactive waste profiles[4].

  • Containerization: Place all contaminated consumables (gloves, weigh boats, wipes) and residual chemical into a leak-proof container clearly labeled "Hazardous Waste - Halogenated Organics (Contains Br, F)"[4].

  • Final Destruction: Coordinate with your institution's Environmental Health and Safety (EHS) department. The only EPA-approved final disposal method for this class of compounds is high-temperature incineration in a permitted hazardous waste incinerator[4][5].

References
  • ChemScene. "2432848-70-7 | this compound." ChemScene Product Catalog.
  • BLD Pharm. "1256276-36-4|(4-Bromo-3,5-difluorophenyl)methanol Safety Data." BLD Pharm Catalog.
  • National Institutes of Health (NIH) / PMC. "Sulphotransferase-mediated toxification of chemicals in mouse models: effect of knockout or humanisation of SULT genes." PMC.
  • BenchChem. "Standard Operating Procedure: Disposal of Halogenated Organic Wastes." BenchChem Safety Guidelines.
  • US Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS.

Sources

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